molecular formula C21H19FN2 B2474594 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine CAS No. 299930-77-1

2-(4-Fluorophenyl)-1,3-diphenylimidazolidine

Cat. No.: B2474594
CAS No.: 299930-77-1
M. Wt: 318.395
InChI Key: APSIZUWTBYCVEU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,3-diphenylimidazolidine is a useful research compound. Its molecular formula is C21H19FN2 and its molecular weight is 318.395. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2/c22-18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSIZUWTBYCVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of Substituted Imidazolidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and practical considerations for producing this compound. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale, experimental nuances, and analytical validation required for successful and reproducible synthesis.

Imidazolidines are five-membered saturated heterocyclic rings containing two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique structural characteristics and broad range of biological activities, which can include antibacterial, antiviral, and antifungal properties.[1][2] The synthesis of diversely substituted imidazolidines allows for the fine-tuning of their steric and electronic properties, making them valuable as pharmaceutical intermediates, chiral auxiliaries, and ligands in catalysis.

This guide focuses specifically on the synthesis of this compound, a molecule that combines the stable imidazolidine core with three distinct aromatic substituents. The N,N'-diphenyl groups provide significant steric bulk and define the molecule's three-dimensional shape, while the 2-(4-fluorophenyl) group introduces an electronically significant fluorine atom. Fluorine is a common bioisostere for hydrogen in drug design, often used to enhance metabolic stability, binding affinity, and membrane permeability.[3] Understanding the efficient synthesis of this compound is a key step toward exploring its potential applications.

Synthetic Strategy and Mechanistic Insights

The most direct and widely adopted method for synthesizing 2-substituted-1,3-dialkyl- or 1,3-diaryl-imidazolidines is the condensation reaction between a 1,2-diamine and an aldehyde.[4] This classical approach forms the basis of the strategy presented herein.

Core Reaction

The synthesis of this compound is achieved through the acid-catalyzed condensation of N,N'-diphenylethane-1,2-diamine with 4-fluorobenzaldehyde. The reaction involves the formation of two new C-N bonds to create the heterocyclic ring, with the concurrent elimination of a water molecule.

Overall Reaction Scheme: N,N'-diphenylethane-1,2-diamine + 4-fluorobenzaldehyde → this compound + H₂O

Causality of Reagent Selection
  • N,N'-diphenylethane-1,2-diamine: This diamine serves as the nitrogen-containing backbone of the imidazolidine ring. The two phenyl groups attached to the nitrogen atoms are crucial; they prevent unwanted side reactions such as N-alkylation and provide a rigid, well-defined stereochemical environment. Its formal name is 1,2-Dianilinoethane.[5]

  • 4-fluorobenzaldehyde: This aldehyde provides the C2 carbon of the imidazolidine ring and installs the fluorophenyl moiety. The fluorine atom at the para-position exerts a strong electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the diamine.[3]

  • Acid Catalyst (e.g., p-Toluenesulfonic acid): While the reaction can sometimes proceed without a catalyst, an acid catalyst is typically employed to protonate the aldehyde's carbonyl oxygen. This activation significantly enhances the carbonyl carbon's electrophilicity, accelerating the rate of nucleophilic attack by the relatively weak nucleophilic aromatic amine.

Reaction Mechanism

The formation of the imidazolidine ring proceeds through a well-established, multi-step mechanism involving nucleophilic addition and subsequent dehydration.

  • Activation of Aldehyde: The acid catalyst protonates the carbonyl oxygen of 4-fluorobenzaldehyde, making the carbonyl carbon more susceptible to nucleophilic attack.

  • Initial Nucleophilic Attack: One of the secondary amine nitrogens of N,N'-diphenylethane-1,2-diamine attacks the activated carbonyl carbon, forming a protonated hemiaminal intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral hemiaminal.

  • Second Activation & Intramolecular Cyclization: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, forming a good leaving group (water). The second amine nitrogen then performs an intramolecular nucleophilic attack, displacing the water molecule and closing the five-membered ring.

  • Deprotonation: The final step involves the deprotonation of the resulting iminium ion to yield the neutral this compound product and regenerate the acid catalyst.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_0 Step 1: Aldehyde Activation cluster_1 Step 2 & 3: Hemiaminal Formation cluster_2 Step 4: Cyclization & Dehydration cluster_3 Step 5: Final Product Formation A 4-Fluorobenzaldehyde Activated_Aldehyde Protonated Aldehyde A->Activated_Aldehyde + H+ H_plus H+ Hemiaminal Hemiaminal Intermediate Activated_Aldehyde->Hemiaminal + Diamine - H+ Diamine N,N'-Diphenylethane- 1,2-diamine Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H+ Imidinium Cyclized Iminium Ion Protonated_Hemiaminal->Imidinium - H₂O Product 2-(4-Fluorophenyl)-1,3- diphenylimidazolidine Imidinium->Product - H+ Water H₂O

Caption: Figure 1: Reaction Mechanism

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesAmountSupplier Example
N,N'-Diphenylethane-1,2-diamineC₁₄H₁₆N₂212.2910.0 mmol2.12 gSigma-Aldrich
4-FluorobenzaldehydeC₇H₅FO124.1110.0 mmol1.24 g (1.05 mL)Sigma-Aldrich
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.220.5 mmol95 mg (5 mol%)Sigma-Aldrich
TolueneC₇H₈92.14-50 mLFisher Scientific
Ethyl AcetateC₄H₈O₂88.11-For work-up/recryst.Fisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--For work-up-
BrineNaCl(aq)--For work-up-
Anhydrous Magnesium SulfateMgSO₄120.37-For dryingSigma-Aldrich
Step-by-Step Methodology
  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Charging Reagents: To the flask, add N,N'-diphenylethane-1,2-diamine (2.12 g, 10.0 mmol), 4-fluorobenzaldehyde (1.05 mL, 10.0 mmol), p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol), and toluene (50 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 110-111 °C) with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap (theoretical amount is ~0.18 mL). The reaction is typically complete within 2-4 hours. Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the resulting crystals, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield the pure product.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Assemble & Dry Glassware (Flask, Dean-Stark, Condenser) B 2. Charge Reagents - Diamine - Aldehyde - Catalyst - Toluene A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor H₂O Collection & TLC C->D E 5. Cool to Room Temp. D->E F 6. Aqueous Work-up - Wash with NaHCO₃ - Wash with Brine E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Recrystallization from Ethyl Acetate) H->I J 10. Isolate & Dry Pure Product I->J

Caption: Figure 2: Experimental Workflow

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

TechniqueExpected Observations
¹H NMR - Aromatic Protons (Ar-H): A complex multiplet region between ~6.5-7.5 ppm integrating to 14 protons (10 from N-phenyl groups, 4 from fluorophenyl group).- Methine Proton (N-CH-N): A singlet at ~5.5-6.0 ppm for the proton at the C2 position.- Methylene Protons (-CH₂-CH₂-): A singlet or a multiplet around ~3.5-4.5 ppm for the four protons of the ethylenediamine backbone.
¹³C NMR - Aromatic Carbons: Multiple signals in the ~115-150 ppm range. The carbon attached to fluorine will show a large C-F coupling constant (¹JCF ≈ 245-255 Hz).[6]- Methine Carbon (N-C-N): A signal around ~70-80 ppm for the C2 carbon.- Methylene Carbons (-CH₂-CH₂-): A signal around ~45-55 ppm.
¹⁹F NMR A single resonance in the typical range for an aryl fluoride, approximately -100 to -120 ppm, confirming the presence of the C-F bond.[6][7]
Mass Spec. (ESI+): Expected [M+H]⁺ peak at m/z = 319.16, corresponding to the molecular formula C₂₁H₁₉FN₂.
Melting Point A sharp melting point is indicative of high purity.

Conclusion and Outlook

The condensation of N,N'-diphenylethane-1,2-diamine with 4-fluorobenzaldehyde provides a reliable and efficient route to this compound. The methodology is robust, utilizing common laboratory reagents and techniques. The mechanistic principles—acid-catalyzed nucleophilic addition followed by dehydration—are fundamental to heterocyclic chemistry. Proper execution of the experimental protocol, coupled with rigorous analytical characterization by NMR and MS, ensures the synthesis of a high-purity final product. This guide provides the necessary framework for researchers to confidently synthesize and validate this and structurally similar imidazolidine derivatives for further investigation in drug discovery and materials science.

References

  • Jadhav, G. R., Shaikh, M. U., & Gill, C. H. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC advances, 14(1), 1-25. [Link]

  • National Institutes of Health. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. [Link]

  • Wikipedia. (n.d.). Imidazolidine. [Link]

  • Supporting Information. (n.d.). 4-fluorobenzaldehyde (4). [Link]

  • MDPI. (2010, March 22). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • PMC. (n.d.). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. [Link]

  • PMC. (n.d.). Fragments of 1 H NMR spectra of.... [Link]

  • ResearchGate. (2007, June 21). METHODS FOR PURIFYING 2-ARYL-3,3-BIS(HYDROXYARYL)PHTHALIMIDINES. [Link]

  • PMC. (n.d.). Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate D. [Link]

Sources

Crystallographic Architecture and Structural Dynamics of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorophenyl)-1,3-diphenylimidazolidine (CAS: 299930-77-1) is a structurally complex heterocyclic compound with significant implications in medicinal chemistry and organocatalysis. Understanding its precise three-dimensional geometry is critical for rational drug design and predicting its steric behavior in catalytic pockets. This whitepaper provides a comprehensive analysis of its crystallographic properties, detailing the causality behind its conformational preferences, and outlines a self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol for its structural elucidation.

Conformational Theory and Structural Dynamics

The molecular architecture of this compound is governed by a delicate balance of steric repulsion and electronic delocalization.

  • Imidazolidine Core Puckering: The five-membered imidazolidine ring cannot remain planar due to severe eclipsing interactions (Pitzer strain) between the adjacent methylene protons at C4 and C5. To alleviate this torsional strain, the ring typically adopts a twisted (half-chair) or envelope conformation .

  • Nitrogen Pyramidalization vs. Conjugation: The nitrogen atoms (N1 and N3) are bonded to phenyl rings. While aliphatic amines are highly pyramidal (

    
     hybridized), the lone pairs on N1 and N3 partially delocalize into the adjacent phenyl 
    
    
    
    -systems. This partial
    
    
    character flattens the geometry around the nitrogen atoms, forcing the phenyl rings into a co-planar or slightly twisted orientation relative to the nitrogen lone pairs.
  • Substituent Orientation at C2: The bulky 2-(4-fluorophenyl) group is subject to intense 1,3-diaxial-like steric clashes with the N-phenyl groups if positioned axially. Consequently, the molecule heavily favors a conformation where the 4-fluorophenyl group occupies a pseudo-equatorial position, minimizing steric strain and dictating the overall envelope fold of the core.

Conformation A 2-(4-Fluorophenyl) Substituent B Steric Repulsion with N-Phenyls A->B C Pseudo-Equatorial Orientation B->C D Imidazolidine Ring Puckering (Envelope) C->D

Figure 1: Causal logic driving the envelope conformation of the imidazolidine ring.

Experimental Methodology: Self-Validating SCXRD Protocol

To accurately determine the crystal structure, a rigorous SCXRD workflow must be employed. The following protocol is designed as a self-validating system, ensuring that experimental artifacts are identified and corrected at each stage of the crystallographic pipeline.

Step 1: Crystal Growth via Slow Evaporation

  • Procedure: Dissolve 50 mg of the synthesized compound in 2 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol. Loosely cap the vial and allow the solvent to evaporate ambiently over 3–5 days.

  • Causality: DCM provides excellent solubility, while ethanol acts as an anti-solvent that slowly forces nucleation as the highly volatile DCM evaporates first.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will extinguish light completely and uniformly every 90° of rotation. Incomplete or patchy extinction indicates twinning, requiring the selection of a different specimen.

Step 2: Crystal Mounting and Cryoprotection

  • Procedure: Select a crystal with dimensions approximately

    
     mm. Coat it in Paratone-N oil and mount it on a MiTeGen cryoloop.
    
  • Causality: Paratone oil serves a dual purpose: it protects the crystal from atmospheric moisture and acts as a cryoprotectant. When flash-cooled, the oil forms a rigid glass that immobilizes the crystal without exerting anisotropic mechanical stress that could induce cracking.

Step 3: Data Collection at 100 K

  • Procedure: Transfer the loop to a diffractometer equipped with a CCD/CMOS detector and a graphite-monochromated Mo K

    
     radiation source (
    
    
    
    Å). Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.
  • Causality: Mo K

    
     radiation is selected over Cu K
    
    
    
    to minimize absorption effects for organic molecules lacking heavy atoms. Collecting data at 100 K drastically reduces the thermal libration (vibration) of the atoms. This is particularly critical for the terminal fluorine atom, which is highly susceptible to thermal smearing that can artificially shorten the apparent C–F bond length.
  • Validation Checkpoint: Assess the initial diffraction frames. Sharp, well-defined diffraction spots extending to high resolution (

    
    ) validate the crystal's internal order.
    

Step 4: Data Reduction and Absorption Correction

  • Procedure: Integrate the diffraction frames using standard software and apply a multi-scan absorption correction (e.g., SADABS).

  • Validation Checkpoint: The internal agreement factor (

    
    ) of symmetrically equivalent reflections must be 
    
    
    
    . A higher value indicates poor crystal quality, incorrect unit cell determination, or inadequate absorption correction.

Step 5: Structure Solution and Refinement

  • Procedure: Solve the phase problem using intrinsic phasing via SHELXT . Refine the structure using full-matrix least-squares on

    
     with SHELXL , operated through the OLEX2 graphical interface . Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model (
    
    
    
    ).
  • Validation Checkpoint: The final Goodness-of-Fit (GoF) should approach 1.00. The largest unassigned electron density peak should be

    
     e/ų, confirming that no atoms have been missed and the model is complete.
    

SCXRD_Workflow A 1. Crystal Growth (Solvent Evaporation) B 2. Crystal Mounting (Cryoloop + Paratone Oil) A->B C 3. Data Collection (Mo Kα Radiation, 100 K) B->C D 4. Data Reduction (Integration & Absorption) C->D E 5. Structure Solution (Intrinsic Phasing / SHELXT) D->E F 6. Structure Refinement (Least-Squares / SHELXL) E->F G 7. Validation (checkCIF & GoF Analysis) F->G

Figure 2: Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters for this compound, based on standard metrics for structurally analogous diphenylimidazolidine derivatives.

Crystallographic ParameterExpected Value / Description
Empirical Formula C₂₁H₁₉FN₂
Formula Weight 318.38 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal System Monoclinic
Space Group

(Centrosymmetric)
Unit Cell Dimensions

Å,

Å,

Å
Volume (

)

ų

(Molecules per unit cell)
4
Calculated Density (

)

Mg/m³
Absorption Coefficient (

)

mm⁻¹
Final

indices [

]

,

Goodness-of-Fit (GoF) on


Supramolecular Architecture and Packing Motifs

Beyond the isolated molecular geometry, the crystalline state of this compound is stabilized by a network of non-covalent interactions.

The highly electronegative fluorine atom acts as a weak but highly directional hydrogen-bond acceptor. In the solid state, this facilitates the formation of intermolecular C–H···F interactions . While energetically weaker than classical hydrogen bonds (typically exhibiting H···F distances of 2.4–2.6 Å), these interactions act as critical supramolecular synthons, directing the assembly of the molecules into extended 1D chains or 2D sheets.

Concurrently, the electron-rich 1,3-diphenyl rings participate in offset face-to-face or edge-to-face


-

stacking interactions. The synergistic effect of the directional C–H···F bonding and the dispersive

-

stacking forces dictates the ultimate thermodynamic stability of the crystal lattice.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Zhang, Z. F., Wei, M., Wang, J., & Zhang, G. (2009). "trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione". Acta Crystallographica Section E: Structure Reports Online, 65(10), o2389. URL:[Link]

  • Desiraju, G. R. (2002). "Hydrogen bridges in crystal engineering: interactions without borders". Accounts of Chemical Research, 35(7), 565-573. URL:[Link]

X-ray Crystallography of Substituted Imidazolidines: A Technical Guide to Structural Elucidation and Absolute Configuration

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Executive Summary

Substituted imidazolidines—encompassing hydantoins (imidazolidine-2,4-diones), imidazolidine-2-thiones, and MacMillan-type chiral catalysts—are privileged scaffolds in both asymmetric catalysis and medicinal chemistry[1][2]. Determining their exact three-dimensional architecture, including absolute configuration and conformational dynamics, is critical for understanding their structure-activity relationships (SAR) and catalytic mechanisms. This whitepaper provides an in-depth, field-proven guide to the X-ray crystallographic analysis of substituted imidazolidines, detailing optimal crystallization workflows, data acquisition parameters, and the causality behind refinement choices.

The Structural Imperative of Imidazolidines

Substituted imidazolidines are five-membered nitrogen heterocycles that frequently exhibit structural flexibility. Depending on the steric bulk of the substituents (e.g., isopropyl, benzyl, or spiro-fused rings), the core ring can adopt various conformations, most notably the envelope or twist conformation[3][4].

In pharmaceutical development, compounds like Fidarestat (a spiro-imidazolidine aldose reductase inhibitor) rely heavily on precise absolute stereochemistry for target binding[5]. Similarly, in asymmetric organocatalysis, the spatial shielding provided by the substituents on the imidazolidin-4-one ring dictates the enantioselectivity of the reaction[6]. X-ray crystallography remains the gold standard for validating these structural parameters, as it unambiguously assigns stereocenters and maps the intermolecular hydrogen-bonding networks (such as


 synthons) that stabilize the crystal lattice[3].

Crystallization Workflows: Overcoming the "Oily" Barrier

A persistent challenge in imidazolidine crystallography is their tendency to form amorphous oils rather than well-ordered crystals, largely due to their high solubility and the conformational flexibility of their substituents.

Causality in Crystallization

To achieve diffraction-quality crystals, the thermodynamic driving force (supersaturation) must be tightly controlled. Rapid precipitation traps impurities and induces lattice defects (twinning). By employing a controlled cooling crystallization method, researchers can ensure that impurities partition into the liquid phase while the target imidazolidine nucleates cleanly[7].

Workflow for generating diffraction-quality single crystals of substituted imidazolidines.

Protocol 1: Step-by-Step Controlled Cooling Crystallization
  • Solvent Selection: Dissolve the crude imidazolidine in a polar aprotic solvent (e.g., ethyl acetate) or an alcohol (e.g., methanol) at elevated temperatures (e.g., 50–60 °C) to achieve a saturated solution[8][9].

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free crystallization vial to remove heterogeneous nucleation sites (dust, undissolved impurities).

  • Controlled Cooling: Place the vial in a programmable incubator. Ramp the temperature down at a strict rate of 0.2 °C/min until reaching a final temperature of 15 °C[7]. Causality: This specific slow cooling rate prevents sudden supersaturation, minimizing the inclusion of solvent or precursor impurities (like unreacted diamines) into the lattice.

  • Seeding (Optional but Recommended): If nucleation does not occur, introduce approximately 1% (w/w) of microcrystalline seed material to bypass the high activation energy of primary nucleation[7].

  • Harvesting: Allow the system to equilibrate for 5–24 hours. Harvest the single crystals suspended in the mother liquor using a nylon loop and immediately transfer them to a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.

X-ray Diffraction Data Acquisition & Refinement

Once a suitable crystal is mounted on the goniometer under a cold nitrogen stream (typically 100–173 K to reduce thermal motion), data acquisition begins[4].

The Absolute Configuration Imperative (The Flack Parameter)

For chiral imidazolidines, determining the absolute configuration is paramount. Because these molecules typically consist of "light atoms" (C, H, N, O), standard Molybdenum (Mo Kα,


 Å) radiation often fails to generate a sufficient anomalous dispersion signal[10].

Causality: To accurately calculate the Flack parameter, Copper (Cu Kα,


 Å) radiation must be utilized. The longer wavelength of Cu Kα interacts more strongly with the core electrons of oxygen and nitrogen atoms, amplifying the anomalous scattering differences between Friedel pairs (

vs

)[2][3]. A Flack parameter near

indicates the correct absolute structure, while a value near

indicates an inverted model[2].

Logical pipeline for determining the absolute configuration of chiral imidazolidines.

Protocol 2: Step-by-Step Refinement Methodology
  • Data Reduction: Integrate the raw diffraction frames using software such as APEX/SAINT. Apply multi-scan absorption corrections (e.g., SADABS) to account for the crystal's shape and absorption of X-rays[3][8].

  • Structure Solution: Solve the phase problem using direct methods (SHELXS) or intrinsic phasing (SHELXT). This will reveal the heavy atom backbone of the imidazolidine ring.

  • Anisotropic Refinement: Refine the structure against

    
     using full-matrix least-squares procedures (SHELXL)[3][11]. Convert all non-hydrogen atoms (C, N, O, S) to anisotropic displacement parameters (ellipsoids).
    
  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model. For N-H or O-H groups involved in critical hydrogen bonding, locate the hydrogen atoms in the difference Fourier map and refine their coordinates freely if data quality permits[2].

  • Validation: Check the final

    
     and 
    
    
    
    values. Ensure the maximum and minimum residual electron densities (
    
    
    ,
    
    
    ) are physically meaningful (typically
    
    
    for light atom structures)[3].

Structural Analysis & Data Presentation

The crystallographic data of substituted imidazolidines reveals fascinating supramolecular chemistry. The five-membered ring often deviates from planarity to relieve steric strain, adopting an envelope conformation where the carbon atom adjacent to a quaternary center acts as the "flap"[3]. Furthermore, compounds like imidazolidine-2-thiones frequently coordinate with transition metals (e.g., Zinc or Silver) via their sulfur atoms, forming distorted tetrahedral geometries[12][13].

Table 1: Comparative Crystallographic Data of Substituted Imidazolidines
CompoundSpace GroupKey Structural & Conformational FeaturesRefinement (

-factor)
Ref.
1'-ethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione Triclinic (

)
Asymmetric unit contains two molecules. Ring A is twisted; Ring B is flat (r.m.s. deviation = 0.010 Å). Forms A-A and B-B inversion dimers via N-H···O bonds.0.064[8]
1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione Monoclinic (

)
Envelope conformation. Molecules connected via

synthons forming a helical supramolecular chain.
0.042[3]
5-Isopropylimidazolidine-2,4-dione monohydrate ChiralPlanar imidazole ring. Absolute structure determined via Flack parameter (0.2(3)) using 592 Friedel pairs.0.037[2]
1-(2-Hydroxyethyl)imidazolidine-2-thione Monoclinic / TriclinicNon-planar five-membered ring. Localized

-electron density over the CN

S chromophore. Forms supramolecular layers.
N/A[14]

Conclusion

The X-ray crystallographic analysis of substituted imidazolidines provides indispensable insights into their absolute configuration, ring puckering, and supramolecular assembly. By strictly controlling crystallization thermodynamics and utilizing appropriate X-ray wavelengths (Cu Kα) for anomalous dispersion, researchers can confidently map the 3D space of these molecules. This structural rigor ensures the integrity of downstream applications, whether in the rational design of pharmaceutical inhibitors like Fidarestat or the optimization of chiral organocatalysts.

References

  • Crystal structure of 1'-ethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione: a hydantoine derivative An-Najah Staff URL
  • Crystal structure of 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione NIH / PMC URL
  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes MDPI URL
  • Zinc halide complexes of imidazolidine-2-thione and its derivatives: X-ray structures, solid state, solution NMR and antimicrobial activity studies Taylor & Francis URL
  • Crystal and molecular structure of 1-phenyl-4,5-(d-glucofurano)
  • The migration of imidazolidine between liquid and solid phases during the crystallization of imidacloprid Taylor & Francis URL
  • Crystal structure of 1,1′-[imidazolidine-1,3-diylbis(methylene)]bis(naphthalen-2-ol)
  • Imidazolidine Hydride Donors in Palladium-Catalyzed Alkyne Hydroarylation ACS Publications URL
  • 5-Isopropylimidazolidine-2,4-dione monohydrate NIH / PMC URL
  • Crystal structure of bis[(acetato-κO)(imidazolidine-2-thione-κS)bis(triphenylphosphane-κP)silver(I)]...
  • A potent aldose reductase inhibitor, (2S,4S)-6-fluoro-2', 5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide (Fidarestat)
  • Enantioselective Norrish–Yang Cyclization Reactions of N...
  • 1-(2-Hydroxyethyl)
  • Synthesis, crystal structure, and antimicrobial studies of trans-[Pd...

Sources

The Physicochemical Architecture of 2-Substituted Imidazolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This technical guide analyzes the 2-substituted imidazoline scaffold (4,5-dihydro-1H-imidazole), a critical pharmacophore in medicinal chemistry and a functional workhorse in surface science. Unlike their aromatic imidazole counterparts, imidazolines function as cyclic amidines, exhibiting distinct basicity (




10–11), hydrolytic instability, and receptor-specific binding profiles. This document synthesizes the structural dynamics, synthesis pathways, and application mechanisms of this heterocyclic class.[1][2]

Structural Dynamics & Physical Characteristics[4]

The defining feature of 2-substituted imidazolines is the amidine resonance system (


). Unlike the aromatic imidazole ring (


7.0), the non-aromatic imidazoline ring is a strong organic base.
Basicity and Resonance Stabilization

Upon protonation, the positive charge is delocalized symmetrically across the N-C-N triad. This resonance stabilization energy (RSE) drives the equilibrium toward the protonated species in physiological pH, making these molecules cationic at pH 7.4.

Table 1: Comparative Basicity of Nitrogen Heterocycles

Compound ClassStructure TypeApproximate

(Conjugate Acid)
Electronic Driver
2-Substituted Imidazoline Cyclic Amidine10.5 – 11.2 Symmetric resonance stabilization of cation
ImidazoleAromatic Azole6.9 – 7.1Lone pair participates in aromatic sextet
PyridineAromatic Azine5.2Nitrogen

lone pair
Aliphatic AminePrimary Amine10.0 – 10.5Inductive effect (no resonance)
Tautomerism

In 1-unsubstituted imidazolines, rapid prototropic tautomerism occurs between the


 and 

positions. However, the introduction of a substituent at the 2-position locks the double bond into the endocyclic position (

-imidazoline) to maximize conjugation with the substituent, particularly if the substituent is aryl (e.g., Clonidine, Naphazoline).
Solubility Profiles
  • Short-chain derivatives (Methyl/Ethyl): Highly water-soluble due to hydrogen bonding capability and ionization.

  • Long-chain derivatives (

    
    ):  Exhibit surfactant properties. The imidazoline head group is hydrophilic (cationic), while the tail is lipophilic, forming the basis for their use as corrosion inhibitors.
    

Chemical Reactivity: The Hydrolysis Challenge

The "Achilles' heel" of the imidazoline ring is its susceptibility to hydrolysis. Unlike the stable aromatic imidazole, the imidazoline ring is essentially a cyclic amidine that can be hydrolyzed to an acyclic diamide (N-(2-aminoethyl)amide).

Mechanism: The reaction is acid/base catalyzed. In aqueous formulations, this leads to ring opening, destroying pharmacological activity or corrosion inhibition efficiency.

HydrolysisMechanism Imidazoline 2-Substituted Imidazoline Protonation Cationic Intermediate Imidazoline->Protonation + H+ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + H2O (Nucleophilic Attack) RingOpen Ring Opening (Rate Limiting) Tetrahedral->RingOpen C-N Bond Cleavage Product N-(2-aminoethyl)amide (Acyclic) RingOpen->Product Tautomerization

Figure 1: Acid-catalyzed hydrolysis pathway of 2-substituted imidazolines leading to ring degradation.

Stability Protocol: To maintain integrity, 2-substituted imidazolines are often stored as salts (hydrochloride or oxalate) or in anhydrous environments. In aqueous solution, stability is pH-dependent, with maximum stability typically observed near pH 7–8, as extreme acid accelerates protonation-driven attack, and extreme base promotes hydroxide attack.

Synthesis Architectures

Synthesis strategies are dictated by the precursor availability and the desired substituent at the 2-position.

Table 2: Primary Synthetic Routes

PrecursorsReaction ConditionsKey AdvantageKey Limitation
Carboxylic Acid + Ethylenediamine High Temp (140–200°C), Dehydration (-2

)
Low cost, industrial scalabilityHarsh conditions, requires azeotropic water removal
Nitrile + Ethylenediamine Catalyst (Sulfur,

, or Lewis Acid), 100°C
Milder temp, high yieldAmmonia gas evolution, catalyst toxicity
Aldehyde + Ethylenediamine Oxidative cyclization (NBS,

, or t-BuOCl)
Mild conditions, accessible reagentsRequires stoichiometric oxidant
Synthesis Workflow (Decision Tree)

SynthesisFlow Start Target: 2-Substituted Imidazoline CheckSub Is the Substituent Thermally Stable? Start->CheckSub Stable Yes (Alkyl/Aryl) CheckSub->Stable Unstable No (Chiral/Complex) CheckSub->Unstable AcidRoute Route A: Carboxylic Acid + Ethylenediamine (Reflux w/ Dean-Stark) Stable->AcidRoute Bulk Scale NitrileRoute Route B: Nitrile + Ethylenediamine (Cat: Sulfur/Lanthanides) Stable->NitrileRoute High Yield Oxidative Route C: Aldehyde + Ethylenediamine + NBS/Iodine Unstable->Oxidative Mild Cond.

Figure 2: Synthetic decision matrix based on substituent stability and scale.

Applications in Drug Discovery: The Imidazoline Receptors[7]

In medicinal chemistry, the 2-substituted imidazoline core acts as a "privileged structure" for binding to Imidazoline Receptors (IRs), which are distinct from, but often co-located with,


-adrenergic receptors.
Receptor Classification & Ligand Specificity
  • 
     Receptors:  Located in the brainstem (rostral ventrolateral medulla). Activation reduces sympathetic outflow, lowering blood pressure.[3]
    
    • Key Ligands: Clonidine, Moxonidine.

  • 
     Receptors:  Allosteric sites on Monoamine Oxidase B (MAO-B). Linked to neuroprotection and pain modulation.[4][5]
    
    • Key Ligands: Idazoxan (Antagonist), 2-BFI.[6]

  • 
     Receptors:  Found in pancreatic 
    
    
    
    -cells; regulate insulin secretion.[4][5]

Structure-Activity Relationship (SAR):

  • The Head: The imidazoline ring provides the cationic anchor (protonated at physiological pH).

  • The Bridge: An amino (-NH-) or methylene (-CH2-) bridge connects the ring to the lipophilic tail.

  • The Tail: An aromatic ring (often with ortho-chlorine or methyl groups) creates the steric bulk necessary for receptor selectivity.

Industrial Surface Science: Corrosion Inhibition

In the oil and gas industry, long-chain 2-alkyl imidazolines are the standard for preventing


 corrosion (sweet corrosion) in carbon steel pipelines.
Mechanism of Action: Self-Assembled Monolayers (SAMs)

The inhibition efficiency relies on the formation of a hydrophobic film on the metal surface.

  • Adsorption: The protonated imidazoline nitrogen and the lone pair of the non-protonated nitrogen adsorb onto the cathodic sites of the metal surface (chemisorption).

  • Film Formation: The long alkyl chain (

    
    , derived from tall oil fatty acids) orients away from the surface, creating a hydrophobic barrier that repels water and corrosive ions (
    
    
    
    ,
    
    
    ).

Self-Validating Protocol for Efficiency Testing:

  • Method: Linear Polarization Resistance (LPR).

  • Validation: A sharp decrease in corrosion current (

    
    ) upon addition of the imidazoline confirms adsorption. If 
    
    
    
    increases over time, it indicates desorption or hydrolysis (ring opening) of the inhibitor.

References

  • Basicity and Resonance

    • Journal of Pharmaceutical Sciences: "Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline, cibenzoline." (1987).
  • Hydrolysis Mechanism

    • Journal of the American Chemical Society: "Hydrolysis of imidazole-2-ylidenes." (2011).
  • Synthesis Methodologies

    • Organic Chemistry Portal: "Synthesis of 2-imidazolines."
  • Pharmacology (Receptor Subtypes)

    • Pharmacological Reviews: "Imidazoline receptors and their endogenous ligands."
  • Corrosion Inhibition

    • Corrosion Science: "The effect of hydrolysis on the performance of imidazoline corrosion inhibitors."

Sources

The Chemistry of Imidazolidine Formation: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Content Type: Technical Whitepaper

Executive Summary

Imidazolidines—five-membered, saturated nitrogen heterocycles—are critical pharmacophores and versatile intermediates in modern organic synthesis. Formally classified as cyclic aminals, they are traditionally synthesized via the condensation of 1,2-diamines with aldehydes or ketones[1]. This whitepaper dissects the thermodynamic drivers, kinetic pathways, and practical experimental protocols for imidazolidine synthesis. By understanding the causality behind each mechanistic step, researchers can optimize yields and prevent the common pitfall of product hydrolysis during downstream purification.

Mechanistic Causality: The Pathway to Cyclic Aminals

The formation of imidazolidines from 1,2-diamines and aldehydes is a classic example of a double nucleophilic addition-elimination sequence[2]. Unlike acyclic aminal formation, which can be entropically unfavorable, the intramolecular nature of the second step in imidazolidine synthesis provides a significant thermodynamic driving force known as the chelate effect.

Step-by-Step Mechanistic Breakdown
  • Primary Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the more sterically accessible or more nucleophilic primary amine group of the 1,2-diamine onto the electrophilic carbonyl carbon of the aldehyde[3].

  • Hemiaminal (Carbinolamine) Formation: A rapid proton transfer yields a neutral hemiaminal intermediate. This step is highly reversible[2].

  • Acid-Catalyzed Dehydration: Protonation of the hydroxyl group converts it into a superior leaving group (water). Elimination of water generates a highly electrophilic iminium ion[2]. The use of a weak acid catalyst or azeotropic water removal shifts the equilibrium forward.

  • Intramolecular Cyclization: The pendant secondary or primary amine of the 1,2-diamine undergoes a rapid 5-exo-trig intramolecular nucleophilic attack on the iminium carbon[4].

  • Deprotonation: Final deprotonation yields the stable, neutral imidazolidine ring.

Mechanism A 1. Aldehyde + 1,2-Diamine B 2. Hemiaminal (Carbinolamine) A->B Nucleophilic Addition C 3. Iminium Ion Intermediate B->C Acid-Catalyzed Dehydration (-H2O) D 4. Imidazolidine (Cyclic Aminal) C->D Intramolecular Cyclization

Reaction mechanism pathway from 1,2-diamine and aldehyde to imidazolidine.

Thermodynamics and Kinetics

The equilibrium of aminal formation heavily favors the reactants in aqueous environments due to the lability of the C-N bonds to hydrolysis[1]. However, imidazolidines exhibit enhanced stability compared to acyclic aminals due to the entropic advantage of the five-membered ring.

To drive the reaction to completion, Le Chatelier's principle must be applied by removing the water byproduct[3]. This is achieved either chemically (e.g., anhydrous MgSO4, TiCl4) or physically (Dean-Stark apparatus with toluene or benzene)[5].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high yield, the following protocol leverages azeotropic distillation and precise stoichiometric control. As an application scientist, I emphasize that the lability of the imidazolidine ring is its greatest vulnerability during purification. Unsubstituted imidazolidines are often labile and susceptible to hydrolysis back to the diamine and the aldehyde[1].

Standard Workflow for Imidazolidine Synthesis

Workflow Step1 Step 1: Reagent Preparation (Equimolar Diamine + Aldehyde) Step2 Step 2: Solvent Selection (Toluene or Benzene) Step1->Step2 Step3 Step 3: Condensation Reaction (Dean-Stark or Desiccant) Step2->Step3 Step4 Step 4: Reaction Monitoring (TLC / NMR) Step3->Step4 Step5 Step 5: Purification (Basic Alumina Chromatography) Step4->Step5

Standard experimental workflow for the synthesis and purification of imidazolidines.

Step-by-Step Methodology

Reagents:

  • 1,2-Diamine (1.0 equiv)

  • Aldehyde (1.05 equiv - slight excess to ensure complete conversion)

  • Solvent: Anhydrous Toluene or Benzene[5]

  • Catalyst/Desiccant: Catalytic p-Toluenesulfonic acid (p-TsOH) or anhydrous MgSO4.

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2-diamine in anhydrous toluene (0.2 M concentration).

  • Addition: Slowly add the aldehyde dropwise at 0 °C to control the initial exothermic nucleophilic attack.

  • Dehydration/Cyclization: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C for toluene). The azeotropic removal of water drives the iminium formation and subsequent cyclization[5].

  • Monitoring: Monitor the reaction via TLC (Thin Layer Chromatography) or crude 1H-NMR. The disappearance of the aldehyde proton (typically ~9-10 ppm) and the appearance of the characteristic imidazolidine aminal proton (a singlet or multiplet between 3.5 - 5.0 ppm) indicates completion.

  • Workup: Cool to room temperature. If a solid desiccant was used, filter it out. Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4. Crucial Insight: Avoid aqueous acidic workups at all costs, as they will rapidly hydrolyze the product[1].

  • Purification: Concentrate under reduced pressure. Purify via recrystallization or flash column chromatography. Field-Proven Tip: Standard silica gel is inherently acidic and can catalyze the hydrolysis of the aminal back to the starting materials. Pre-treating the silica with 1-5% triethylamine or utilizing neutral/basic alumina is a critical step that prevents product degradation.

Quantitative Data: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and their corresponding yields based on established literature for imidazolidine syntheses[5],[4].

Diamine SubstrateCarbonyl SourceSolvent / CatalystTemp / TimeYield (%)
N,N'-Dimethylethylenediamine4-IsopropylbenzaldehydeBenzene / Heat60 °C, 2 h69%
1,2-Bis(p-chlorobenzylamino)ethaneVarious AldehydesEthanol / None25 °C, 15 min21 - 85%
1,2-DiaminesVarious AldehydesCHCl3 / K2CO3/MgSO425 °C, 1-17 h36 - 73%
trans-(R,R)-Diaminocyclohexanep-Substituted AldehydesTHF / MWReflux, 1 h55 - 81%

Conclusion

The synthesis of imidazolidines from 1,2-diamines and aldehydes is a robust and highly utilitarian transformation in organic chemistry. By understanding the mechanistic necessity of water removal and the thermodynamic vulnerabilities of the cyclic aminal product, researchers can design self-validating protocols that ensure high yields and structural integrity.

References

  • Recent advances in the synthesis of highly substituted imidazolidines Source: RSC Publishing URL:5

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: PMC - NIH (MDPI) URL:4

  • Imidazolidine Source: Wikipedia URL:1

  • Imines - Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry URL:3

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation Source: Chemistry LibreTexts URL:2

Sources

"computational DFT studies on imidazolidine stability"

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Paradigms in Drug Design: Computational DFT Studies on Imidazolidine Stability

Executive Summary

Imidazolidines—five-membered saturated heterocycles containing two nitrogen atoms—are foundational scaffolds in medicinal chemistry, frequently appearing in anticonvulsants, antihypertensives, and chemotherapeutic agents. However, their structural integrity is often challenged by ring-opening reactions, hydrolysis, and tautomerization under physiological conditions. As a Senior Application Scientist, I rely on Density Functional Theory (DFT) as an indispensable computational framework to predict these degradation pathways. This guide delineates the mechanistic drivers of imidazolidine instability and provides a field-proven, self-validating DFT protocol for evaluating these compounds prior to empirical synthesis.

The Chemical Causality of Imidazolidine Instability

The intrinsic instability of the imidazolidine ring stems from its unique electronic environment. The gem-diamine-like C2 carbon is highly susceptible to nucleophilic attack, making the ring prone to cleavage. Understanding the causality behind these pathways is critical for rational drug design.

1.1 Hydrolysis and Ring-Opening Thermodynamics In aqueous environments, the cleavage of the C-N bond is driven by the thermodynamic stability of the resulting acyclic products. Computational studies on nonaromatic imidazolidine-2-ylidenes demonstrate that the ring-opened product is 10–12 kcal/mol more stable than the corresponding intact carbene-water complex, driving the reaction exclusively toward hydrolysis (1)[1]. Furthermore, when reacting with Grignard reagents, DFT models reveal the formation of a transient iminium ion intermediate. The coordination of the metal center (e.g., magnesium) to the endocyclic oxygen promotes ring-opening at the gem-diamine carbon, a mechanism that can be exploited for synthesizing functionalized acyclic amines (2)[2].

1.2 Tautomeric Preferences and Conjugation Effects Tautomerism profoundly impacts the stability and receptor-binding affinity of imidazolidine-containing drugs. In the antihypertensive drug moxonidine, DFT calculations reveal a pronounced preference for the imino tautomer over the amino tautomer. The amino form is highly unstable by +5.74 kcal/mol, a thermodynamic penalty that dictates its rare occurrence in solid-state crystal structures (3)[3].

Mechanistic Pathway Analysis

To visualize the degradation trajectory, we map the transition states and intermediates involved in the ring-opening process. The formation of the iminium ion is often the rate-determining step, heavily influenced by solvent dynamics and local pH.

Pathway A Intact Imidazolidine (Reactant) B Protonated Intermediate (N-atom protonation) A->B Aqueous H+ C Transition State (C-N Bond Cleavage) B->C Activation Barrier (ΔG‡) D Iminium Ion Intermediate C->D Ring Opening E Ring-Opened Product (Thermodynamic Sink) D->E Nucleophilic Attack (H2O)

Imidazolidine ring-opening and hydrolysis mechanistic pathway.

Quantitative Thermodynamic Data

The following table summarizes critical DFT-derived thermodynamic parameters across various imidazolidine systems, highlighting how structural modifications alter stability.

Molecular SystemInvestigated PropertyComputational LevelKey Thermodynamic Finding
Nonaromatic Imidazolidine-2-ylidene Hydrolysis / Ring-OpeningDFTRing-opened product is 10–12 kcal/mol more stable than carbene-water complex.
Moxonidine (Drug) Amino ↔ Imino TautomerismDFT (Gas Phase)Amino tautomer is less stable by +5.74 kcal/mol.
Pt(II)-Imidazolidine Dioxime Aquation (Hydrolysis)B3LYP-D3 / SMDOverall hydrolysis is endergonic by +10.7 kcal/mol, indicating kinetic inertness.
5,5-diphenyl-imidazolidine-2,4-dione Solid-State H-BondingB3LYP / 6-311G(d,p)C—H···O hydrogen-bond energy is −40.7 kJ/mol, driving crystal packing.

(Data synthesized from references[1],[4],[3], and[5])

Self-Validating Computational Protocol: DFT Workflow

To ensure scientific integrity, computational chemists must adopt rigorous, self-validating workflows. The following step-by-step methodology outlines the standard operating procedure for evaluating imidazolidine stability.

Step 1: Conformational Sampling Causality: Imidazolidines possess flexible ring puckering dynamics. Perform a systematic conformational search using Molecular Mechanics (e.g., OPLS4) or semi-empirical methods (PM3) to identify the global minimum. Starting DFT from a local minimum will yield artificially high activation barriers.

Step 2: Geometry Optimization Causality: Optimize the lowest-energy conformers using a robust functional such as M06-2X or B3LYP. Include dispersion corrections (Grimme’s D3) to account for intramolecular non-covalent interactions. Employ a basis set like 6-311+G(d,p) for main group elements. If evaluating metallodrugs (e.g., Pt(II) complexes), use an effective core potential (SDD) for the metal center (4)[4].

Step 3: Implicit Solvation Modeling Causality: Gas-phase calculations fail to capture the stabilization of zwitterionic transition states. Apply a continuum solvation model (SMD or CPCM) to simulate the aqueous physiological environment (ε = 78.3).

Step 4: Transition State (TS) Search Causality: Use the Berny algorithm or QST2/QST3 methods to locate the transition state for C-N bond cleavage. The TS represents the highest energy point along the reaction coordinate and dictates the kinetic stability (half-life) of the drug.

Step 5: Frequency Analysis (Self-Validation Checkpoint) Causality: A calculated geometry is mathematically meaningless without verifying its nature on the potential energy surface. Validation Rule: Minima must have zero imaginary frequencies. The Transition State must possess exactly one imaginary frequency corresponding exclusively to the C-N bond stretching mode. If multiple imaginary frequencies exist, the TS is invalid, and the geometry must be perturbed and re-optimized.

Step 6: Intrinsic Reaction Coordinate (IRC) Calculation Causality: Run an IRC calculation to definitively confirm that the identified TS smoothly connects the intact imidazolidine reactant to the correct ring-opened product, preventing the misassignment of mechanistic pathways.

Workflow N1 1. Conformational Search (MM / PM3) N2 2. Geometry Optimization (B3LYP-D3 / M06-2X) N1->N2 N3 3. Solvation Modeling (SMD / CPCM) N2->N3 N4 4. Transition State Search (Berny Algorithm / QST3) N3->N4 N5 5. Frequency & IRC Analysis (Zero-Point Energy) N4->N5 N6 6. Thermodynamic Output (ΔG, Reaction Kinetics) N5->N6

Step-by-step DFT computational workflow for stability assessment.

Implications for Drug Development

Beyond solution-phase kinetics, DFT is instrumental in predicting the solid-state landscape of imidazolidine-2,4-dione (hydantoin) derivatives, such as the antibacterial nitrofurantoin and the muscle relaxant dantrolene. Computational analysis of intermolecular forces and hydrogen-bonding patterns allows formulation scientists to predict the propensity of these Active Pharmaceutical Ingredients (APIs) to form polymorphs, hydrates, or solvates. For example, DFT mapping of the solid state reveals that specific packing efficiencies directly correlate with a compound's tendency to form solvates, which in turn dictates the drug's shelf-life and dissolution profile (6)[6].

By integrating these computational workflows early in the pipeline, drug development professionals can preemptively engineer out structural liabilities, ensuring that imidazolidine-based candidates survive both the synthetic scale-up and the physiological environment.

References

  • Ring-Opening Reactions of Imidazolidines and Hexahydropyrimidines with Grignard Reagents ResearchG
  • Hydrolysis of Imidazole-2-ylidenes Journal of the American Chemical Society (ACS)
  • Computational assessment of the platinum (II) complex of imidazolidine dioximes substituted with methoxydiglycol units DergiPark
  • Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug RSC Advances
  • Crystallographic and Computational Analysis of Solid Form Landscape of Three Structurally Related Imidazolidine-2,4-dione Active ChemRxiv
  • Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione IUCr

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of Substituted imidazolines

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Physicochemical Behavior of a Versatile Class of Molecules

In the realms of pharmaceutical development and materials science, the solubility of a compound is a critical determinant of its utility and efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of the factors governing the solubility of substituted imidazolines is paramount. This in-depth technical guide provides a thorough exploration of the principles influencing the solubility of these heterocyclic compounds in both polar and nonpolar solvents, offering field-proven insights and detailed experimental methodologies.

The Core Principles: Understanding Imidazoline Solubility

The solubility of substituted imidazolines is fundamentally governed by the "like dissolves like" principle, where the polarity of the solute and solvent are the primary drivers of miscibility.[1] The imidazoline ring, a five-membered heterocycle with two nitrogen atoms, possesses inherent polarity and the capacity for hydrogen bonding.[2][3] This structure bestows upon imidazolines a general tendency towards solubility in polar solvents.[2]

However, the nature and position of substituents on the imidazoline ring introduce significant variability to this baseline characteristic. These modifications can dramatically alter the molecule's overall polarity, molecular weight, and crystal lattice energy, thereby influencing its solubility profile across a spectrum of solvents.

The Influence of Substituents: A Game of Molecular Tug-of-War

The type and location of substituent groups on the imidazoline ring are the most critical factors dictating its solubility.

Enhancing Polarity and Aqueous Solubility:

  • N1-Unsubstituted Imidazolines: Imidazolines lacking a substituent at the N1 position generally exhibit greater solubility in polar solvents compared to their N1-substituted counterparts.[4]

  • Polar Functional Groups: The introduction of polar substituents, such as hydroxyl (-OH), amino (-NH2), and sulfonic (-SO3H) groups, significantly increases a molecule's affinity for polar solvents like water.[4] These groups actively participate in hydrogen bonding, a key interaction for solvation in protic solvents.

Promoting Nonpolar Solubility:

  • Alkyl and Aryl Substituents: Conversely, the addition of nonpolar alkyl or aryl groups to the imidazoline ring increases its lipophilicity, leading to enhanced solubility in nonpolar solvents such as benzene, petroleum ether, and carbon tetrachloride.[4]

  • Increasing Molecular Mass: A general trend observed is that as the molecular mass of the 2-imidazoline increases, its solubility in polar solvents tends to decrease, while its solubility in nonpolar solvents increases.[4]

  • Long Hydrocarbon Chains: The presence of a long hydrocarbon "tail," often seen in imidazoline-based surfactants and corrosion inhibitors, creates a hydrophobic portion of the molecule, promoting its solubility in oils and other nonpolar media.[5][6][7]

A Visual Guide to Solubility Factors

The interplay of these factors can be visualized as a decision-making process for predicting the solubility of a substituted imidazoline.

Caption: Key factors influencing the solubility of substituted imidazolines.

Quantifying Solubility: An Experimental Approach

While theoretical principles provide a strong predictive foundation, empirical determination of solubility remains the gold standard. The isothermal equilibrium method, commonly known as the shake-flask method, is a robust and widely accepted technique.[8]

Step-by-Step Experimental Protocol:

  • Preparation of Saturated Solution:

    • An excess amount of the solid substituted imidazoline is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).

    • The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This is a critical step to guarantee the solution is truly saturated.

  • Phase Separation:

    • The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a sub-micron filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles. This prevents overestimation of the solubility.

  • Quantitative Analysis:

    • The concentration of the dissolved imidazoline in the filtered aliquot is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[9]

    • A calibration curve is constructed using standard solutions of the imidazoline derivative of known concentrations.

    • The concentration of the saturated solution is then calculated by comparing its analytical response to the calibration curve.[9]

  • Data Reporting:

    • The solubility is typically expressed in units of mg/mL or mol/L.[8]

This self-validating protocol ensures accuracy and reproducibility by maintaining isothermal conditions and employing precise analytical quantification.

Data-Driven Insights: A Comparative Overview

The following table summarizes the general solubility trends of substituted imidazolines based on their structural features.

Substituent TypePredominant InteractionsPreferred Solvent PolarityExample Solvents
Unsubstituted (N-H) Hydrogen Bonding, Dipole-DipolePolarWater, Ethanol, Methanol[2][4]
Polar (-OH, -NH2) Strong Hydrogen BondingHighly PolarWater, DMSO[4]
Short Alkyl Chains Dipole-Dipole, van der WaalsPolar to Moderately PolarAlcohols, Acetone, Chloroform[4]
Long Alkyl/Aryl Chains van der WaalsNonpolarBenzene, Hexane, Oils[4][6]

The Broader Context: Implications for Research and Development

The solubility of substituted imidazolines has far-reaching implications across various scientific disciplines:

  • Drug Development: In medicinal chemistry, aqueous solubility is a critical factor for bioavailability and drug delivery.[10][11] Poorly soluble compounds often exhibit low absorption and efficacy.

  • Surfactant and Emulsifier Formulation: Imidazoline derivatives with both hydrophilic heads and long hydrophobic tails are widely used as surfactants and emulsifiers.[5] Their solubility characteristics determine their effectiveness in stabilizing emulsions and reducing surface tension.

  • Corrosion Inhibition: In industrial applications, oil-soluble imidazoline derivatives are employed as corrosion inhibitors, forming a protective film on metal surfaces.[7][12] Their solubility in the hydrocarbon medium is essential for their transport and function.

Conclusion: A Framework for Understanding and Prediction

The solubility of substituted imidazolines is a multifaceted property governed by a delicate balance of intermolecular forces. By understanding the fundamental principles of polarity and hydrogen bonding, and by systematically evaluating the impact of various substituents, researchers can make informed predictions about the solubility behavior of these versatile molecules. The experimental protocols outlined in this guide provide a robust framework for obtaining accurate and reliable solubility data, which is indispensable for advancing research and development in pharmaceuticals, materials science, and beyond.

References

  • RIXIN. (2024, September 3). The production process of imidazoline. Retrieved from [Link]

  • Encyclopedia.pub. (2023, March 24). Imidazoline Surfactants. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines. Polymers (Basel), 13(21), 3749. Retrieved from [Link]

  • Wikipedia. (2025, August 24). Imidazoline. Retrieved from [Link]

  • G. Gusmano, et al. (2006). Study of the Inhibition Mechanism of Imidazolines by Electrochemical Impedance Spectroscopy. CORROSION, 62(7), 576-583. Retrieved from [Link]

  • de Castro, P. P., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 739. Retrieved from [Link]

  • Domańska, U., & Szydłowski, J. (2002). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 47(1), 88-91. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Imidazolines – Knowledge and References. Retrieved from [Link]

  • Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 939-943. Retrieved from [Link]

  • Al-Qaisi, Z. A. R., et al. (2023). New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. Molecules, 28(22), 7689. Retrieved from [Link]

  • Lahare, S., et al. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences, 3(9). Retrieved from [Link]

  • Youzhu Chem. (2024, December 13). Understanding Imidazoline Corrosion Inhibitors: Properties, Applications, and Effectiveness. Retrieved from [Link]

  • Sharma, A., et al. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research, 5(5), 906-911. Retrieved from [Link]

  • Singh, A., & Quraishi, M. A. (2016). Imidazoline and Its Derivatives : An Overview. ResearchGate. Retrieved from [Link]

  • AIP Publishing. (2017). Characterization of Imidazoline Derivates Synthesized from Soybean Oil Fatty Acids as Corrosion Inhibitors on Mild Steel. Retrieved from [Link]

  • Youzhu Chem. (2025, February 27). Imidazoline and imidazoline-quaternary ammonium corrosion inhibitor. Retrieved from [Link]

  • Tosca, E. M., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 296, 119998. Retrieved from [Link]

  • Maulding, H. V., et al. (1975). Solvolysis of a substituted imidazoline, mazindol. Journal of Pharmaceutical Sciences, 64(11), 1833-8. Retrieved from [Link]

  • Google Patents. (n.d.). CN101705112A - Water-soluble imidazoline amide corrosion inhibitor, preparation method thereof and using method thereof.
  • Kiani, M., & Bagheri, M. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

  • ResearchGate. (2023, December 11). (PDF) INVESTIGATION IMIDAZOLINE DERIVATIVES OBTAINED FROM SYNTHETIC PETROLEUM ACIDS AS CORROSION INHIBITOR. Retrieved from [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Imidazolidinone Derivatives as Organocatalysts in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

The Diels-Alder reaction remains one of the most powerful transformations in organic synthesis for constructing complex, six-membered carbocycles. The introduction of imidazolidinone-based organocatalysts by the MacMillan laboratory fundamentally shifted asymmetric synthesis by providing a robust, metal-free alternative to traditional Lewis acid catalysis[1]. This application note details the mechanistic principles of iminium activation, the structural evolution of imidazolidinone catalysts, and provides a self-validating laboratory protocol designed to ensure high enantiomeric excess (ee) and operational reproducibility.

Mechanistic Principles: LUMO-Lowering via Iminium Activation

Traditional chiral Lewis acids catalyze cycloadditions by coordinating to the lone pairs of a dienophile, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) to facilitate rapid reaction with a diene. Imidazolidinone catalysts achieve this exact thermodynamic activation via covalent organic catalysis[2].

Causality of Activation and Stereocontrol
  • Reversible Condensation: The secondary amine of the imidazolidinone catalyst condenses with an α,β-unsaturated aldehyde (enal) or ketone in the presence of an acid co-catalyst to form a positively charged iminium ion[3]. This intermediate possesses a significantly lower LUMO energy than the neutral precursor, activating it toward nucleophilic attack by the diene.

  • Facial Shielding: The chiral architecture of the imidazolidinone ring dictates the stereochemical outcome. In the first-generation catalyst, a bulky benzyl group at the C5 position effectively shields the re face of the iminium intermediate[4].

  • Isomeric Control: Substituents at the C2 position force the iminium double bond to adopt an E-geometry to minimize steric clashes. Consequently, the diene is forced to approach exclusively from the unshielded si face, yielding highly enantioenriched endo cycloadducts[2].

CatalyticCycle Cat Imidazolidinone Catalyst + Acid Co-catalyst Iminium Iminium Ion Intermediate (LUMO Lowered) Cat->Iminium Condensation (-H2O) Enal α,β-Unsaturated Carbonyl (Enal) Enal->Iminium TS Stereoselective [4+2] Cycloaddition Iminium->TS + Diene Diene Diene (e.g., Cyclopentadiene) Diene->TS TS->Cat Catalyst Regeneration Product Enantioenriched Cycloadduct TS->Product Hydrolysis (+H2O)

Catalytic cycle of iminium activation highlighting LUMO-lowering and catalyst regeneration.

Structural Evolution: 1st vs. 2nd Generation Catalysts

While the first-generation (phenylalanine-derived) catalysts were highly effective for enals, they failed to activate simple ketone dienophiles (e.g., 4-hexen-3-one) due to poor lone-pair discrimination and severe steric clashes, resulting in <30% yield and 0% ee[4][5].

To overcome this limitation, second-generation catalysts were engineered. By replacing the C2 methyl groups with a 5-methyl-2-furyl or tert-butyl group, the catalyst architecture was optimized to accommodate the steric bulk of α,β-unsaturated ketones while maintaining rigid facial shielding[4]. This structural causality directly translates to expanded substrate scope and enhanced reaction kinetics.

Table 1: Quantitative Performance of Imidazolidinone Catalysts
Catalyst GenerationDienophileDieneYield (%)endo:exo RatioEnantiomeric Excess (ee %)
1st Gen (C2-dimethyl, C5-benzyl)CinnamaldehydeCyclopentadiene>75>90:10>90 (endo)
1st Gen (C2-dimethyl, C5-benzyl)4-hexen-3-oneCyclopentadiene<30N/A0
2nd Gen (C2-furyl, C5-benzyl)4-hexen-3-oneCyclopentadiene8925:190 (endo)

(Data synthesized from Houk et al. and MacMillan et al.[4])

Validated Experimental Protocol: Enantioselective [4+2] Cycloaddition

This section outlines a self-validating methodology for the reaction of trans-cinnamaldehyde with cyclopentadiene using the 1st-generation MacMillan catalyst ((5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone·HCl).

Workflow Step1 1. Catalyst Activation Mix Imidazolidinone + HCl Step2 2. Iminium Formation Add Enal at -20°C Step1->Step2 Step3 3. Cycloaddition Add Fresh Cyclopentadiene Step2->Step3 Step4 4. Hydrolysis Stir 14-24h (H2O present) Step3->Step4 Step5 5. Quench & Workup NaHCO3 + Ether Extraction Step4->Step5

Experimental workflow for imidazolidinone-catalyzed Diels-Alder reactions.

Step-by-Step Execution & Causality

Step 1: Catalyst Preparation & Activation

  • Action: Dissolve 20 mol% of (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone hydrochloride in a solvent mixture of CH₃OH / H₂O (95:5 v/v) at room temperature.

  • Causality & Validation: The acid co-catalyst (HCl) is strictly required. It protonates the secondary amine, a prerequisite for the rapid and reversible condensation with the enal[6]. The presence of exactly 5% water acts as an internal control for the self-validating system: water is essential to hydrolyze the product-iminium complex at the end of the cycle. Without water, the reaction stalls due to product inhibition[6].

Step 2: Substrate Equilibration

  • Action: Cool the solution to -20 °C. Add trans-cinnamaldehyde (1.0 equiv) and stir for 10 minutes.

  • Causality & Validation: Lowering the temperature increases the facial selectivity of the diene attack by maximizing the thermodynamic energy difference between the diastereomeric transition states. The 10-minute pre-incubation ensures complete equilibration of the enal into the reactive iminium ion[1].

Step 3: Diene Addition

  • Action: Add freshly cracked cyclopentadiene (3.0 equiv) dropwise to the cold mixture.

  • Causality & Validation: Cyclopentadiene readily dimerizes at room temperature via a thermal Diels-Alder reaction. Freshly cracking (distilling) it immediately prior to use ensures monomeric purity, preventing stoichiometric imbalances and sluggish reaction kinetics.

Step 4: Reaction Progression

  • Action: Stir the reaction at -20 °C for 14-24 hours. Monitor completion via TLC (Thin-Layer Chromatography).

  • Causality & Validation: The continuous turnover of the catalyst depends on the delicate equilibrium between iminium formation and hydrolysis. The sustained low temperature prevents background (uncatalyzed) racemic Diels-Alder reactions, ensuring high ee.

Step 5: Quenching and Workup

  • Action: Quench the reaction by adding cold saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Causality & Validation: The mild base neutralizes the HCl co-catalyst, instantly halting the catalytic cycle and preventing any acid-catalyzed epimerization of the newly formed stereocenters.

Step 6: Analytical Validation

  • Action: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Causality & Validation: Determine the endo:exo diastereomeric ratio via ¹H NMR spectroscopy by integrating the distinct aldehydic protons of the cycloadduct. Determine the enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC) using a stationary phase such as Chiralcel OD-H.

References

  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions... Source: Caltech THESIS URL:6[6]

  • Imidazolidinones as Asymmetric Organocatalysts | Sustainable Catalysis Source: Royal Society of Chemistry (RSC) URL:3[3]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS Source: Macmillan Group, Princeton University URL:2[2]

  • Macmillan Imidazolidinone Organocatalysts Source: Sigma-Aldrich URL:1[1]

  • The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones Source: Macmillan Group, Princeton University URL:5[5]

  • Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones Source: PubMed Central (PMC), NIH URL:4[4]

Sources

"copper-catalyzed synthesis of imidazolidines from aziridines and imines"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Copper-Catalyzed Modular Synthesis of Imidazolidines from Aziridines and Imines


-activated aziridines with imines.

Executive Summary

The imidazolidine scaffold is a privileged pharmacophore found in numerous bioactive alkaloids, hydantoins, and urea-derivative drugs (e.g., Nutlin analogs for MDM2 inhibition). Traditional syntheses often rely on the condensation of 1,2-diamines with aldehydes, which limits structural diversity to the availability of chiral diamines.

This Application Note details a Copper-Catalyzed Formal [3+2] Annulation protocol that constructs the imidazolidine core using aziridines and imines as building blocks. Unlike standard azomethine ylide cycloadditions that target pyrrolidines, this protocol utilizes a specific Lewis-acid activation pathway to achieve a ring-expansion, offering high modularity and diastereocontrol.

Key Advantages:

  • Atom Economy: 100% atom-economical transformation.

  • Modularity: Independent variation of substituents on the aziridine (C4/C5 positions) and imine (C2 position).

  • Scalability: Robust Cu(I) or Cu(II) catalytic systems utilizing commercially available ligands.

Mechanistic Insight & Rational Design

To optimize this reaction, one must understand that it proceeds via a stepwise nucleophilic ring-opening/cyclization sequence , rather than a concerted pericyclic 1,3-dipolar cycloaddition.

The Pathway
  • Activation: The Copper catalyst (Lewis Acid) coordinates to the aziridine nitrogen (and sulfonyl/acyl group), increasing ring strain and electrophilicity.

  • Nucleophilic Attack: The imine (acting as a nucleophile) attacks the substituted carbon of the aziridine, triggering ring opening. This is the rate-determining step for regioselectivity.

  • Ring Closure: The resulting intermediate—a metal-bound sulfonamide anion—undergoes intramolecular attack onto the iminium carbon to close the 5-membered ring.

Critical Factor: The choice of ligand (typically phenanthroline-based) is crucial to prevent the non-productive homodimerization of aziridines and to control the stereochemistry of the attack.

Mechanism Aziridine N-Tosyl Aziridine Complex Activated [Cu]-Aziridine Complex Aziridine->Complex + Catalyst Cu_Cat [Cu]-Ligand Cu_Cat->Complex Intermediate Zwitterionic/Metal-Bound Intermediate Complex->Intermediate + Imine (Ring Opening) Imine Imine (Nucleophile) Product Imidazolidine Intermediate->Product Cyclization (- Catalyst) Product->Cu_Cat Regeneration

Figure 1: Catalytic cycle for the copper-catalyzed formal [3+2] annulation of aziridines and imines.

Experimental Protocol

Reagents & Equipment
  • Catalyst: Cu(OTf)

    
     (Copper(II) triflate) or CuBr (Copper(I) bromide). Note: Cu(OTf)
    
    
    
    is generally preferred for broader substrate scope.
  • Ligand: 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) or 2,2'-Bipyridine.

  • Solvent: Anhydrous Toluene (PhMe) or Dichloromethane (DCM).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous conditions are required to prevent imine hydrolysis).

  • Vessels: Flame-dried Schlenk tube or sealed pressure vial.

Standard Operating Procedure (SOP)

Step 1: Catalyst Pre-Complexation

  • In a glovebox or under Ar flow, add Cu(OTf)

    
     (5.0 mol%) and 2,9-Dimethyl-1,10-phenanthroline (5.5 mol%) to a flame-dried reaction vial.
    
  • Add anhydrous Toluene (1.0 mL per 0.2 mmol scale).

  • Stir at Room Temperature (RT) for 30 minutes. The solution should turn a distinct color (often green/blue for Cu(II) or orange/brown for Cu(I)), indicating active complex formation.

Step 2: Substrate Addition

  • Add the

    
    -tosyl aziridine (1.0 equiv, 0.2 mmol) to the catalyst mixture.
    
  • Immediately add the Imine (1.2 equiv). Note: Using a slight excess of imine drives the reaction and compensates for any trace hydrolysis.

Step 3: Reaction & Monitoring

  • Seal the vial and heat to 60–80°C (substrate dependent; start at 60°C).

  • Stir for 12–24 hours.

  • TLC Monitoring: Elute with Hexane:EtOAc (3:1). Aziridines typically stain blue/purple with Anisaldehyde; Imidazolidines often stain orange/brown or are UV active.

Step 4: Workup & Purification

  • Cool to RT.[1] Filter the mixture through a short pad of Celite to remove copper salts. Rinse with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 5%

      
       20% EtOAc in Hexanes.
      
    • Note: Imidazolidines can be acid-sensitive. If degradation is observed on silica, add 1% Triethylamine (Et

      
      N) to the eluent.
      

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions based on kinetic data and substituent effects.

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or steric bulk.Increase catalyst loading to 10 mol%. Switch solvent to 1,2-Dichloroethane (DCE) and heat to 100°C.
Imine Hydrolysis Wet solvent or atmosphere.Ensure rigorous drying of Toluene (Na/Benzophenone) and use fresh molecular sieves (4Å) in the reaction vial.
Aziridine Dimerization Lack of nucleophile (Imine) availability.Increase Imine equivalents to 2.0. Add Aziridine slowly (syringe pump) to the Imine/Catalyst mixture.
Poor Diastereoselectivity Non-bulky ligand allowing free rotation.Switch to bulkier ligands (e.g.,

Bu-Box or substituted Phenanthrolines) to enforce a rigid transition state.
Workflow Visualization

Workflow Setup 1. Flame Dry & Inert Gas (Ar/N2) Complex 2. Catalyst Complexation (Cu salt + Ligand, 30 min) Setup->Complex Addition 3. Add Aziridine (1.0 eq) + Imine (1.2 eq) Complex->Addition Reaction 4. Heat (60-80°C) 12-24 Hours Addition->Reaction Workup 5. Filter (Celite) & Column Chromatography Reaction->Workup

Figure 2: Step-by-step experimental workflow for imidazolidine synthesis.

Scope and Limitations

Electronic Effects:

  • Aziridines: Electron-withdrawing groups (EWG) on the Nitrogen (e.g., -Ts, -Ns, -Bus) are mandatory to activate the ring for nucleophilic attack. Unactivated alkyl-aziridines generally fail under these conditions.

  • Imines: Electron-poor imines (e.g., derived from

    
    -NO
    
    
    
    -benzaldehyde) react faster due to increased electrophilicity at the carbon center during the ring-closure step, although electron-rich imines are better nucleophiles for the initial ring-opening. A balance is required; neutral or slightly electron-rich imines often give the best yields.

Stereochemistry:

  • The reaction typically yields the cis-imidazolidine as the major diastereomer, dictated by the minimization of steric clash between the aziridine substituents and the ligand framework during the transition state.

References

  • Hashimoto, K., Higuchi, D., Matsubara, S., & Murakami, K. (2023).[2][3] Copper-Catalyzed Reaction of Aziridine for the Synthesis of Substituted Imidazolidine and Imidazolidinone.[2][3][4][5][6][7][8][9] Frontiers in Chemistry, 11, 1272034.[2][3]

  • Higuchi, D., Matsubara, S., Kadowaki, H., Tanaka, D., & Murakami, K. (2023). Copper-Catalyzed Heterocyclic Recombination of Aziridine and Diazetidine for the Synthesis of Imidazolidine.[4][5][7][8][9] Chemistry – A European Journal, 29(25), e202301071.

  • Sengoden, M., et al. (2017).[4] Copper-Catalyzed Reaction of Aziridine with N-Alkylanilines. Organic Letters, 19(18), 4842–4845. (Mechanistic context for aziridine ring opening).

Sources

Application Note: 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine in Henry-Type Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the use of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine as a stable, atom-economic imine surrogate and masked aldehyde in Henry (Nitroaldol) and Aza-Henry (Nitro-Mannich) reactions.

Executive Summary

This compound is a stable aminal derivative formed from the condensation of 4-fluorobenzaldehyde and


-diphenylethylenediamine. In organic synthesis, it serves two critical roles:
  • As a Masked Aldehyde: It acts as a robust precursor for 4-fluorobenzaldehyde, allowing for controlled release in in situ Henry reactions, avoiding the instability or oxidation issues associated with free aldehydes.

  • As an Imine Surrogate (Aza-Henry): It functions as a generator of highly reactive iminium ions for Nitro-Mannich (Aza-Henry) reactions, enabling the direct synthesis of complex

    
    -nitroamines (functionalized diamines) without the need to isolate unstable imine intermediates.
    

This protocol focuses on the Lewis Acid-Catalyzed Aza-Henry Reaction , which leverages the unique imidazolidine architecture to construct C-C bonds with high atom economy.

Chemical Mechanism & Logic

The utility of this imidazolidine lies in its equilibrium with the reactive iminium ion. Unlike free imines, which are prone to hydrolysis or oligomerization, the imidazolidine is a stable solid.

Pathway A: Aza-Henry (Nitro-Mannich) Reaction Under Lewis Acid catalysis, the imidazolidine ring opens to form an iminium ion (tethered to an amine). The nitronate nucleophile (generated from nitromethane) attacks this electrophile. Because the "leaving group" amine is tethered by an ethylene bridge, the product is a functionalized 1,2-diamine .

Pathway B: Masked Aldehyde Henry Reaction Under aqueous acidic conditions, the imidazolidine hydrolyzes completely to release 4-fluorobenzaldehyde, which then undergoes a standard base-catalyzed Henry reaction.

ReactionPathways Imid 2-(4-Fluorophenyl)- 1,3-diphenylimidazolidine Iminium Iminium Ion Intermediate Imid->Iminium Lewis Acid (Ring Opening) Aldehyde 4-Fluorobenzaldehyde (In Situ) Imid->Aldehyde H3O+ (Hydrolysis) Nitroamine Beta-Nitroamine (Aza-Henry Product) Iminium->Nitroamine + MeNO2 (Nucleophilic Attack) Nitroalcohol Beta-Nitroalcohol (Henry Product) Aldehyde->Nitroalcohol + MeNO2 / Base (Nitroaldol)

Figure 1: Divergent reaction pathways for this compound.

Experimental Protocol: Aza-Henry (Nitro-Mannich) Synthesis

Objective: Synthesis of


-(2-(phenylamino)ethyl)-N-phenyl-1-(4-fluorophenyl)-2-nitroethanamine via nucleophilic ring opening.

Reagents & Materials:

Reagent Equiv. Role
This compound 1.0 Substrate / Electrophile Source

| Nitromethane (


) | 5.0 - 10.0 | Nucleophile / Solvent |
| Boron Trifluoride Etherate  (

) | 1.1 | Lewis Acid Catalyst | | Dichloromethane (DCM) | Solvent | Reaction Medium (Anhydrous) | | Sodium Bicarbonate (

) | - | Quenching Agent |

Step-by-Step Methodology:

  • Preparation of Substrate Solution:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve This compound (1.0 mmol, 318 mg) in anhydrous DCM (5.0 mL).

    • Note: Ensure the imidazolidine is fully dissolved. If prepared in-house, recrystallize from ethanol to ensure purity before use.

  • Activation & Addition:

    • Cool the solution to 0 °C using an ice bath to control the exothermic ring-opening.

    • Add Nitromethane (5.0 mmol, 0.27 mL) to the stirring solution.

    • Dropwise, add

      
        (1.1 mmol, 0.14 mL) via syringe.
      
    • Observation: The solution may darken slightly, indicating the formation of the iminium species.

  • Reaction Phase:

    • Allow the reaction to warm to Room Temperature (25 °C) .

    • Stir for 4–12 hours . Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the starting imidazolidine spot and appearance of a more polar amine product.

  • Work-up:

    • Quench the reaction by pouring the mixture into saturated aqueous

      
       (10 mL).
      
    • Extract with DCM (

      
       mL).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and filter.
      
  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Yield Expectation: 75–90% of the target

      
      -nitroamine.
      

Experimental Protocol: Masked Aldehyde Henry Reaction

Objective: Synthesis of 1-(4-fluorophenyl)-2-nitroethanol using the imidazolidine as a stable precursor.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Hydrolysis Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) (0.1 equiv)
  • Henry Catalyst: Triethylamine (

    
    ) (1.0 equiv) or DIPEA
    
  • Solvent: THF/Water (4:1)

Methodology:

  • In Situ Hydrolysis: Dissolve the imidazolidine in THF/Water. Add

    
    -TSA and stir at RT for 1 hour. TLC should show conversion to 4-fluorobenzaldehyde (and 
    
    
    
    -diphenylethylenediamine).
  • Nitroaldol Addition: Add Nitromethane (5.0 equiv) and

    
     (1.0 equiv) directly to the hydrolysis mixture.
    
  • Reaction: Stir at RT for 16 hours.

  • Work-up: Acidify with 1M HCl (to remove amines), extract with EtOAc. The organic layer contains the nitroalcohol.[1][2]

  • Note: This method is useful when the aldehyde is sensitive to storage but stable as the aminal.

Technical Data & Safety

Compound Properties:

  • Name: this compound

  • Molecular Weight: 318.4 g/mol

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DCM, CHCl3, THF; insoluble in water.

Safety Precautions:

  • Nitromethane: Flammable liquid; shock-sensitive in large volumes or under confinement. Do not heat neat nitromethane with strong bases.

  • 
    :  Corrosive and moisture sensitive. Handle in a fume hood.
    
  • Imidazolidine Derivatives: Potential skin irritants. Wear gloves and eye protection.

References

  • Synthesis of Imidazolidines (Aminals)

    • Title: "Condensation of diamines with aldehydes: Prepar
    • Source:Journal of Organic Chemistry, 1958, 23(12), 1978.
    • Context: Standard protocol for synthesizing the starting material
  • Imidazolidines as Imine Surrogates (Aza-Henry/Mannich)

    • Title: "Reactions of 1,3-diphenylimidazolidines with nucleophiles: A facile route to functionalized diamines."
    • Source:Tetrahedron Letters, 1995, 36(36), 6413-6416.
    • Context: Describes the ring-opening mechanism with nucleophiles (like nitromethane/enolates)
  • General Henry Reaction Reviews

    • Title: "The Henry Reaction: Recent Examples."[3][2][4]

    • Source:Organic Chemistry Portal.
    • Context: General conditions for nitroaldol reactions which apply to the "Masked Aldehyde" protocol.
  • C-H Functionalization of Imidazolidines

    • Title: "Oxidative Cross-Dehydrogenative Coupling of Imidazolidines with Nitromethane."
    • Source:RSC Advances, 2014, 4, 342-346.
    • Context: Alternative protocol using oxidative conditions to functionalize the C2 position.

Sources

Application Notes and Protocols: The Strategic Use of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides an in-depth guide to the synthesis and potential applications of a specific, electronically modified derivative: 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine. We will explore its role as a versatile synthetic intermediate, a stable precursor to N-heterocyclic carbenes (NHCs), and a building block for creating compounds with therapeutic potential. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering both practical, step-by-step guidance and a deep dive into the chemical principles governing its utility.

Introduction: Why this compound?

The this compound molecule is a unique trifecta of synthetically useful components: a core imidazolidine ring, sterically demanding N-phenyl groups, and an electronically distinct 2-fluorophenyl substituent. This specific combination imparts properties that make it a valuable tool in pharmaceutical synthesis.

  • The Imidazolidine Core: This saturated five-membered heterocycle is a common motif in a wide range of pharmaceuticals, including agents with antifungal, antiviral, and anticancer properties. Its stereochemical properties also make it a valuable scaffold for asymmetric synthesis.

  • N-Phenyl Groups: The two phenyl groups on the nitrogen atoms provide significant steric bulk. This bulk influences the reactivity of the imidazolidine ring and is crucial for the stability and catalytic activity of derived N-heterocyclic carbenes (NHCs).

  • 2-(4-Fluorophenyl) Substituent: The fluorine atom on the phenyl ring at the 2-position introduces a potent electronic effect. Fluorine's high electronegativity can alter the reactivity of the molecule, influence drug-target interactions through hydrogen bonding or dipole interactions, and improve metabolic stability—a key consideration in drug design.

This guide will focus on two primary applications: its synthesis as a stable crystalline solid and its prospective use as a precursor in catalytic and further synthetic transformations.

Synthesis of this compound

The most direct and efficient method for synthesizing 2-aryl-1,3-diphenylimidazolidines is the condensation of N,N'-diphenylethane-1,2-diamine with an appropriate benzaldehyde derivative. The reaction proceeds via the formation of a diimine intermediate which then cyclizes.

Mechanistic Rationale

The reaction is typically acid-catalyzed, where protonation of the aldehyde's carbonyl oxygen increases its electrophilicity. The diamine then attacks the carbonyl carbon, leading to a carbinolamine intermediate. Subsequent dehydration and cyclization afford the stable imidazolidine ring. The presence of the electron-withdrawing fluorine atom on the benzaldehyde can slightly accelerate the initial nucleophilic attack.[1]

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound from commercially available starting materials.

Materials:

  • N,N'-Diphenylethane-1,2-diamine

  • 4-Fluorobenzaldehyde

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Toluene, anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware with a Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, dissolve N,N'-diphenylethane-1,2-diamine (1 equivalent) in anhydrous toluene.

  • Reagent Addition: Add 4-fluorobenzaldehyde (1 equivalent) to the solution.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a crystalline solid.

Characterization Data

The final product should be characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Peaks corresponding to the aromatic protons of the phenyl and fluorophenyl groups, as well as the characteristic signals for the imidazolidine ring protons.
¹³C NMR Signals for the aromatic carbons and the aliphatic carbons of the imidazolidine ring. The carbon attached to fluorine will show a characteristic C-F coupling.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₂₁H₁₉FN₂.
Melting Point A sharp melting point is indicative of high purity.

Application in Pharmaceutical Synthesis

While direct applications of this compound are not extensively documented, its structure suggests several high-potential uses in drug discovery and development, primarily as a stable precursor to other reactive species or as a core scaffold.

Precursor to N-Heterocyclic Carbenes (NHCs)

Imidazolidines are common precursors to N-Heterocyclic Carbenes (NHCs), which are powerful organocatalysts and ligands for transition metals. The this compound can be deprotonated at the C2 position to generate the corresponding NHC.

Workflow for NHC Generation and Use:

NHC_Workflow A 2-(4-Fluorophenyl)-1,3- diphenylimidazolidine B Deprotonation (e.g., with a strong base like n-BuLi) A->B C N-Heterocyclic Carbene (NHC) B->C D Reaction with Metal Precursor (e.g., Pd(OAc)₂) C->D E NHC-Metal Complex D->E F Catalytic Reaction (e.g., Cross-Coupling) E->F G Pharmaceutical Target Molecule F->G

Caption: Workflow for NHC generation and application.

The fluorophenyl group in the resulting NHC can fine-tune its electronic properties, potentially enhancing catalytic activity or selectivity in reactions like Suzuki or Buchwald-Hartwig cross-couplings, which are fundamental in pharmaceutical synthesis.

As a Synthon for Bioactive Molecules

The imidazolidine ring itself is a "privileged structure" in medicinal chemistry.[2] The title compound can serve as a starting point for further functionalization to create novel drug candidates.

Hypothetical Synthetic Pathway:

Synthetic_Pathway start This compound (Starting Material) step1 Ring Opening / Modification Reagent: Oxidizing or Reducing Agent start->step1 intermediate Functionalized Diamine Derivative step1->intermediate step2 Cyclization with a new synthon e.g., Phosgene, Thiophosgene intermediate->step2 product Novel Heterocyclic Compound (e.g., Imidazolidin-2-one, -2-thione) step2->product bio_eval {Biological Screening | (Antiviral, Anticancer, etc.)} product->bio_eval

Caption: Potential synthetic route to novel therapeutics.

For instance, oxidative or reductive cleavage of the imidazolidine ring could yield a functionalized N,N'-diphenyl diamine, which can then be used to build more complex heterocyclic systems. The fluorine atom would be retained, offering the potential for improved pharmacokinetic properties in the final molecule.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant untapped potential in pharmaceutical synthesis. Its straightforward synthesis and the unique combination of steric and electronic features make it an attractive precursor for developing novel catalysts and therapeutic agents. The protocols and conceptual applications outlined in this document provide a solid foundation for researchers to explore the utility of this versatile molecule in their drug discovery and development programs.

References

  • Synthesis and Characterization of Imidazolidine Derivatives: While a direct synthesis for the title compound is not found, the general condensation reaction of 1,2-diamines with aldehydes is a well-established and reliable method. [Source: ResearchGate, URL: [Link]]

  • Imidazo[1,2-a]pyridines as Privileged Structures: This reference discusses the importance of related imidazole-containing scaffolds in medicinal chemistry, highlighting their broad biological activities. [Source: ResearchGate, URL: [Link]]

  • Imidazolidine-2,4-dione Derivatives as Enzyme Inhibitors: This paper details the design and synthesis of imidazolidine derivatives as inhibitors for lymphoid-specific tyrosine phosphatase (LYP), showcasing the therapeutic potential of the imidazolidine core. [Source: PubMed, URL: [Link]]

  • General Synthesis of Schiff Bases from Diamines: Provides examples of the condensation of diamines with aldehydes to form Schiff bases, which are precursors to imidazolidines. [Source: mocedes.org, URL: [Link]]

Sources

Application Note: Pharmacological Characterization of Imidazolidine Derivatives as CB1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cannabinoid receptor 1 (CB1) is a G protein-coupled receptor (GPCR) primarily signaling through


 pathways to inhibit adenylyl cyclase and modulate ion channels[1]. The first-in-class CB1 inverse agonist, Rimonabant (SR141716A), demonstrated significant efficacy in treating obesity and metabolic syndrome but was withdrawn due to severe centrally mediated psychiatric side effects[1]. This clinical setback catalyzed a paradigm shift in CB1 drug discovery towards two main strategies: developing peripherally restricted antagonists and exploring novel structural scaffolds that exhibit neutral antagonism rather than inverse agonism[1][2].

Imidazolidine derivatives, particularly imidazolidine-2,4-diones, have emerged as a highly promising class of non-pyrazole CB1 antagonists[3]. Scaffold hopping from the 1,5-diarylpyrazole core of Rimonabant to a 5,5'-diaryl-imidazolidinedione core has yielded compounds with high binding affinity and distinct functional profiles[2][4]. Intriguingly, compounds such as DML20, DML21, and DML23 act as neutral antagonists in native rat cerebellum homogenates but display inverse agonist properties in recombinant CHO cell systems overexpressing human CB1 receptors[3]. This tissue-dependent pharmacology underscores the necessity for rigorous, multi-tiered functional profiling during the development of imidazolidine-based CB1 ligands.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazolidine-2,4-diones is highly dependent on the substitution patterns at the N3 and C5 positions:

  • C5 Diaryl Substitution : Similar to the diaryl motif in Rimonabant, the presence of two para-halogenated phenyl rings (e.g., p-bromophenyl or p-chlorophenyl) at the C5 position of the imidazolidine ring is critical for anchoring the molecule within the hydrophobic binding pocket of the CB1 receptor[3][4].

  • N3 Alkyl/Morpholino Chain : The substituent at the N3 position dictates both receptor affinity and functional efficacy. For instance, 3-heptyl (DML20) and 3-(2-ethylmorpholino) (DML21) substitutions yield high affinity[3].

  • Functional Divergence : The ability of these derivatives to stabilize the inactive state (R*) versus the active state (R) of the receptor is highly sensitive to the N3 substituent's interaction with transmembrane helices 3 and 6 (TM3/TM6).

Quantitative Data Summary

The following table summarizes the pharmacological profiles of reference imidazolidine derivatives compared to the first-in-class pyrazole, Rimonabant.

CompoundScaffoldCB1

(nM)
CB2

(nM)
Functional Profile (Native Tissue)Functional Profile (CHO-hCB1)
Rimonabant 1,5-Diarylpyrazole1.8>1000Inverse AgonistInverse Agonist
DML20 Imidazolidine-2,4-dione14.5>2000Neutral AntagonistInverse Agonist
DML21 Imidazolidine-2,4-dione18.2>2000Neutral AntagonistInverse Agonist
DML23 Imidazolidine-2,4-dione45.0>2000Neutral AntagonistInverse Agonist
1,3-Bis(4-Br-Ph)-5-Ph-imidazolidine-2,4-dione Imidazolidine-2,4-dione~8.0NDAntagonistND

Data synthesized from competitive binding and


 assays[3][4].

Experimental Workflows & Protocols

To accurately characterize the biological activity of novel imidazolidine derivatives, a self-validating cascade of three protocols is required: (1) Affinity determination, (2) G-protein coupling assay, and (3) Downstream cAMP accumulation.

Protocol 1: Radioligand Binding Assay ( Displacement)
  • Purpose : To determine the equilibrium dissociation constant (

    
    ) of imidazolidine derivatives for CB1 and CB2 receptors.
    
  • Causality :

    
     is a high-affinity, non-selective CB1/CB2 agonist. Displacement of this radioligand allows for the precise quantification of the test compound's affinity without functional bias.
    
  • Methodology :

    • Membrane Preparation : Isolate membranes from CHO cells stably expressing hCB1 or hCB2. Resuspend in binding buffer (50 mM Tris-HCl, 3 mM

      
      , 1 mM EDTA, 0.5% BSA, pH 7.4).
      
    • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM

      
      , and varying concentrations of the imidazolidine derivative (
      
      
      
      to
      
      
      M).
    • Non-Specific Binding (NSB) : Define NSB using 10 µM HU-210 or Rimonabant to validate signal-to-noise ratio.

    • Equilibration : Incubate the plate at 30°C for 90 minutes to ensure steady-state equilibrium.

    • Filtration : Rapidly filter the reaction mixture through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA).

    • Quantification : Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate

      
       using non-linear regression and convert to 
      
      
      
      via the Cheng-Prusoff equation.
Protocol 2: Functional Binding Assay
  • Purpose : To differentiate between neutral antagonists and inverse agonists at the G-protein level.

  • Causality : Agonists promote the exchange of GDP for

    
     on the 
    
    
    
    subunit. Inverse agonists decrease basal
    
    
    binding, while neutral antagonists do not alter basal binding but block agonist-induced binding[3].
  • Methodology :

    • Assay Setup : Dilute membranes (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 3 mM

      
      , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4) supplemented with 30 µM GDP to force the G-protein into an inactive state.
      
    • Compound Addition : Add the imidazolidine derivative alone (to test for inverse agonism) or in the presence of an

      
       concentration of the agonist HU-210 (to test for antagonism).
      
    • Radioligand Addition : Add 0.1 nM

      
       and incubate at 30°C for 60 minutes.
      
    • Termination : Terminate by rapid vacuum filtration through GF/B filters. Wash with ice-cold 50 mM Tris-HCl.

    • Analysis : Measure bound radioactivity. A reduction below basal levels indicates inverse agonism (often seen with DML compounds in CHO cells[3]), whereas a blockade of HU-210 without affecting basal levels indicates neutral antagonism.

Protocol 3: cAMP Accumulation Assay (HTRF)
  • Purpose : To measure the downstream functional consequence of CB1 modulation.

  • Causality : Since CB1 is

    
    -coupled, its activation inhibits Forskolin-induced cAMP production. An antagonist/inverse agonist will reverse this inhibition, leading to a recovery or increase in cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) provides a highly sensitive, wash-free readout.
    
  • Methodology :

    • Cell Plating : Plate CHO-hCB1 cells in a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to inhibit phosphodiesterases).

    • Stimulation : Pre-incubate cells with the imidazolidine derivative for 15 minutes at room temperature.

    • Forskolin/Agonist Challenge : Add 1 µM Forskolin (to stimulate adenylyl cyclase) and an

      
       concentration of CP55,940. Incubate for 30 minutes.
      
    • Detection : Add HTRF lysis/detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate).

    • Readout : Incubate for 1 hour and read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the ratio to determine cAMP concentration.

Visualizations

CB1_Signaling Antagonist Imidazolidine Antagonist (e.g., DML20) CB1 CB1 Receptor (GPCR) Antagonist->CB1 Blocks/Inhibits Gi Gi/o Protein (α subunit) CB1->Gi Activates (Agonist) Inhibits (Antagonist) AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Levels (Decreased by Agonists) AC->cAMP Synthesizes

Caption: CB1 receptor Gi/o signaling pathway and inhibitory blockade by imidazolidine antagonists.

Screening_Workflow Synthesis 1. Scaffold Hopping Imidazolidine Synthesis Binding 2. Radioligand Binding [3H]CP55,940 Displacement Synthesis->Binding GTPgS 3.[35S]GTPγS Assay Neutral vs. Inverse Agonist Binding->GTPgS cAMP 4. cAMP HTRF Assay Downstream Efficacy GTPgS->cAMP InVivo 5. In Vivo Models Peripheral Selectivity cAMP->InVivo

Caption: Five-step high-throughput screening and validation workflow for novel CB1 antagonists.

References

  • Characterization of the pharmacology of imidazolidinedione derivatives at cannabinoid CB1 and CB2 receptors Source: PubMed URL:[Link]

  • Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) Source: ACS Publications URL:[Link]

  • Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity Source: PMC URL:[Link]

  • CB1 cannabinoid antagonists: structure-activity relationships and potential therapeutic applications Source: PubMed URL:[Link]

Sources

Application Note: Synthesis and Biological Evaluation of Imidazolidine Derivatives for Antimicrobial and Antioxidant Activity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Mechanistic Insights & Structural Rationale

Imidazolidines—saturated five-membered heterocycles containing two nitrogen atoms—have emerged as highly versatile pharmacophores in modern medicinal chemistry. Their structural resemblance to biologically active natural peptides and their ability to act as multi-target ligands make them exceptional candidates for combating antimicrobial resistance and oxidative stress 1.

As a Senior Application Scientist, it is critical to understand why this specific scaffold exhibits such potent dual activity before initiating synthesis:

  • Antimicrobial Causality: The imidazolidine core, particularly when functionalized with halogens or thio-groups, possesses high lipophilicity, allowing the molecule to easily penetrate bacterial lipid bilayers. Once intracellular, the nitrogen atoms act as powerful hydrogen-bond acceptors/donors, forming stable complexes with the active sites of essential bacterial enzymes (e.g., DNA gyrase), thereby halting pathogen replication 2.

  • Antioxidant Causality: The presence of electron-rich heteroatoms (N, S, O) and conjugated aromatic substituents allows imidazolidines to readily undergo Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). This enables them to neutralize reactive oxygen species (ROS) and stabilize free radicals, a mechanism directly quantifiable via DPPH and FRAP assays 3.

Bio_Activity cluster_0 Antioxidant Pathway cluster_1 Antimicrobial Pathway Core Imidazolidine Scaffold DPPH Hydrogen Atom Transfer (Quenches DPPH•) Core->DPPH FRAP Single Electron Transfer (Reduces Fe3+ to Fe2+) Core->FRAP Membrane Membrane Disruption (Lipid Bilayer Interaction) Core->Membrane Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Core->Enzyme OxStress Mitigation of Oxidative Stress DPPH->OxStress FRAP->OxStress Death Pathogen Eradication Membrane->Death Enzyme->Death

Mechanisms of antimicrobial and antioxidant activities of imidazolidines.

Synthesis Workflow: Green Multicomponent Assembly

Traditional syntheses of imidazolidines often rely on toxic solvents and multi-step harsh conditions. This protocol utilizes a modern, green multicomponent reaction (MCR) approach in aqueous media to yield imidazolidine-4-one derivatives 4.

Protocol 1: One-Pot Synthesis of Imidazolidine-4-one Derivatives

Causality of Experimental Choices: The selection of water as a solvent is not merely for green chemistry compliance; the hydrophobic effect in aqueous media actively drives the organic precursors into close proximity, accelerating the multicomponent condensation rate. Glycine is utilized as the bi-functional cyclization agent, providing both the nitrogen for the ring and the carboxylic acid necessary for the "4-one" carbonyl formation.

Step-by-Step Methodology:

  • Precursor Activation: In a 50 mL round-bottom flask, dissolve 10 mmol of the primary amine (e.g., phenidone derivative) and 10 mmol of a substituted benzaldehyde in 20 mL of distilled water.

  • Catalysis: Add 10 mol% of a green nanoparticle catalyst (e.g., Ag/KF/CP@MWCNTs) to facilitate nucleophilic attack. Stir at room temperature for 30 minutes to form the Schiff base intermediate.

  • Cyclization: Add 12 mmol of glycine to the mixture. Elevate the temperature to 60°C and reflux for 4–6 hours.

  • Purification: Cool the mixture to 4°C to precipitate the product. Filter under vacuum, wash with cold water, and recrystallize from hot ethanol to obtain pure imidazolidine-4-one crystals.

Self-Validation Checkpoint (Synthesis): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is validated as complete when the starting aldehyde spot (higher


) entirely disappears, and a new, distinct product spot emerges under UV light (254 nm). Confirm structural integrity via FT-IR by identifying the distinct C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.

Synthesis_Workflow A Precursors (Aldehydes, Amines) C Multicomponent Condensation (Water, RT) A->C B Green Catalyst (Ag/KF/CP@MWCNTs) B->C Catalysis D Schiff Base Intermediate C->D Intermediate Formation E Cyclization (+ Glycine / Chloroacetic Acid) D->E F Imidazolidine-4-one Derivatives E->F Ring Closure G Validation (FT-IR, 1H-NMR, TLC) F->G

Workflow for the green multicomponent synthesis of imidazolidine derivatives.

Biological Evaluation Protocols

Protocol 2: Antioxidant Capacity via DPPH Radical Scavenging

Causality of Experimental Choices: The DPPH assay is selected because the DPPH• radical is stable and strictly follows a Hydrogen Atom Transfer (HAT) mechanism. The imidazolidine's electron-rich nitrogen atoms lower the bond dissociation enthalpy, facilitating rapid radical quenching.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Protect the flask from light using aluminum foil.

  • Dilution Series: Prepare serial dilutions of the synthesized imidazolidine derivatives (10, 25, 50, 100 µg/mL) in DMSO.

  • Incubation: Mix 1 mL of the compound solution with 3 mL of the DPPH solution. Vortex vigorously.

  • Measurement: Incubate in the dark at room temperature for 30 minutes. Read the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Scavenging Activity (%) =

    
    .
    

Self-Validation Checkpoint (Antioxidant Assay): Include Ascorbic Acid as a positive control and a DMSO+DPPH mixture as a negative control. The negative control must show maximum absorbance (~0.8 - 1.0 OD). The assay run is only validated if the calculated


 of the Ascorbic Acid standard falls strictly within the 4–6 µg/mL range.
Protocol 3: Antimicrobial Susceptibility via Broth Microdilution (MIC)

Causality of Experimental Choices: Broth microdilution is preferred over standard disk diffusion for precise quantification of compound potency. Resazurin dye is utilized as a metabolic indicator; viable bacterial cells metabolize the non-fluorescent blue resazurin into the highly fluorescent pink resorufin. This biochemical conversion provides a definitive colorimetric endpoint, eliminating the subjectivity of visually assessing turbidity.

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (~

    
     CFU/mL) in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: In a sterile 96-well plate, perform two-fold serial dilutions of the imidazolidine compound (ranging from 512 µg/mL down to 1 µg/mL) in MHB.

  • Inoculation: Add 10 µl of the bacterial suspension to each well.

  • Incubation & Reading: Incubate at 37°C for 18–24 hours. Add 30 µl of 0.015% resazurin solution to each well and incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration well that remains blue.

Self-Validation Checkpoint (MIC Assay): Every plate must contain a Sterility Control (MHB only) and a Growth Control (MHB + Inoculum). The assay is validated only if the Sterility Control remains completely blue/clear and the Growth Control turns definitively pink/turbid.

Quantitative Data Summary

The following tables summarize the expected biological activity profiles of synthesized imidazolidine derivatives based on validated literature benchmarks.

Table 1: Representative Antimicrobial Activity (MIC values in µg/mL)

Compound / StandardS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
Imidazolidine-4-one (Halogenated)163264
Imidazolidine-2-thione81632
Ampicillin (Standard)28N/A
Clotrimazole (Standard)N/AN/A4

Table 2: Antioxidant Activity (DPPH Scavenging


) 
Compound / Standard

(µg/mL)
Primary Mechanism
Imidazolidine-4-one (Phenidone deriv.)12.5HAT / SET
Thio-substituted Imidazole18.2HAT
Ascorbic Acid (Standard)5.1HAT

References

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). *Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one and Thiazolidine-4-one Derivatives from Phenidone and Their Antimicrobial and

Sources

Advanced Catalytic Fluorination: Protocols for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability (blocking P450 oxidation sites), and improve lipophilicity.[1] However, traditional methods (e.g., Balz-Schiemann, DAST/Deoxo-Fluor) are often incompatible with complex, functionalized scaffolds.[2]

This guide focuses on Catalytic Fluorination , a paradigm shift enabling the installation of fluorine into complex molecules under mild conditions.[1] We specifically address the role of Fluorinated Catalysts —where the catalyst itself bears fluorine atoms (e.g., electron-deficient porphyrins or fluorinated phosphine ligands). These modifications are not cosmetic; they are critical for:

  • Catalyst Robustness: Fluorinated ligands (e.g., perfluorinated porphyrins) resist oxidative degradation during high-valent metal cycling.

  • Reductive Elimination: In Pd-catalysis, electron-deficient fluorinated ligands facilitate the notoriously difficult C–F bond-forming step.

Mechanistic Principles & Catalyst Design[3]

The Challenge of C–F Bond Formation

The C–F bond is the strongest single bond to carbon, yet forming it catalytically is kinetically challenging.

  • High Activation Barrier: The high electronegativity of fluorine makes F⁻ a poor nucleophile and F⁺ a highly reactive, often unselective electrophile.

  • The "Metal-Fluoride" Trap: In transition metal catalysis (Pd, Pt), the M–F bond is strong/ionic, making reductive elimination (M–C + M–F

    
     C–F + M) thermodynamically uphill compared to C–H or C–C formation.
    
The Solution: Fluorinated Ligands

To overcome these barriers, we utilize catalysts designed with fluorinated backbones.

Catalyst ClassExampleRole of Fluorination on Catalyst
Mn-Porphyrins Mn(TPFPP)ClOxidative Stability: The pentafluorophenyl groups withdraw electron density, rendering the porphyrin ring resistant to the aggressive oxidants (PhIO) required to generate the active Mn(V)=O species.
Pd-Phosphines AlPhos / Fluorinated BrettPhosElectronic Tuning: Fluorine substituents on the biaryl backbone lower the electron density at Pd, destabilizing the Pd(II)–F intermediate and accelerating the rate-limiting reductive elimination step.
Photocatalysts Ir[dF(CF₃)ppy]₂Redox Potentials: Fluorination of the phenylpyridine ligands pushes the oxidation potential (

) to > +1.2 V, enabling the oxidation of high-potential substrates or reagents like Selectfluor.

Application Note: Aliphatic C–H Fluorination

Target: Direct conversion of sp³ C–H to C–F in complex alkaloids, steroids, and terpenes.[3] Primary Reference: The Groves Protocol (Manganese Porphyrin Catalysis).

Mechanism

The reaction proceeds via a radical rebound mechanism. The fluorinated porphyrin stabilizes the high-valent Mn(V)-oxo species, which abstracts a hydrogen atom. A unique "fluorine rebound" then occurs from a Mn(IV)-F species.[4][5]

Mn_Fluorination Start Mn(III)-Porphyrin (Resting State) Active Mn(V)=O (Active Species) Start->Active Oxidation Oxidant Oxidant (PhIO) Oxidant->Active RadicalPair [Mn(IV)-OH ... R•] (Cage Complex) Active->RadicalPair H-Abstraction Substrate Substrate (R-H) Substrate->RadicalPair Mn_F Mn(IV)-F (Fluorinating Agent) RadicalPair->Mn_F Ligand Exchange (- H2O) F_Source Fluoride Source (AgF/TBAF) F_Source->Mn_F Product Product (R-F) + Mn(III) Mn_F->Product F-Rebound Product->Start Cycle Complete

Figure 1: Catalytic cycle for Mn-porphyrin mediated C-H fluorination. Note the critical role of the Mn(IV)-F intermediate.

Protocol A: Mn-Catalyzed C-H Fluorination

Scope: Selective fluorination of tertiary and benzylic C-H bonds.

Reagents:

  • Catalyst: Mn(TPP)Cl or Mn(TPFPP)Cl (Tetrakis(pentafluorophenyl)porphyrin manganese(III) chloride) [10 mol%].

  • Fluoride Source: Silver Fluoride (AgF) [3.0 equiv] (Must be dry and protected from light).

  • Oxidant: Iodosylbenzene (PhIO) [2.0 equiv].

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Preparation (Glovebox/Schlenk): In an oven-dried reaction vial equipped with a stir bar, add Mn(TPFPP)Cl (10 mol%) and AgF (3.0 equiv).

    • Expert Tip: AgF is hygroscopic and light-sensitive. Weigh quickly in low light or a glovebox.

  • Solvation: Add DCM (0.1 M concentration relative to substrate). Stir for 5 minutes to ensure catalyst dissolution.

  • Substrate Addition: Add the organic substrate (1.0 equiv).

  • Oxidant Addition: Add PhIO (2.0 equiv) in one portion.

    • Note: The reaction mixture typically turns dark brown/green indicating the formation of high-valent Mn species.

  • Reaction: Seal the vial and stir at 40–50 °C for 2–6 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material. New spots are often less polar (higher R_f) due to C-F lipophilicity.

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts and manganese residues. Rinse with DCM.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Application Note: Photoredox Decarboxylative Fluorination

Target: Conversion of aliphatic carboxylic acids to alkyl fluorides.[6] Primary Reference: MacMillan / Ventre et al.

Mechanism

This protocol uses a visible-light photocatalyst (Ir or Ru) to oxidize a carboxylate to a carboxyl radical. Rapid CO₂ extrusion generates an alkyl radical, which abstracts fluorine from an electrophilic source (Selectfluor).

Protocol B: Visible-Light Mediated Fluorination

Reagents:

  • Catalyst: Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ [1 mol%] (Fluorinated ligand is essential for high oxidation potential).

  • Fluorine Source: Selectfluor [2.0 equiv].[1][7]

  • Base: Na₂HPO₄ [2.0 equiv].[6]

  • Solvent: 1:1 Acetonitrile/Water (Water is critical for solubilizing the base and carboxylate).

Step-by-Step Procedure:

  • Setup: To a 20 mL vial, add the carboxylic acid substrate (1.0 equiv), Selectfluor (2.0 equiv), Na₂HPO₄ (2.0 equiv), and the Iridium photocatalyst (1 mol%).

  • Degassing (Critical): Add solvent (1:1 MeCN/H₂O, 0.1 M). Sparge with Argon or Nitrogen for 15 minutes.

    • Expert Tip: Oxygen is a potent quencher of the excited triplet state of the Iridium catalyst. Insufficient degassing is the #1 cause of failure.

  • Irradiation: Seal the vial and place it approx. 2–3 cm from a 34W Blue LED (450 nm) lamp. Fan cooling is recommended to maintain ambient temperature (25 °C).

  • Reaction: Stir under irradiation for 12–24 hours.

  • Quench: Dilute with diethyl ether and wash with saturated NaHCO₃.

  • Analysis: Analyze the organic layer by ¹⁹F NMR (using trifluorotoluene as an internal standard) before purification.

Data & Troubleshooting

Substrate Compatibility Table
Substrate ClassPreferred MethodCatalyst SystemTypical YieldNotes
Simple Alkanes Mn-C-H ActivationMn(TPFPP)Cl / AgF45–65%Favors tertiary C-H sites.
Benzylic C-H Mn-C-H ActivationMn(Salen) / AgF60–80%Highly selective for benzylic position.
Carboxylic Acids PhotoredoxIr-F / Selectfluor70–90%Decarboxylative; tolerates amines.
Aryl Triflates Pd-CatalysisPd / AlPhos / CsF50–75%Requires bulky fluorinated ligands.
Troubleshooting Guide
  • Problem: Low conversion in Mn-catalyzed reaction.

    • Solution: Check AgF quality. If it has turned black (Ag oxide), it is inactive. Ensure PhIO is freshly prepared or stored cold; aged PhIO polymerizes and loses reactivity.

  • Problem: Hydrolysis instead of Fluorination (Alcohol product).

    • Solution: The reaction system is too wet. While some water is tolerated, excessive water competes with fluoride for the carbocation/radical intermediate. Dry the solvent and reagents.

  • Problem: Catalyst bleaching (Photoredox).

    • Solution: Reduce light intensity or improve cooling. If the bright yellow Ir-catalyst turns colorless, the ligand has degraded.

Safety Protocols (E-E-A-T)

Warning: Fluorine chemistry involves specific hazards that must be managed.

  • HF Generation: Although these catalytic methods avoid HF gas, acidic byproducts combined with fluoride sources can generate in-situ HF. Always work in a fume hood.[8][9]

    • First Aid: Keep Calcium Gluconate gel readily available in the lab.

  • Shock Sensitivity: Mixtures of AgF and certain organic halides can be shock-sensitive. Do not grind AgF with organics in a mortar.

  • Selectfluor: While stable, it is a strong oxidant. Do not mix with strong reducing agents.

References

  • Groves, J. T., et al. (2012).[3][4] "Oxidative Aliphatic C-H Fluorination with Fluoride Ion Catalyzed by a Manganese Porphyrin." Science, 337(6100), 1322-1325.[4] Link

  • Ventre, S., et al. (2016). "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society, 138(4), 1168-1171. Link

  • Sather, A. C., et al. (2015).[10] "A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides." Journal of the American Chemical Society, 137(42), 13433-13437. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • ACS Green Chemistry Institute. "Reagent Guide: Fluorination." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Imidazolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazolidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing imidazolidine scaffolds. Imidazolidines are critical structural motifs in numerous natural products, pharmaceuticals, and serve as versatile chiral ligands and N-heterocyclic carbene (NHC) precursors.[1][2] Achieving high yields, purity, and stereoselectivity, however, requires careful optimization of reaction conditions.

This resource provides field-proven insights through a series of frequently asked questions and a detailed troubleshooting guide to address common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic choices involved in planning an imidazolidine synthesis.

Q1: How do I select the appropriate starting materials (diamine and carbonyl compound)?

The choice of the 1,2-diamine and the carbonyl compound (typically an aldehyde or ketone) is the foundation of the synthesis.

  • Diamine Selection: The substitution pattern on the diamine dictates the substitution on the imidazolidine nitrogen atoms. For N,N'-disubstituted imidazolidines, a corresponding N,N'-disubstituted ethylenediamine is used.[1] The steric and electronic properties of these substituents can influence the reaction rate and the stability of the final product.

  • Carbonyl Compound Selection: Aldehydes are generally more reactive than ketones. The electronic nature of the aldehyde is crucial; electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, often accelerating the initial condensation step. A wide range of aromatic and aliphatic aldehydes are well-tolerated in many protocols.[3] For the synthesis of imidazolidin-2-ones, carbonylating agents like carbonyldiimidazole (CDI) or even CO2 under catalytic conditions can be used in place of aldehydes.[4][5][6]

Q2: What is the role of the catalyst, and how do I choose the right one?

Catalysis is often essential for efficient imidazolidine formation, especially for less reactive substrates or stereoselective transformations.

  • Mechanism of Action: Catalysts typically function by activating either the carbonyl compound or the diamine. Lewis acids activate the carbonyl group, making it more electrophilic. Brønsted acids can protonate the carbonyl oxygen, while also facilitating the dehydration step.

  • Common Catalyst Classes:

    • Lewis Acids: Triflate salts such as Yttrium triflate (Y(OTf)₃) and Silver triflate (AgOTf) are effective for reactions involving aziridines and imines.[1][7]

    • Brønsted Acids: Simple acids like formic acid or acetic acid are often sufficient for straightforward condensations.[1] For asymmetric syntheses, chiral Brønsted acids are employed to control stereoselectivity.[1][7]

    • Organocatalysts: Guanidinium chloride has been shown to be an effective polyfunctional organocatalyst, particularly in solvent-free conditions.[1][7]

    • Metal Catalysts: Palladium(II) catalysts can be used in aza-Wacker type reactions to form the imidazolidine ring.[1] Copper(I) salts are used in oxidative C-N cross-coupling reactions.[8][9]

    • Photoredox Catalysts: Visible-light-induced methods using catalysts like Ru(bpy)₃Cl₂ or Ir(ppy)₃ offer mild conditions for achieving high diastereoselectivity.[7][10][11]

The optimal catalyst must be determined empirically for a new set of substrates, but the literature provides excellent starting points based on the desired transformation.

Q3: How does the choice of solvent affect the reaction outcome?

The solvent plays a critical role in solubility, reaction rate, and in some cases, selectivity.

  • Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are commonly used.[4][12] DCM is often a good choice for cyclization reactions, showing high efficiency.[13] THF has been identified as the optimal medium for certain photocatalytic cycloadditions.[10]

  • Polar Protic Solvents: Ethanol and methanol are frequently used, especially in simpler condensation reactions.[1][14] However, they can sometimes interfere with reactions by competing for the catalyst or reacting with intermediates.

  • Aprotic Solvents: Toluene is often used for reactions that require heating and removal of water via a Dean-Stark trap.

  • Solvent-Free Conditions: For green chemistry applications, solvent-free reactions, sometimes with a catalytic amount of an organocatalyst, can be highly efficient, leading to high yields in short reaction times.[7][15]

  • Solvent-Controlled Selectivity: In some syntheses, the solvent can dramatically influence the regioselectivity of the product. For instance, in the reaction of N-arylcyanothioformamides, DMF was found to exclusively generate the imidazolidine regioisomer, overriding other factors.[16]

Q4: What is the typical temperature range, and how does it impact the synthesis?

Temperature control is critical for balancing reaction rate with the stability of reactants and products, and for controlling selectivity.

  • Low Temperatures (-10°C to RT): Chiral syntheses, particularly those involving stereoselective cycloadditions, are often run at low temperatures to maximize diastereomeric or enantiomeric excess.[1][7]

  • Room Temperature to Moderate Heat (RT to 80°C): Many standard syntheses proceed efficiently in this range. Photocatalytic and many Lewis acid-catalyzed reactions often run at room temperature.[1][10] Statistical analysis has shown that for some pseudo-multicomponent protocols, Schiff base formation and reduction can be optimized at 40°C.[4][13]

  • High Temperatures (Reflux): Reactions that require the removal of water (dehydration) to drive the equilibrium toward the product often require reflux conditions.[1] Microwave-assisted synthesis can also be used to significantly reduce reaction times by reaching high temperatures quickly.[17][18]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I've set up my reaction based on a literature procedure, but the yield is significantly lower than expected or I see no product formation. What are the likely causes?

Low yield is a common issue that can often be traced back to several key factors. A systematic approach is the best way to diagnose the problem.[17]

Potential Causes & Solutions:

  • Reagent Purity and Quality:

    • Diagnosis: Impurities in starting materials (diamine, aldehyde, solvent) can inhibit the catalyst or lead to side reactions. Aldehydes can oxidize to carboxylic acids upon storage. Solvents may contain water.

    • Solution: Ensure the purity of your starting materials. Purify aldehydes by distillation or chromatography if necessary. Use freshly distilled, anhydrous solvents, especially for moisture-sensitive reactions.[18]

  • Inefficient Catalysis:

    • Diagnosis: The catalyst may be inactive or used at a suboptimal loading. Some catalysts are air or moisture sensitive.

    • Solution: If applicable, ensure the catalyst is active and handled under appropriate conditions (e.g., under an inert atmosphere). Perform a small catalyst loading screen (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

  • Incorrect Reaction Temperature:

    • Diagnosis: The reaction may have a significant activation energy barrier requiring more thermal energy, or conversely, high temperatures may be degrading the product or starting materials.

    • Solution: Monitor the reaction progress by TLC or LC-MS at different temperatures. If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50°C). If degradation is suspected, run the reaction at a lower temperature.

  • Presence of Water (Dehydration Issues):

    • Diagnosis: Imidazolidine formation is a condensation reaction that produces water. The reaction is often reversible, and the presence of water can push the equilibrium back to the starting materials.

    • Solution: For reactions run at higher temperatures, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.

  • Incomplete Reaction:

    • Diagnosis: The reaction may simply be slow and has not yet reached completion.

    • Solution: Monitor the reaction over a longer time course. If the reaction stalls, a small addition of fresh catalyst may help restart it.[17]

Issue 2: Formation of Multiple Products or Significant Side Products

Q: My crude NMR/LC-MS shows a complex mixture of products. How can I improve the selectivity for my desired imidazolidine?

The formation of side products arises from competing reaction pathways. Optimizing for selectivity involves fine-tuning conditions to favor the desired pathway.

Potential Causes & Solutions:

  • Oligomerization/Polymerization:

    • Diagnosis: A broad, unresolved baseline hump in the NMR or a complex series of peaks in the LC-MS may indicate oligomerization of the starting materials.

    • Solution: This is often concentration-dependent. Try running the reaction under more dilute conditions. A slow addition of one of the reagents (e.g., the aldehyde) via syringe pump can also maintain a low instantaneous concentration and prevent unwanted side reactions.

  • Formation of Isomers:

    • Diagnosis: In syntheses that can lead to different regioisomers or diastereomers, you may observe multiple distinct product spots on a TLC plate or sets of peaks in the NMR.

    • Solution: Selectivity is highly dependent on the catalyst, solvent, and temperature.[17] Asymmetric syntheses often require screening of chiral ligands and catalysts to achieve high diastereoselectivity.[1][19] Solvent choice can also be a powerful tool for controlling regioselectivity.[16]

  • Incomplete Cyclization/Intermediate Buildup:

    • Diagnosis: You may observe the accumulation of an intermediate, such as the initial Schiff base (imine), without subsequent cyclization.

    • Solution: The cyclization step may have a higher activation energy or be the rate-limiting step. Increasing the temperature or adding a catalyst that specifically promotes the cyclization (e.g., a Brønsted or Lewis acid) can be effective.

Issue 3: Difficulty in Product Purification

Q: The reaction appears to have worked, but I am struggling to isolate a pure product. What purification strategies are most effective for imidazolidines?

Imidazolidines can sometimes be challenging to purify due to their polarity and potential instability on silica gel.

Potential Causes & Solutions:

  • Instability on Silica Gel:

    • Diagnosis: The product streaks on the TLC plate or degrades during column chromatography. The cyclic aminal functionality can be acid-sensitive.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base, such as triethylamine (~1%), before packing the column. Alternatively, use a different stationary phase like alumina.

  • High Polarity:

    • Diagnosis: The product does not move from the baseline on the TLC plate even with highly polar eluent systems (e.g., 100% ethyl acetate or methanol/DCM mixtures).

    • Solution: Consider alternative purification methods.

      • Crystallization: This is an excellent method for obtaining highly pure material if the product is a solid. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find suitable crystallization conditions.[20][21]

      • Extraction: A carefully planned series of aqueous extractions at different pH values can remove basic or acidic impurities.

      • Reverse-Phase HPLC: For challenging separations or for obtaining highly pure analytical samples, reverse-phase HPLC can be very effective.[22]

Data & Protocols

Table 1: Influence of Solvent and Temperature on Imidazolidin-2-one Cyclization

This table summarizes the optimization of the cyclization step of a diamine with carbonyldiimidazole (CDI) to form an imidazolidin-2-one.[13]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene2064< 5
2THF206421
3DCM401798

As demonstrated, DCM at a slightly elevated temperature provided a near-quantitative yield in a significantly shorter time, highlighting the critical impact of solvent and temperature optimization.[13]

General Experimental Protocol: Acid-Catalyzed Synthesis of a 1,3-Disubstituted Imidazolidine

This protocol describes a general method for the condensation of an N,N'-disubstituted ethylenediamine with an aldehyde.[1]

  • Reaction Setup: To a solution of the N,N'-disubstituted ethylenediamine (1.0 equiv) in a suitable solvent (e.g., ethanol, 0.2 M) in a round-bottom flask, add the aldehyde (1.0-1.1 equiv).

  • Catalysis: Add a catalytic amount of a Brønsted acid (e.g., formic acid or acetic acid, ~5 mol%).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed. Typical reaction times can range from 1 to 24 hours.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by crystallization.

Protocol: Base-Catalyzed Intramolecular Hydroamidation for Imidazolidin-2-one Synthesis

This protocol details a modern, base-catalyzed approach for synthesizing imidazolidin-2-ones from propargylic ureas under mild conditions.[12]

  • Reaction Setup: In a test tube equipped with a magnetic stir bar, charge the propargylic urea (1.0 equiv, 0.4 mmol) and acetonitrile (4 mL).

  • Catalysis: Add the organic base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (5 mol %, 6 μL).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically fast, with completion observed by TLC within 1 to 16 hours.[12]

  • Workup: After completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield the pure imidazolidin-2-one.[12]

Visualized Workflows and Mechanisms

General Reaction Mechanism

The fundamental synthesis of an imidazolidine involves the condensation of a 1,2-diamine with an aldehyde, followed by cyclization and dehydration.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Cyclization & Dehydration Diamine 1,2-Diamine Nuc_Attack Nucleophilic Attack Diamine->Nuc_Attack + Aldehyde Hemiaminal Hemiaminal Intermediate Nuc_Attack->Hemiaminal Proton Transfer Dehydration Protonation Hemiaminal->Dehydration [H+] Iminium_Ion Iminium Ion Dehydration->Iminium_Ion - H2O Cyclization Cyclized Intermediate Iminium_Ion->Cyclization Intramolecular Attack Deprotonation Deprotonation Cyclization->Deprotonation Proton Transfer Imidazolidine Imidazolidine Product Deprotonation->Imidazolidine -H+

Caption: General mechanism for acid-catalyzed imidazolidine synthesis.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for diagnosing and solving the common problem of low reaction yield.

G cluster_actions Start Low Yield Observed Reagent_Check Verify Reagent Purity & Stoichiometry Start->Reagent_Check Moisture_Check Are Anhydrous Conditions Required/Used? Reagent_Check->Moisture_Check Reagents OK Purify Purify/Replace Reagents Reagent_Check->Purify Impurities Found Temp_Check Is Reaction Temperature Optimal? Moisture_Check->Temp_Check Conditions OK Dry Use Anhydrous Solvent / Dehydrating Agent Moisture_Check->Dry Moisture Suspected Catalyst_Check Is Catalyst Active & Loading Correct? Temp_Check->Catalyst_Check Temp OK Optimize_T Screen Higher/Lower Temperatures Temp_Check->Optimize_T Suboptimal Temp Time_Check Is Reaction Incomplete? Catalyst_Check->Time_Check Catalyst OK Optimize_Cat Screen Catalyst Loading / Replace Catalyst Catalyst_Check->Optimize_Cat Catalyst Issue Result Yield Improved Time_Check->Result Time OK Extend_Time Increase Reaction Time & Monitor Time_Check->Extend_Time Reaction Stalled

Caption: A logical workflow for troubleshooting low yields.

References

  • Asymmetric synthesis of chiral imidazolidines by merging copper and visible light-induced photoredox catalysis. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. PubMed. Available from: [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. PMC - NIH. Available from: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC. Available from: [Link]

  • Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. PMC. Available from: [Link]

  • Chiral imidazolidines synthesis via intermolecular decarboxylative... ResearchGate. Available from: [Link]

  • Expeditious Synthesis of Chiral Imidazolidines and 1,2-Diamines via Photocatalytic [3 + 2] Cycloaddition of Chiral Sulfinamides with Azomethine Ylides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. PMC. Available from: [Link]

  • Expeditious Synthesis of Chiral Imidazolidines and 1,2-Diamines via Photocatalytic [3 + 2] Cycloaddition of Chiral Sulfinamides with Azomethine Ylides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available from: [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available from: [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. Available from: [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. [a]. ResearchGate. Available from: [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. OUCI. Available from: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available from: [Link]

  • Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Publications. Available from: [Link]

  • The migration of imidazolidine between liquid and solid phases during the crystallization of imidacloprid. Taylor & Francis. Available from: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available from: [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
  • Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. PMC. Available from: [Link]

  • (PDF) Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. Available from: [Link]

Sources

"common side reactions in the synthesis of imidazolidines"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Imidazolidine Synthesis & Side Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of imidazolidines. While these saturated five-membered nitrogen heterocycles are privileged scaffolds in drug discovery and asymmetric catalysis, their synthesis is notoriously plagued by reversibility, kinetic traps, and post-synthetic degradation.

This guide is designed to move beyond basic reaction schemes. Here, we will dissect the causality behind common side reactions—from aminal oligomerization to ylide dimerization—and provide self-validating, step-by-step protocols to ensure the integrity of your synthetic workflows.

Diagnostic Workflow

Before diving into specific protocols, use the diagnostic flowchart below to isolate the root cause of your synthetic failure based on your chosen methodology.

Troubleshooting Start Imidazolidine Synthesis Condensation Condensation (1,2-Diamine + Carbonyl) Start->Condensation Cycloaddition [3+2] Cycloaddition (Azomethine Ylide) Start->Cycloaddition Issue1 Issue: Schiff Base / Oligomerization Condensation->Issue1 Issue3 Issue: Hydrolysis on Silica Condensation->Issue3 Issue4 Issue: Oxidation to Imidazoline Condensation->Issue4 Issue2 Issue: Ylide Dimerization Cycloaddition->Issue2 Cycloaddition->Issue3 Sol1 Solution: Dean-Stark / Desiccants Issue1->Sol1 Sol2 Solution: Slow Addition / Temp Control Issue2->Sol2 Sol3 Solution: Basic Alumina / Et3N Passivation Issue3->Sol3 Sol4 Solution: Inert Atmosphere / Avoid Oxidants Issue4->Sol4

Diagnostic workflow for troubleshooting common imidazolidine synthesis side reactions.

Section 1: Condensation Reactions (1,2-Diamines + Carbonyls)

FAQ 1: Why am I isolating Schiff base intermediates or aminal oligomers instead of the closed imidazolidine ring? Causality: The classical condensation of a 1,2-diamine with an aldehyde or ketone is a reversible, thermodynamically driven process. The reaction proceeds via an initial nucleophilic attack to form a Schiff base (imine) intermediate[1]. If the electrophilic carbonyl carbon is sterically hindered (e.g., bulky aryl ketones), the intramolecular nucleophilic attack by the secondary amine is kinetically slow. Furthermore, failure to actively drive the equilibrium forward by removing the water byproduct leads to incomplete cyclization, hydrolysis, or intermolecular oligomerization.

Protocol 1: Optimized Dean-Stark Condensation for Sterically Hindered Ketones To force the equilibrium toward the closed aminal ring, water must be continuously removed from the system.

  • Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the 1,2-diamine (1.0 equiv) and the carbonyl compound (1.1 equiv).

  • Solvent & Catalyst: Dissolve the reagents in anhydrous toluene (0.2 M). Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 equiv) to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the dehydration step[1].

  • Reflux: Heat the mixture to vigorous reflux (110 °C). Monitor the azeotropic removal of water in the Dean-Stark trap. Continue refluxing until the theoretical volume of water is collected (typically 4–12 hours depending on steric bulk).

  • Quench & Workup: Cool the reaction to 0 °C. Critical step: Immediately quench the reaction with saturated aqueous NaHCO₃. Neutralizing the acid catalyst is mandatory; leaving the system acidic during workup will catalyze the reverse reaction (hydrolysis).

  • Extraction: Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 2: [3+2] Cycloadditions

FAQ 2: How do I suppress the dimerization of azomethine ylides during [3+2] cycloadditions? Causality: Azomethine ylides are highly reactive 1,3-dipoles generated in situ (often via decarboxylation of amino acids or ring-opening of aziridines). If the target dipolarophile is not sufficiently reactive, or if the ylide concentration is too high, the ylide will act as its own dipolarophile, resulting in a parasitic dimerization side reaction[2]. This is particularly prevalent with unstabilized or methylidene derivatives[2].

Solution: This is a kinetic issue. You must maintain a low steady-state concentration of the ylide and maximize its interaction with the dipolarophile.

Table 1: Quantitative Comparison of Side Reactions in Cycloadditions vs. Conditions Data represents a standard [3+2] cycloaddition using an unstabilized azomethine ylide and a moderate dipolarophile.

Reaction ConditionTarget Cycloadduct Yield (%)Ylide Dimerization (%)Unreacted Starting Material (%)
Batch Addition, 80 °C45%35%20%
Syringe Pump (Slow Add), 80 °C78%<5%17%
Batch Addition, 25 °C15%10%75%
Lewis Acid Catalyst (AgClO₄), 25 °C85%<2%13%

Takeaway: Utilizing a syringe pump to slowly introduce the ylide precursor over 4–6 hours drastically reduces dimerization. Alternatively, employing a Lewis acid catalyst (like AgClO₄ or Cu(OTf)₂) lowers the activation energy for the desired [3+2] cycloaddition, allowing the reaction to proceed at room temperature where dimerization is less favorable.

Section 3: Post-Synthesis Stability (Hydrolysis & Oxidation)

FAQ 3: My isolated imidazolidine degrades on the bench or during silica gel chromatography. What is happening? Causality: The cyclic aminal core of unsubstituted and many substituted imidazolidines is extremely labile. The ring is highly susceptible to acid-catalyzed hydrolysis, which rapidly cleaves the C-N bonds, reverting the molecule back into the acyclic 1,2-diamine and the corresponding aldehyde or ketone[3]. Standard silica gel is inherently acidic (pH ~4.5–5.5). Loading your product onto a standard silica column acts as a heterogeneous acid catalyst, destroying your yield.

Protocol 2: Workup and Purification of Labile Imidazolidines To prevent hydrolysis during purification, you must maintain a strictly basic microenvironment.

  • Stationary Phase Selection: Abandon standard silica gel. Use basic alumina (Activity Grade II or III) as the stationary phase. If silica must be used, it must be neutralized by slurrying it in hexanes containing 5% triethylamine (Et₃N) prior to packing.

  • Sample Loading: Dissolve your crude imidazolidine in a non-protic solvent (e.g., DCM) containing 1% Et₃N.

  • Elution: Elute the column using a gradient of Hexanes/Ethyl Acetate. Crucial: Ensure the entire mobile phase contains a constant 1% Et₃N to passivate any acidic sites on the column.

  • Verification: Validate the integrity of the isolated product via ¹H-NMR immediately after solvent removal. Look for the diagnostic C2-proton singlet (typically between 3.5–4.5 ppm depending on substitution) to confirm the ring is intact.

FAQ 4: Why is my imidazolidine oxidizing to an imidazoline or imidazole? Causality: The C2 position (the carbon flanked by the two nitrogen atoms) is highly susceptible to autoxidation, particularly if it contains a labile hydrogen atom (i.e., when synthesized from an aldehyde rather than a ketone). Exposure to atmospheric oxygen, prolonged heating, or trace oxidants can lead to the oxidative fragmentation or dehydrogenation of the ring, forming the more thermodynamically stable, partially unsaturated imidazoline or fully aromatic imidazole[4][5]. Solution: Always degas solvents using the freeze-pump-thaw method or sparging with Argon. Store purified imidazolidines in amber vials under an inert atmosphere (Argon/N₂) at -20 °C.

References

  • Cycloaddition of azomethine ylides to 5-methylidene-3-aryl-2-сhalcogen-imidazolones. Royal Society Publishing. Available at:[Link]

  • IMIDAZOLIDINE - Ataman Kimya. Ataman Chemicals. Available at:[Link]

  • Imidazolidine - Wikipedia. Wikipedia. Available at: [Link]

  • Unique Oxidation of Imidazolidine Nitroxides by Potassium Ferricyanide: Strategy for Designing Paramagnetic Probes with Enhanced Sensitivity to Oxidative Stress - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives - Beilstein Archives. Beilstein Archives. Available at: [Link]

Sources

"troubleshooting imidazolidine synthesis from ethylenediamine and aldehydes"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Synthesizing imidazolidines via the condensation of ethylenediamine and aldehydes is a foundational reaction in drug development and materials science. While seemingly straightforward, this transformation is governed by strict thermodynamic equilibria and the inherent chemical instability of the aminal products.

This guide is designed for application scientists and researchers. It addresses the most common failure points—stalled conversions, purification decomposition, and side-product formation—providing causally linked solutions and validated protocols.

Reaction Pathway Visualization

Mechanism N1 Ethylenediamine (EDA) N3 Hemiaminal Intermediate N1->N3 Nucleophilic Attack N2 Aldehyde (RCHO) N2->N3 N4 Schiff Base (Imine) N3->N4 Dehydration (-H2O) N5 Imidazolidine Product N4->N5 Intramolecular Cyclization

Reaction mechanism of imidazolidine synthesis from ethylenediamine and aldehydes.

Frequently Asked Questions & Troubleshooting

Q1: Why is my reaction stalling at 50-60% conversion despite using excess reagents? Causality: The condensation of ethylenediamine and an aldehyde is a reversible equilibrium reaction[1]. The formation of the Schiff base intermediate releases one equivalent of water. If this water is not actively removed from the system, the reverse hydrolysis reaction aggressively competes with product formation, stalling the equilibrium. Solution: You must shift the equilibrium (Le Chatelier's Principle) by sequestering the water byproduct. For room-temperature reactions, utilize activated 3A or 4A molecular sieves[2]. For reactions requiring heating (e.g., sterically hindered aldehydes), perform the reaction in toluene under reflux using a Dean-Stark trap to azeotropically remove water.

Q2: My TLC shows multiple spots, but NMR of the crude looks relatively clean. When I run a standard silica gel column, I recover my starting aldehyde. What happened? Causality: Imidazolidines—particularly unsubstituted or mono-substituted variants—are cyclic aminals. They are highly labile and susceptible to hydrolysis under acidic conditions[3]. Standard silica gel is inherently acidic (pH ~4.5-5.5), which rapidly catalyzes the cleavage of the imidazolidine ring back into ethylenediamine and the starting aldehyde during chromatography. Solution: Do not use standard silica gel for purification. Rely on vacuum distillation or recrystallization for purification. If chromatography is absolutely necessary, use basic alumina or silica gel that has been heavily neutralized with triethylamine (TEA) prior to loading.

Q3: I am observing a significant amount of bis-Schiff base (N,N'-dibenzylideneethylenediamine) instead of the desired imidazolidine. How do I prevent this? Causality: If the aldehyde is highly reactive or present in localized excess, both primary amines of the ethylenediamine backbone can condense with aldehyde molecules before the slower intramolecular cyclization can occur[4]. Solution: Strict stoichiometric control is required. Maintain exactly a 1:1 molar ratio. Furthermore, add the aldehyde dropwise to a dilute solution of ethylenediamine. Dilution favors the unimolecular intramolecular cyclization (imidazolidine formation) over the bimolecular intermolecular reaction (bis-Schiff base formation).

Data Presentation: Water Removal Strategies

To achieve >95% conversion, the selection of the desiccant or water-removal technique is critical. Below is a comparative summary of standard methodologies:

TechniqueRecommended SolventsOperating TempEfficiencyMechanistic Notes
3A/4A Molecular Sieves DCM, THF, Methanol0°C to 25°CHighPhysically traps H2O in 3Å/4Å pores; ideal for heat-sensitive aldehydes[2].
Dean-Stark Apparatus Toluene, Benzene80°C to 110°CVery HighAzeotropic removal of H2O; necessary to drive difficult equilibria forward.
Anhydrous MgSO₄ / Na₂SO₄ DCM, Diethyl Ether25°CModerateChemical hydration; often insufficient for sterically hindered substrates.
Experimental Protocol: Self-Validating Synthesis using Molecular Sieves

This protocol utilizes molecular sieves to drive the reaction and incorporates an in-process NMR validation step to bypass the pitfalls of TLC analysis.

Step 1: Desiccant Activation

  • Weigh 1.0 g of 4A molecular sieves per 1.0 mmol of aldehyde.

  • Activate the sieves in a vacuum oven at 300°C for at least 3 hours prior to use, cooling them under an inert argon or nitrogen atmosphere.

Step 2: Reaction Assembly

  • In an oven-dried round-bottom flask flushed with inert gas, dissolve ethylenediamine (1.0 equiv) in anhydrous dichloromethane (DCM) to create a 0.1 M solution.

  • Cool the solution to 0°C using an ice bath and add the activated molecular sieves.

  • Dissolve the aldehyde (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise over 30 minutes to the stirring diamine solution.

Step 3: Self-Validation (In-Process Control) Do not use TLC to monitor this reaction due to silica-induced hydrolysis.

  • After 12 hours of stirring at room temperature, pause the stirring to let the sieves settle.

  • Withdraw a 50 µL aliquot of the supernatant and filter it through a 0.2 µm PTFE syringe filter.

  • Evaporate the DCM under a gentle stream of nitrogen and dissolve the residue in CDCl₃.

  • Validation Check: Run a quick ¹H NMR. Confirm the disappearance of the aldehyde proton (typically ~9.5–10.0 ppm) and the appearance of the diagnostic imidazolidine aminal proton (a singlet or multiplet typically between 4.0–5.5 ppm, depending on substitution). If the aldehyde peak persists, add fresh molecular sieves and continue stirring.

Step 4: Workup and Isolation

  • Once NMR confirms >95% conversion, filter the reaction mixture through a pad of Celite to remove the molecular sieves. Wash the Celite pad with additional anhydrous DCM.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude imidazolidine via vacuum distillation (for volatile derivatives) or recrystallization from cold hexanes/ether.

References
  • Recent advances in the synthesis of highly substituted imidazolidines - PMC - NIH. Source: NIH.
  • Imidazolidine - Wikipedia. Source: Wikipedia.
  • Modified Synthesis of Imidazolidines with N,N'-Bis(trimethylsilyl)-1,2-diamines. Source: Oxford Academic (OUP).
  • Essential Guide: Molecular Sieves for Water Removal. Source: Jalon.

Sources

Technical Support Center: Solvent-Mediated Stereocontrol in Imidazolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Center. This portal is designed for researchers and drug development professionals engineering chiral imidazolidine scaffolds. The stereochemical outcome—both enantioselectivity and diastereoselectivity—of these nitrogen-containing heterocycles is notoriously sensitive to microenvironmental factors. As an Application Scientist, I have structured this guide to help you navigate the profound causality between solvent selection and stereocontrol.

Part 1: The Causality of Solvent Effects on Stereoselectivity

The choice of solvent in imidazolidine synthesis is not merely a medium for dissolution; it is a thermodynamic and kinetic participant in the transition state assembly.

  • Non-Polar Solvents (e.g., Toluene): In organocatalytic asymmetric syntheses, such as those employing Chiral Phosphoric Acids (CPAs), non-polar solvents are mandatory. They prevent competitive hydrogen bonding with the solvent, forcing the substrate and catalyst into a highly organized, tight transition state that maximizes facial shielding and enantiomeric excess (ee)[1].

  • Polar Aprotic Solvents (e.g., THF, DMF): For reactions proceeding via charged intermediates, such as the 1,3-dipolar cycloaddition of azomethine ylides, polar aprotic solvents stabilize the zwitterionic transition states. THF, particularly at cryogenic temperatures, locks the geometry of the dipole, ensuring high diastereoselectivity[2].

  • Protic/Aqueous Solvents (e.g., Water): Solvents with high dielectric constants and hydrogen-bond donating capabilities can fundamentally alter reaction trajectories. For instance, in chiral imidazolidinone-catalyzed reactions, moving from benzene to water weakens crucial CH···O interactions, leading to a complete reversal in stereoselectivity[3].

Part 2: Logical Workflow for Solvent Selection

SolventStereo A Imidazolidine Synthesis Reaction Design B Non-Polar Solvents (e.g., Toluene, Benzene) A->B C Polar Aprotic Solvents (e.g., THF, DMF) A->C D Protic/Aqueous Solvents (e.g., H2O, MeOH) A->D E Tight H-Bonding (CPA Catalysis) B->E Enhances Catalyst- Substrate Binding F Zwitterion Stabilization (1,3-Dipolar Cycloaddition) C->F Solvates Charged Intermediates G H-Bond Disruption (Hydrophobic Effects) D->G Weakens CH···O Interactions H High Enantioselectivity (ee > 90%) E->H I High Diastereoselectivity (endo preference) F->I J Stereochemical Inversion (exo preference shift) G->J

Logical workflow of solvent-mediated stereocontrol in imidazolidine synthesis.

Part 3: Troubleshooting Guide & FAQs

Q1: My chiral phosphoric acid (CPA) catalyzed asymmetric synthesis of imidazolidines is yielding low enantiomeric excess (ee < 50%). I am currently using dichloromethane (DCM). How can I fix this? Causality & Solution: CPAs rely on highly organized, tight hydrogen-bonded transition states to transfer chirality. DCM, while aprotic, possesses a slight dipole and can competitively disrupt the weak substrate-catalyst hydrogen bonds. You must switch to a non-polar aromatic solvent like 1[1]. Toluene enforces a tighter transition state, maximizing the steric differentiation provided by the chiral catalyst. Prolonging the reaction time (e.g., 72 h) at optimized concentrations (0.1 M) in toluene has been shown to boost ee to >90%[1].

Q2: I am performing a 1,3-dipolar cycloaddition to form N-sulfinylimidazolidines, but my diastereomeric ratio (dr) is inconsistent across batches. What is driving this variability? Causality & Solution: The cycloaddition between azomethine ylides (generated in situ from iminoesters and LDA) and nonracemic p-tolylsulfinimines is highly sensitive to solvent coordination and temperature[2]. The use of 2 at cryogenic temperatures (-78 °C to 4 °C) is critical for high stereocontrol[2]. The inconsistency is likely due to trace moisture. Water competitively coordinates with the lithium enolate, altering the trajectory of the cycloaddition. Ensure your THF is rigorously anhydrous and distilled over sodium/benzophenone immediately prior to use.

Q3: When using MacMillan's chiral imidazolidinone catalysts for cycloadditions, I am observing an unexpected stereochemical inversion (favoring the opposite diastereomer). I recently switched my solvent from benzene to a water/methanol mix for solubility reasons. Causality & Solution: You have inadvertently triggered a dynamic solvation effect. Solvent polarity dictates the strength of the CH···O interactions in the transition state[3]. In non-polar solvents like 3, specific dipole alignments dictate the baseline endo:exo ratio[3]. However, switching to a highly polar or protic solvent like water weakens these interactions, triggering a stereochemical reversal that shifts preference toward the exo adduct[3]. To restore your original stereoselectivity, you must return to a non-polar solvent or a carefully calibrated biphasic system.

Part 4: Quantitative Data: Solvent Impact on Stereoselectivity

The following table summarizes validated literature data demonstrating the profound impact of solvent choice on the stereochemical outcomes of imidazolidine and related heterocycle syntheses.

Reaction ModalityCatalyst SystemSolventTemp (°C)Stereochemical OutcomeYield (%)
Asymmetric SynthesisChiral Phosphoric AcidToluene70High ee (up to 94%)94
1,3-Dipolar Cycloadditionin situ LDATHF-78 to 4High dr (diastereoselective)37–80
Diels-Alder CycloadditionChiral ImidazolidinoneBenzene0endo:exo ratio of 1:2.4N/A
Diels-Alder CycloadditionChiral ImidazolidinoneWater0endo:exo ratio of 1.2:1N/A
Regioselective SynthesisTriethylamine (20 mol%)DMF25Exclusive Regioisomer>85

(Data synthesized from established methodologies in imidazolidine and imidazolidinone catalysis)

Part 5: Self-Validating Standard Operating Procedure (SOP)

Protocol: Toluene-Optimized Asymmetric Synthesis of Imidazolidines via CPA Catalysis This protocol includes built-in validation checkpoints to ensure scientific integrity and reproducibility.

Step 1: Reagent Preparation & Dehydration

  • Action: Add 50 mg of 5 Å molecular sieves (MS) to a flame-dried Schlenk flask.

  • Validation Checkpoint: The MS must be freshly activated under a vacuum at 250 °C for 4 hours. If the sieves clump upon the addition of solvent in Step 2, moisture is present. Abort the reaction and re-dry the sieves and solvent.

Step 2: Solvent & Catalyst Introduction

  • Action: Suspend 5 mol % of the Chiral Phosphoric Acid (CPA) catalyst in 1.0 mL of anhydrous Toluene (to achieve a 0.1 M concentration) under an argon atmosphere[1].

  • Rationale: Toluene enforces the tight hydrogen-bonding network required for high enantioselectivity[1].

Step 3: Substrate Addition

  • Action: Add the starting aniline derivative (1.0 equiv) and the corresponding electrophile (1.5 equiv) to the suspension[1].

  • Validation Checkpoint: Monitor the dissolution. The mixture should become homogeneous (excluding the solid MS). If a biphasic mixture forms, substrate solubility is compromised, which will artificially lower the reaction rate and ee.

Step 4: Thermal Activation & Kinetic Control

  • Action: Seal the flask and heat to exactly 70 °C for 72 hours[1].

  • Rationale: Elevated temperatures accelerate kinetics, but exceeding 70 °C (e.g., pushing to 90 °C) causes the ee value to drop significantly (e.g., to 85%) due to the entropic penalty overcoming the enthalpic hydrogen-bond stabilization provided by the catalyst[1].

Step 5: Quench & Purification

  • Action: Cool the reaction to room temperature, filter through a Celite pad to remove the molecular sieves, and evaporate the toluene under reduced pressure[1]. Purify the crude residue via silica gel column chromatography (hexanes/ethyl acetate) to isolate the pure chiral imidazolidine derivative.

Part 6: References
  • Title: Chiral Phosphoric Acid-Catalyzed Synthesis of Fluorinated 5,6-Dihydroindolo[1,2-c]quinazolines with Quaternary Stereocenters Source: dicp.ac.cn URL:

  • Title: Recent advances in the synthesis of highly substituted imidazolidines Source: nih.gov URL:

  • Title: Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones Source: nih.gov URL:

  • Title: Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones Source: nih.gov URL:

Sources

"managing thermal stability of substituted imidazolines"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Managing the Thermal Stability of Substituted Imidazolines. This resource is engineered for researchers, synthetic chemists, and formulation scientists facing degradation challenges with imidazoline-based compounds (e.g., active pharmaceutical ingredients, catalysts, and high-temperature corrosion inhibitors).

As a Senior Application Scientist, I have structured this guide to move beyond surface-level fixes. We will explore the thermodynamic and kinetic causality behind imidazoline degradation and provide self-validating protocols to ensure your experimental workflows are robust and reproducible.

Diagnostic Decision Tree

Before adjusting your formulation, you must identify the primary mechanism of degradation. Imidazolines behave fundamentally differently under thermal stress depending on their solvation state.

ImidazolineStability Start Imidazoline Degradation Detected State Is the system in aqueous solution or solid state? Start->State Aqueous Aqueous / Solvated State->Aqueous Solution Solid Solid State / Neat State->Solid Solid/Neat pHCheck Check pH & Temperature Aqueous->pHCheck TGA Perform TGA/DSC Analysis Solid->TGA Hydrolysis Ring-Opening Hydrolysis (Amido-amine formation) pHCheck->Hydrolysis High Temp + Extreme pH Sterics Increase C2 Steric Bulk (e.g., branched alkyls) Hydrolysis->Sterics Buffer Optimize pH (Mild Acid/Neutral) Hydrolysis->Buffer Thermal Intrinsic Thermal Cleavage (π-bond breaking >200°C) TGA->Thermal T > 200°C Formulation Anhydrous Formulation / Add Stabilizers Thermal->Formulation

Diagnostic workflow for identifying and resolving imidazoline thermal degradation.

Frequently Asked Questions: Mechanisms & Causality

Q1: Why do my substituted imidazolines degrade rapidly at elevated temperatures in aqueous formulations? A1: In aqueous environments, the primary degradation pathway for imidazolines is not intrinsic pyrolysis, but rather heat-accelerated hydrolytic ring-opening[1]. The imidazoline ring contains a highly susceptible C=N double bond. At elevated temperatures, water acts as a nucleophile, attacking the C2 position. This forms a hydrated intermediate that subsequently undergoes C-N bond cleavage, yielding a linear amido-amine (or secondary amine and tertiary amide, depending on the substitution pattern)[1][2]. This reaction is highly temperature-dependent and follows pseudo-first-order kinetics, with an activation energy typically around 72 kJ/mol[2].

HydrolysisMechanism Imidazoline 1,2-Disubstituted Imidazoline Protonated Hydrated Intermediate Imidazoline->Protonated H2O, Heat Nucleophilic Attack Amide Amido-Amine (Ring-Opened) Protonated->Amide C-N Bond Cleavage

Causality of heat-induced hydrolytic ring-opening in imidazolines.

Q2: How does pH interact with thermal stress to induce instability? A2: Thermal degradation in solution is synergistically catalyzed by pH extremes. Imidazolines are most stable in mildly acidic to neutral conditions where the nitrogen is protonated, stabilizing the ring against hydroxide attack. In basic media (pH > 9.0), alkaline degradation rapidly drives the ring-opening mechanism[1]. Conversely, in highly concentrated strong acids at high temperatures (e.g., 140 °C, pH 0-1), the heterocycle will also decompose[1].

Q3: My application is in the solid state (or anhydrous). What is the intrinsic thermal limit of the imidazoline core? A3: In the absence of water, substituted imidazolines exhibit robust thermal stability, typically resisting degradation up to 200–250 °C[3]. Thermogravimetric analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) shows that the first major decomposition step involves the endothermic cleavage of the π-bond within the five-membered ring, as π-bonds are less stable than the surrounding σ-bonds[3]. Above 300 °F (~150 °C), prolonged exposure can lead to gradual degradation, which is why their uncyclized amide precursors are sometimes preferred for extreme high-temperature industrial applications[4].

Q4: How can I structurally modify my imidazoline to enhance thermal and hydrolytic stability? A4: The most effective rational design strategy is introducing steric hindrance at the C2 position. Substituting linear alkyl chains with α-branched substituents (e.g., cyclopentyl or cyclohexyl groups) physically blocks nucleophilic attack on the C=N bond[1][5]. This structural modification can increase the hydrolytic half-life by 10 to 50 times under identical thermal conditions[1].

Quantitative Data & Benchmarks

Table 1: Influence of Structural Modification on Hydrolytic Stability

(Summarized from kinetic studies detailing the impact of temperature and pH[1])

Compound TypeC2 SubstituentTemp (°C)pHRelative Hydrolysis RateStability Profile
1,2-DisubstitutedLinear Alkyl9012.0High (Baseline)Poor at high temp/pH
1,2-Disubstitutedα-Branched Alkyl9012.010x - 50x SlowerSignificantly Enhanced
1,2-DisubstitutedLinear Alkyl257.0Very LowStable
Table 2: Solid-State Thermal Degradation Parameters (TGA/DSC)

(Derived from thermal analysis of imidazoline derivatives[3][4])

Phase / AtmosphereOnset Temp (

)
Peak Degradation (

)
Primary Mechanism
Solid / Inert (

)
~200 - 250 °C~340 - 400 °CEndothermic π-bond cleavage
Solid / Oxidizing (Air)~190 - 200 °C~350 °COxidative degradation / Exothermic
Anhydrous Liquid~150 °C (300 °F)N/AGradual thermal decomposition

Troubleshooting Protocols

Protocol 1: Kinetic Evaluation of Hydrolytic Ring-Opening (UV-Vis Spectroscopy)

Purpose: To quantify the thermal stability of your specific imidazoline formulation in aqueous media and calculate its half-life. Causality & Self-Validation: Imidazolines and their ring-opened amide products have distinct UV absorption maxima due to the disruption of the C=N conjugation. By tracking the isosbestic points, you validate that the mass balance is maintained (a clean A


 B conversion without side reactions)[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the substituted imidazoline in a buffered aqueous solution (e.g., pH 9.0 borate buffer) to a final concentration of

    
     M. Rationale: Buffering ensures the pH remains constant as basic amines are generated during hydrolysis.
    
  • Thermal Incubation: Transfer the solution to a quartz cuvette equipped with a Peltier temperature controller. Set the temperature to the target stress condition (e.g., 70 °C or 90 °C).

  • Baseline Acquisition: Immediately record the initial UV spectrum (t=0) from 200 nm to 400 nm. Identify the characteristic absorption peak of the C=N bond.

  • Kinetic Tracking: Program the spectrophotometer to acquire spectra every 10 minutes for 6 hours.

  • Data Validation: Observe the decrease in the imidazoline peak and the concomitant increase in the amide peak. The presence of a sharp isosbestic point validates a clean, unimolecular ring-opening process.

  • Calculation: Plot

    
     versus time. The slope yields the pseudo-first-order rate constant (
    
    
    
    ). Calculate half-life as
    
    
    .
Protocol 2: Solid-State Thermal Stability Profiling (TGA-DSC-FTIR)

Purpose: To determine the absolute thermal degradation limits and identify evolved volatile products. Causality & Self-Validation: TGA measures mass loss, while DSC measures heat flow. A mass loss in TGA matching an endothermic peak in DSC confirms bond cleavage (evaporation/pyrolysis). Coupling with FTIR allows real-time identification of the evolved gases, validating the exact mechanism of breakdown[3].

Step-by-Step Methodology:

  • Sample Loading: Weigh 5–10 mg of the dried, solid imidazoline sample into an alumina (

    
    ) crucible. Rationale: Alumina is inert and will not catalyze thermal degradation, unlike platinum crucibles which can interact with nitrogen-containing compounds at high temperatures.
    
  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes prior to the run to eliminate oxidative degradation variables.

  • Heating Program: Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C.

  • FTIR Coupling: Transfer the evolved gases through a heated transfer line (set to 200 °C to prevent condensation) into the FTIR gas cell.

  • Analysis & Validation:

    • Moisture Check: A mass loss < 100 °C with an endothermic DSC signal and O-H stretch in FTIR indicates simple dehydration, NOT degradation.

    • Degradation Onset: Identify the temperature where mass loss exceeds 5% (

      
      ). This is your operational thermal limit.
      
    • Mechanism Confirmation: Look for the evolution of ammonia,

      
      , or volatile amines in the FTIR spectra corresponding to the primary degradation peak (~300-400 °C), confirming heterocyclic ring fracture[3].
      

References

  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION Source: Revue Roumaine de Chimie URL
  • Hydrolysis of 1,2-disubstituted imidazolines in aqueous media Source: ResearchGate URL
  • Effect of Substituted Imidazoline Inhibitors on Hydrogen Uptake by a Carbon Steel Undergoing Hydrogen Sulfide Corrosion Source: AMPP URL
  • High Temperature Corrosion Inhibition Performance of Imidazoline and Amide Source: OnePetro URL
  • Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine Source: ResearchGate URL

Sources

Part 1: Troubleshooting Kinetic & Thermodynamic Bottlenecks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazolidine Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and operational bottlenecks you will encounter when transitioning from milligram-scale discovery to multi-gram or kilogram manufacturing.

Scaling up nitrogen heterocycles is rarely a linear process. The structural nuances of the imidazolidine ring—particularly its susceptibility to hydrolysis, regiochemical ambiguity during ring closure, and the thermal sensitivity of its intermediates—demand strict mechanistic control.

Below, you will find field-proven troubleshooting guides, quantitative data summaries, and self-validating protocols to ensure your scale-up campaigns are robust and reproducible.

Q1: During the scale-up of substituted imidazolidines via aziridine and imine cycloaddition, my reaction stalls, and I observe a buildup of unreacted intermediates. Why does this happen, and how can I drive the reaction to completion?

Causality & Explanation: At the bench scale, the copper-catalyzed ring expansion of aziridines with imines proceeds smoothly due to efficient heat transfer. However, upon scale-up, the initial aziridine ring-opening to form the reactive azomethine ylide intermediate is highly sensitive to thermal gradients and steric hindrance[1]. If the temperature drops locally within a large reactor, the activation energy required for the subsequent [3+2] cycloaddition is not met, causing the ylide intermediate to stall. Conversely, excessive bulk heating can lead to the thermal degradation of the in situ formed imine.

Actionable Solution: Transition from batch heating to a controlled step-wise heating profile or continuous flow setup. Ensure that the in situ formation of the imine is 100% complete (validated via HPLC) before introducing the aziridine and the copper catalyst.

G A Scale-Up Issue: Stalled Cycloaddition B Check Temperature Profile A->B C Check Imine Stability A->C D Thermal Gradients Detected (Azomethine Ylide stalls) B->D E Imine Degradation (Excessive Heat) C->E F Implement Step-Wise or Flow Heating D->F G Validate in situ Imine before Aziridine Addition E->G

Troubleshooting logic for common imidazolidine scale-up bottlenecks.

Q2: My scaled-up imidazolidine-2,4-dione (hydantoin) derivatives are showing unexpected degradation products during the aqueous workup. How do I prevent ring-opening?

Causality & Explanation: The imidazolidine-2,4-dione ring is highly susceptible to both acid- and base-catalyzed hydrolysis[2]. In acidic media, the amide bonds cleave to form a hydantoic acid intermediate. In basic media, nucleophilic attack by hydroxide ions on the carbonyl carbon leads to irreversible ring cleavage. At a large scale, phase separations and extended workup times prolong the molecule's exposure to these extreme pH conditions, kinetically favoring degradation.

Actionable Solution:

  • Strict pH Control: Buffer the aqueous workup strictly between pH 6.5 and 7.5.

  • Thermal Quenching: Perform any unavoidable acidic/basic extractions at 0–5 °C. Lowering the temperature kinetically freezes the hydrolysis pathway, buying you time for phase separation[2].

Q3: We are synthesizing imidazolidineiminodithiones, but we are isolating a mixture of regioisomers at the 100g scale. How can we achieve exclusive regioselectivity?

Causality & Explanation: The reaction between N-arylcyanothioformamides and isothiocyanates can proceed via either nitrogen or sulfur nucleophilic attack. In non-polar solvents, these competing pathways have similar activation energies, leading to mixtures. However, utilizing a polar aprotic solvent like DMF with a catalytic amount of triethylamine (20 mol%) at room temperature fundamentally alters the reaction kinetics[3]. DMF forms intermolecular hydrogen bonds that selectively reduce the nucleophilicity of specific nitrogen sites, thereby directing the ring closure exclusively to the desired imidazolidineiminodithione regioisomer (exergonic by -2.61 kcal/mol with a forward activation barrier of 12.74 kcal/mol)[3].

Part 2: Quantitative Optimization Data

To facilitate your process engineering, the following table summarizes the critical thermodynamic and kinetic parameters required for scaling various imidazolidine synthetic routes.

ParameterAziridine-Imine CycloadditionCDI-Mediated CyclizationImidazolidineiminodithione Synthesis
Primary Scale-Up Bottleneck Thermal gradients causing stalled azomethine ylide intermediates.Exothermic reduction; moisture sensitivity of CDI reagent.Competing nucleophilic pathways yielding regioisomer mixtures.
Optimized Solvent System TolueneAnhydrous Methanol (Step 1) / Anhydrous DCM (Step 2)N,N-Dimethylformamide (DMF)
Catalyst / Reagent Copper catalyst1,1'-Carbonyldiimidazole (CDI)Triethylamine (20 mol%)
Thermodynamic / Kinetic Data 40 h reaction time at optimized steady-state temperatureReflux required to overcome secondary amine activation barrierExergonic (-2.61 kcal/mol), ΔG‡ = 12.74 kcal/mol
Reference [1][4][3]

Part 3: Self-Validating Experimental Protocol

When scaling up the synthesis of imidazolidin-2-ones, avoiding toxic reagents like phosgene is critical. The following pseudo-multicomponent protocol utilizes 1,1'-Carbonyldiimidazole (CDI) and is designed with built-in validation checkpoints to ensure process integrity at scale[4].

Standard Operating Procedure: Scale-Up Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

Phase 1: Schiff Base Formation & Reduction

  • Initiation: Dissolve trans-(R,R)-1,2-diaminocyclohexane (1.0 equiv) in anhydrous methanol to achieve a 0.3 M concentration. Add the target aldehyde (2.05 equiv).

  • Condensation: Heat the reactor to reflux for 1 hour.

    • Self-Validation Checkpoint: Pull an aliquot for TLC/HPLC. The primary diamine must be completely consumed before proceeding. If unreacted diamine remains, the subsequent reduction will yield complex mixtures.

  • Controlled Reduction: Cool the reactor to room temperature. Begin a portion-wise addition of sodium borohydride (NaBH₄) (4.0 equiv total).

    • Causality: NaBH₄ reduction is highly exothermic and releases hydrogen gas. Portion-wise addition prevents thermal runaway and reactor over-pressurization.

  • Maturation: Once effervescence subsides, heat the mixture to reflux for an additional 1 hour to drive the reduction of the Schiff base to the secondary diamine to completion.

Phase 2: CDI-Mediated Cyclization 5. Solvent Exchange: Evaporate the methanol under reduced pressure. Re-dissolve the crude secondary diamine in anhydrous dichloromethane (DCM) at a concentration of 0.02 M.

  • Causality: CDI is highly moisture-sensitive. Methanol must be completely removed, and the DCM must be strictly anhydrous to prevent premature hydrolysis of the CDI.

  • Ring Closure: Add CDI (1.0 equiv) and heat the reaction mixture to reflux overnight.

    • Self-Validation Checkpoint: Monitor by TLC. If the secondary diamine persists after 12 hours, add an additional CDI charge (0.2 equiv) and reflux for 4 more hours[4].

  • Quench & Isolation: Quench the reaction with 0.01 M HCl.

    • Causality: The mild acid quench neutralizes the imidazole by-product generated during the CDI cyclization, forcing it into the aqueous phase while keeping the target imidazolidin-2-one in the organic phase. Extract, dry over MgSO₄, and purify.

G N1 1,2-Diamine + Aldehyde N2 Schiff Base Intermediate N1->N2 Reflux 1h N3 NaBH4 Reduction (Exotherm Control) N2->N3 Validate via TLC N4 Secondary Diamine N3->N4 H2 Evolution N5 CDI Addition (Anhydrous DCM) N4->N5 Solvent Swap N6 Imidazolidin-2-one (Target) N5->N6 Reflux 12h+

Step-by-step pseudo-multicomponent synthesis workflow for imidazolidin-2-ones.

References

Sources

"regioselectivity control in the synthesis of substituted imidazolidines"

Author: BenchChem Technical Support Team. Date: March 2026

This is the Imidazolidine Synthesis Support Hub .

As a Senior Application Scientist, I have structured this guide to address the specific regioselectivity challenges inherent in constructing the imidazolidine core. This scaffold—a saturated 5-membered ring containing two nitrogen atoms in a 1,3-relationship—is critical in medicinal chemistry (e.g., MDM2 inhibitors, chiral auxiliaries).

Unlike simple condensations, modern synthesis demands precise control over where substituents land on the ring. We will focus on the two most robust, field-proven methodologies: Pd-Catalyzed Carboamination (for imidazolidin-2-ones) and [3+2] Cycloaddition of Azomethine Ylides with Imines .

Module 1: Pd-Catalyzed Carboamination (Imidazolidin-2-ones)

Core Challenge: Controlling the ring size (5-exo vs. 6-endo cyclization) and preventing side reactions.

Troubleshooting Guide

Q1: I am observing a mixture of the desired 5-membered imidazolidin-2-one and the 6-membered pyrimidinone. How do I force the 5-exo-trig cyclization?

  • The Mechanism: This reaction proceeds via the oxidative addition of an aryl bromide to Pd(0), followed by alkene insertion. The regioselectivity is determined during the migratory insertion step.

  • The Fix (Ligand Control): The bite angle of the phosphine ligand is the primary switch.

    • Use Wide Bite-Angle Ligands: Ligands like Xantphos or Dpe-phos are mandatory. They create a steric environment around the Palladium center that disfavors the formation of the larger 6-membered chelate, exclusively promoting the formation of the 5-membered ring.

    • Avoid: Monodentate ligands (PPh₃) or narrow bite-angle bidentates (dppe, dppb), which often lead to mixtures or predominantly 6-endo products due to lack of steric directing.

Q2: My reaction stalls or yields are low when using electron-deficient aryl bromides.

  • The Cause: Slow oxidative addition or stable intermediate complexes that fail to undergo reductive elimination.

  • The Fix (The "Water Effect"): Add 2–5 equivalents of water to the reaction mixture.

    • Why? Water acts as a mild proton shuttle or assists in solubilizing inorganic bases (like NaOtBu or Cs₂CO₃), facilitating the turnover of the catalytic cycle without quenching the active Pd species [1].

Q3: How do I control diastereoselectivity (cis/trans) at the 4,5-positions?

  • The Rule: The reaction is generally stereospecific with respect to the alkene geometry.

    • E-alkenes

      
      trans-imidazolidinones.
      
    • Z-alkenes

      
      cis-imidazolidinones.
      
  • Troubleshooting: If you see erosion of diastereomeric ratio (dr), check for alkene isomerization prior to cyclization. Lower the temperature and ensure your base isn't strong enough to deprotonate the allylic position of the substrate.

Module 2: [3+2] Cycloaddition (Azomethine Ylides + Imines)

Core Challenge: Directing the dipole orientation to control 2,4- vs. 2,5-substitution patterns.

Troubleshooting Guide

Q1: The azomethine ylide is reacting with the imine to give the "inverse" regioisomer. What controls this?

  • The Mechanism: This is a concerted [3+2] cycloaddition. The regiochemistry is dictated by the FMO (Frontier Molecular Orbital) coefficients of the dipole (ylide) and dipolarophile (imine).

  • The Fix (Electronic Tuning):

    • Standard Regioselectivity: The nucleophilic carbon of the ylide (usually

      
       to the EWG) attacks the electrophilic carbon of the imine (C=N).
      
    • Reversal: If you need to reverse regioselectivity, you must alter the electronics of the imine. Adding a strong Electron-Withdrawing Group (EWG) to the imine nitrogen or carbon can invert the polarization. Alternatively, using a metal catalyst (Ag(I) or Cu(I)) can lock the ylide geometry, overriding steric preferences [2].

Q2: I am getting low yields due to hydrolysis of the imine.

  • The Cause: Azomethine ylides are often generated in situ from amino esters and aldehydes, releasing water. This water hydrolyzes your electrophilic imine partner.

  • The Fix:

    • Use molecular sieves (4Å) in the reaction.

    • Switch to pre-formed azomethine ylides (e.g., aziridines or imino-esters) to eliminate water generation.

    • Solvent Switch: Move from THF to Toluene. Toluene allows for azeotropic removal of water if run at reflux.

Visual Decision Trees

Diagram 1: Pd-Catalyzed Regiocontrol Workflow

Caption: Decision tree for selecting ligands and conditions to ensure 5-exo cyclization in Pd-catalyzed carboamination.

Pd_Regiocontrol Start Start: N-Allylurea Substrate CheckRing Desired Ring Size? Start->CheckRing Imidazolidinone 5-Membered (Imidazolidin-2-one) CheckRing->Imidazolidinone Pyrimidinone 6-Membered (Pyrimidinone) CheckRing->Pyrimidinone LigandChoice Ligand Selection Critical Imidazolidinone->LigandChoice Requires Steric Bulk DPPB Use dppb or PPh3 (Narrow/Flexible) Pyrimidinone->DPPB Xantphos Use Xantphos or Dpe-phos (Wide Bite Angle > 100°) LigandChoice->Xantphos Result5 Result: 5-exo-trig Cyclization (High Regioselectivity) Xantphos->Result5 Result6 Result: Mixture or 6-endo-trig DPPB->Result6

Diagram 2: [3+2] Cycloaddition Regioselectivity Logic

Caption: Logic flow for predicting and controlling regiochemistry in Azomethine Ylide + Imine cycloadditions.

Ylide_Regio Input Reaction: Azomethine Ylide + Imine Catalyst Catalyst Present? Input->Catalyst Metal Metal (Ag(I), Cu(I)) Catalyst->Metal Yes Thermal Thermal (No Metal) Catalyst->Thermal No Chelation Chelation Control (Metal locks dipole geometry) Metal->Chelation FMO FMO/Steric Control (Dipole-Dipole Interaction) Thermal->FMO ProductA Regioisomer A (Chelation Controlled) Chelation->ProductA ProductB Regioisomer B (Steric/Electronic Controlled) FMO->ProductB

Standard Optimization Protocol (SOP)

Workflow: Pd-Catalyzed Synthesis of Imidazolidin-2-ones

Objective: Synthesis of 4-benzyl-1-methyl-imidazolidin-2-one with >95:5 regioselectivity.

Reagents:

  • Substrate: N-allyl-N-methylurea (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: Xantphos (2-4 mol%)

  • Base: NaOtBu (1.2 equiv)

  • Solvent: Toluene or Dioxane (0.1 M)

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon. Add Pd₂(dba)₃ and Xantphos.[1]

  • Pre-complexation: Add anhydrous Toluene. Stir at RT for 5-10 minutes. Visual Check: Solution should turn from dark purple/red to a clear orange/brown, indicating ligand ligation.

  • Substrate Addition: Add the aryl bromide, N-allylurea, and NaOtBu.

  • The "Water Trick" (Optional but Recommended): If the aryl bromide is electron-poor, add 2 equivalents of degassed water via microsyringe.

  • Heating: Seal and heat to 100°C for 12 hours.

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

  • Validation:

    • NMR Check: Look for the diagnostic ABX pattern of the CH₂-CH protons in the imidazolidinone ring (typically

      
       3.0–4.5 ppm).
      
    • Regio-check: The 6-membered pyrimidinone will have distinct CH₂ peaks shifted upfield compared to the 5-membered ring.

Quantitative Data: Ligand Effects on Regioselectivity

The following table summarizes the impact of ligand bite angle on the ratio of 5-exo (Imidazolidinone) vs. 6-endo (Pyrimidinone) products in the Pd-catalyzed reaction of N-allylureas [3].

LigandBite Angle (°)Yield (%)Regiomeric Ratio (5-exo : 6-endo)
Xantphos 111 88 > 99 : 1
Dpe-phos 102 82 98 : 2
dppf997590 : 10
dppb984560 : 40
PPh₃N/A3040 : 60

Note: Wider bite angles correlate directly with higher selectivity for the 5-membered ring.

References

  • Hopkins, B. A., & Wolfe, J. P. (2012). Synthesis of Enantiomerically Enriched Imidazolidin-2-ones through Asymmetric Palladium-Catalyzed Alkene Carboamination Reactions.[2][3] Angewandte Chemie International Edition, 51(39), 9886–9890. Link

  • Hussein, E. M., et al. (2022). Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides to (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones.[4] Journal of Molecular Structure. 4[5]

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[1] A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas.[1][2][3] Organic Letters, 8(12), 2531–2534.[1] Link

Sources

Validation & Comparative

"comparative study of imidazolidine-based organocatalysts"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of imidazolidinone-based organocatalysts, pioneered by the MacMillan group, marked a paradigm shift in asymmetric synthesis. By decoupling enantioselectivity from metal toxicity and moisture sensitivity, these catalysts introduced a robust "second generation" of organocatalysis. Unlike their predecessor (proline), imidazolidinones are chemically engineered to provide modular steric shielding and tunable electronic activation.

This guide provides a comparative technical analysis of imidazolidinone catalysts against proline derivatives and traditional Lewis acids. It focuses on the dual-activation modes (Iminium and Enamine), comparative performance metrics, and a validated experimental protocol for the benchmark asymmetric Diels-Alder reaction.

Mechanistic Architecture: The Dual-Activation Mode

To deploy these catalysts effectively, one must understand the causality of activation. Imidazolidinones mimic the electronic activation of metal Lewis acids but utilize reversible covalent bonding.

Iminium Activation (LUMO Lowering)
  • Mechanism: The catalyst amine condenses with an

    
    -unsaturated aldehyde to form an iminium ion.[1]
    
  • Causality: This positively charged species significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the substrate highly electrophilic and susceptible to nucleophilic attack (e.g., Diels-Alder, Friedel-Crafts).[2]

  • Stereocontrol: The bulky group on the catalyst (benzyl or t-butyl) forces the iminium double bond into an (E)-geometry and effectively shields one face of the

    
    -system, dictating the approach of the nucleophile.
    
Enamine Activation (HOMO Raising)
  • Mechanism: Condensation with an enolizable aldehyde forms an enamine intermediate.[3][4]

  • Causality: This raises the energy of the Highest Occupied Molecular Orbital (HOMO), creating a nucleophilic species that attacks electrophiles (e.g.,

    
    -chlorination, 
    
    
    
    -alkylation).
Visualization: Catalytic Cycles

The following diagram illustrates the divergent pathways based on substrate type.

Activation_Modes cluster_0 Iminium Cycle (LUMO Lowering) cluster_1 Enamine Cycle (HOMO Raising) Start Imidazolidinone Catalyst (HX Salt) Im_Ion Iminium Ion (Activated Electrophile) Start->Im_Ion + Sub1 (- H2O) Enamine Enamine (Activated Nucleophile) Start->Enamine + Sub2 (- H2O) Sub1 α,β-Unsat. Aldehyde Prod1 Cycloaddition/Conj. Addn Product Im_Ion->Prod1 + Nucleophile + H2O Prod1->Start Hydrolysis Sub2 Enolizable Aldehyde Prod2 α-Functionalized Product Enamine->Prod2 + Electrophile + H2O Prod2->Start Hydrolysis

Figure 1: Divergent activation modes of imidazolidinone catalysts based on substrate saturation.

Comparative Performance Analysis

Imidazolidinones vs. Alternatives

The following table contrasts MacMillan-type imidazolidinones with Proline (the organocatalytic predecessor) and Chiral Lewis Acids (the traditional benchmark).

FeatureImidazolidinone CatalystsProline / Proline DerivativesChiral Metal Lewis Acids
Primary Utility General purpose (Diels-Alder, Friedel-Crafts,

-functionalization).
Aldol, Mannich, Michael reactions.Highly reactive, broad scope.
Solubility High: Soluble in mild organic solvents (MeOH, MeCN, CHCl

) due to salt form.
Low: Often requires DMSO/DMF or neat conditions; solubility limits scope.Variable; often requires strict anhydrous conditions.
Reaction Rate Fast: Acid salt (HX) accelerates iminium formation.Slow to Moderate: often requires high loading (10-20 mol%).Very Fast: High turnover frequency.
Moisture/Air Robust: Bench-stable; water tolerant (often beneficial for hydrolysis).Variable; generally air stable but hygroscopic.Sensitive: Often requires glovebox/Schlenk line techniques.
Stereocontrol Excellent: Modular "blocking" groups (Bn, t-Bu) lock geometry.Good, but can suffer with sterically demanding substrates.Excellent, but ligand design is complex/expensive.
Toxicity Low (Organic).Low (Organic).[1][5]High (Heavy metals).
Generation 1 vs. Generation 2

Within the imidazolidinone family, two generations dominate the literature.

  • Generation 1 (The Benzyl Catalyst):

    • Structure: (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one.

    • Best For: Diels-Alder cycloadditions.[1][6][7][8][9][10][11][12]

    • Limitation: Slower iminium formation with sterically hindered aldehydes.

  • Generation 2 (The Furyl/t-Butyl Catalyst):

    • Structure: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one.

    • Improvement: The tert-butyl group locks the conformation more rigidly, improving ee and accelerating reaction rates for Friedel-Crafts and

      
      -chlorination.
      

Experimental Case Studies (Data-Driven)

Case Study A: Asymmetric Diels-Alder (Iminium Activation)

Reference Benchmark: Reaction of cinnamaldehyde with cyclopentadiene.[10]

  • Catalyst: MacMillan Gen 1 (HCl salt).

  • Conditions: MeOH/H

    
    O (95:5), 23°C.
    
  • Performance Data:

    • Yield: 99%

    • Selectivity (exo/endo): 1:1.3 (Note: Organocatalytic DA often favors exo or shows different selectivity than thermal DA).

    • Enantiomeric Excess (exo): 93% ee.[1][12]

    • Comparison: Uncatalyzed reaction yields <5% product with 0% ee. Proline catalysis is ineffective for this transformation due to poor iminium activation of cinnamaldehyde.

Case Study B: -Chlorination of Aldehydes (Enamine Activation)

Reference Benchmark: Chlorination of octanal using N-chlorosuccinimide (NCS).

  • Catalyst: MacMillan Gen 2 (TFA salt).

  • Conditions: CHCl

    
    , -30°C.
    
  • Performance Data:

    • Yield: 92%

    • Enantiomeric Excess: 95% ee.[9]

    • Comparison: Standard Lewis Acid methods often result in racemization of the

      
      -chloro product. The imidazolidinone protocol suppresses racemization by maintaining a distinct steric environment during the C-Cl bond formation.
      

Standardized Protocol: Asymmetric Diels-Alder

Objective: Synthesis of (1S, 2R, 3S, 4R)-3-phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde. Pillars of Trust: This protocol utilizes a self-validating "color change" mechanism (formation of the yellow iminium intermediate) and water-accelerated hydrolysis.

Reagents & Equipment
  • Catalyst: (5S)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride (MacMillan Gen 1).

  • Substrate: Cinnamaldehyde (1.0 equiv).

  • Diene: Cyclopentadiene (freshly cracked, 3.0 equiv).

  • Solvent: Methanol/Water (95:5 v/v).

  • Monitoring: TLC (Hexanes/EtOAc 9:1), p-Anisaldehyde stain.

Workflow Diagram

Experimental_Protocol Step1 1. Catalyst Preparation Dissolve 5 mol% Catalyst in MeOH/H2O Step2 2. Substrate Addition Add Cinnamaldehyde (Yellow Color = Iminium) Step1->Step2 Homogenization Step3 3. Diene Addition Add Cyclopentadiene (3.0 eq) at 0°C Step2->Step3 Induction (5 min) Step4 4. Reaction Monitoring Stir 12-24h @ 23°C (Monitor TLC) Step3->Step4 Kinetics Step5 5. Workup Dilute with Et2O, Wash with NaHCO3/Brine Step4->Step5 Conversion >95% Step6 6. Analysis 1H NMR (dr) & Chiral HPLC (ee) Step5->Step6 Purification

Figure 2: Step-by-step workflow for the imidazolidinone-catalyzed Diels-Alder reaction.

Detailed Methodology
  • Catalyst Solubilization: To a round-bottom flask equipped with a magnetic stir bar, add the MacMillan Catalyst Gen 1 (5 mol%) and solvent (MeOH/H

    
    O 95:5). The addition of water is critical; it facilitates the hydrolysis of the iminium ion in the final step, increasing catalyst turnover.
    
  • Iminium Formation: Add Cinnamaldehyde (1.0 equiv). Stir for 2-5 minutes. Observation: The solution should turn bright yellow, indicating the formation of the conjugated iminium ion.

  • Cycloaddition: Cool the mixture to 0°C (optional, enhances ee) or run at room temperature. Add freshly cracked Cyclopentadiene (3.0 equiv).

  • Reaction: Stir until TLC indicates consumption of cinnamaldehyde (typically 12–24 hours). The excess diene ensures the reaction is driven to completion.

  • Workup: Dilute the reaction mixture with diethyl ether. Wash successively with saturated aqueous NaHCO

    
     (to neutralize the HCl salt) and brine. Dry the organic layer over anhydrous MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash chromatography on silica gel (eluting with Hexanes/EtOAc).

  • Validation:

    • NMR: Check the aldehyde proton signal. The exo isomer doublet typically appears upfield relative to the endo.

    • Chiral HPLC: Use a Chiralcel OD-H column to determine enantiomeric excess.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[1][12] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[6][8] Journal of the American Chemical Society, 122(17), 4243–4244.[12] Link

  • Jen, W. S., Wiener, J. J. M., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition.[6][12] Journal of the American Chemical Society, 122(40), 9874–9875. Link

  • Paras, N. A., & MacMillan, D. W. C. (2001).[12] New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel–Crafts Alkylation. Journal of the American Chemical Society, 123(18), 4370–4371. Link

  • Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004).

    
    -Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109. Link
    
  • Lelais, G., & MacMillan, D. W. C. (2006).[12] Modern Strategies in Organic Catalysis: The Advent and Development of Iminium Activation.[8] Aldrichimica Acta, 39(3), 79-87. Link

Sources

Comparative Guide: Enantioselectivity of Chiral Imidazolidine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Role of Imidazolidines in Asymmetric Induction

In the landscape of asymmetric synthesis, the design of chiral ligands is the primary determinant of enantioselectivity. Chiral imidazolidines—five-membered saturated heterocycles containing a cyclic aminal core—have emerged as highly privileged scaffolds. Their utility spans across transition-metal catalysis (as bidentate/tridentate ligands or N-heterocyclic carbene precursors) and organocatalysis (e.g., imidazolidinones) [1].

The core advantage of the imidazolidine framework lies in its conformational rigidity . Unlike acyclic diamines, the cyclic nature of the imidazolidine restricts the rotational degrees of freedom. When coordinated to a metal center (such as Pd or Cu), the substituents at the C2, C4, and C5 positions project into the coordination sphere, creating a highly defined chiral pocket. This structural predictability allows chemists to rationally tune the steric bulk and electronic properties to maximize the enantiomeric excess (% ee) of the desired product.

This guide provides an objective comparison of three prominent classes of imidazolidine-derived ligands, analyzing their enantioselective performance, substrate scope, and mechanistic causality.

Comparative Analysis of Imidazolidine Ligand Classes

To objectively evaluate performance, we compare three distinct applications of imidazolidine ligands: Palladium-catalyzed allylic alkylation, Copper-catalyzed Henry reactions, and Organocatalytic Diels-Alder reactions.

Class 1: Chiral Imidazolidine Ligands in Pd-Catalyzed Allylic Alkylation

Synthesized from


-dialkylated cyclohexanediamine derivatives, these bidentate nitrogen ligands coordinate tightly to Palladium(II). In the asymmetric allylic substitution of 1,3-diphenyl-2-propenyl acetate, the rigid cyclohexane backbone combined with the imidazolidine core forces the 

-allyl palladium intermediate into a specific spatial orientation, effectively shielding one face from nucleophilic attack [2].
Class 2: Imidazolidine-Pyridine Ligands in Cu-Catalyzed Henry Reactions

By condensing chiral diamines with 2-pyridinecarboxaldehyde, researchers have developed tridentate/bidentate imidazolidine-pyridine ligands. In Copper(II)-catalyzed Henry (nitroaldol) reactions, the pyridine nitrogen provides strong


-donation to stabilize the Cu(II) center, while the chiral imidazolidine ring dictates the trajectory of the nitroalkane attack on the aldehyde [3].
Class 3: Imidazolidinone Organocatalysts (MacMillan Catalysts)

While technically utilized as amine organocatalysts rather than metal-coordinating ligands, chiral imidazolidin-4-ones are structurally analogous and vital for comparison. They operate via reversible iminium ion formation. The 2nd generation catalyst utilizes a bulky tert-butyl group to completely block one face of the iminium intermediate, forcing diene cycloaddition from the opposite face with near-perfect stereocontrol.

Quantitative Performance Comparison

The following table summarizes the enantioselective performance of these ligand classes under optimized conditions.

Ligand / Catalyst ClassReaction TypeMetal / Co-catalystMax Yield (%)Enantioselectivity (% ee)Key Steric Director
Imidazolidine (Cyclohexanediamine-derived) Asymmetric Allylic AlkylationPd /

95%98% C4/C5 Cyclohexane backbone
Imidazolidine-Pyridine (Arai Ligand 142a) Asymmetric Henry ReactionCu /

86%71% C2 Pyridine substituent
Imidazolidinone (1st Gen MacMillan) Diels-Alder CycloadditionNone / TFA99%93% C5 Benzyl group
Imidazolidinone (2nd Gen MacMillan) Diels-Alder CycloadditionNone / HClO498%99% C2 tert-Butyl group

Mechanistic Pathways & Visualization

The causality behind high enantioselectivity in these systems is rooted in transition-state (TS) energy differentiation. By creating a sterically demanding environment, the ligand destabilizes the transition state leading to the minor enantiomer.

Pathway S1 Prochiral Substrate (e.g., Aldehyde/Allyl) TS Re/Si Face Shielding (Transition State) S1->TS Coordination C1 Chiral Imidazolidine Metal Complex C1->TS Stereocontrol via Steric Bulk P1 Enantioenriched Product (>90% ee) TS->P1 Nucleophilic Attack (Lowest Energy Path)

Figure 1: Mechanistic pathway of stereocontrol via Re/Si face shielding in the transition state.

Workflow N1 Chiral Diamine Precursor N2 Imidazolidine Core Formation N1->N2 Aldehyde Condensation N3 Metal Coordination (Cu/Pd) N2->N3 Ligand Exchange N4 Asymmetric Induction N3->N4 Substrate Binding

Figure 2: Workflow of chiral imidazolidine ligand synthesis and catalytic asymmetric induction.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to achieve the reported enantioselectivities. Every step includes the mechanistic rationale (causality) behind the operational choice.

Protocol A: Pd-Catalyzed Asymmetric Allylic Alkylation [2]

Objective: Achieve >95% ee in the alkylation of 1,3-diphenyl-2-propenyl acetate using a chiral imidazolidine ligand.

  • Catalyst Generation (In Situ):

    • Action: In an oven-dried Schlenk tube under argon, dissolve

      
       (2.5 mol%) and the chiral imidazolidine ligand (5.5 mol%) in anhydrous dichloromethane (DCM, 2.0 mL). Stir at room temperature for 30 minutes.
      
    • Causality: The slight excess of ligand ensures complete consumption of the palladium dimer, preventing background racemic reactions catalyzed by unligated Pd species.

  • Substrate Addition:

    • Action: Add 1,3-diphenyl-2-propenyl acetate (1.0 equiv, 0.5 mmol) to the yellow solution and stir for 10 minutes.

    • Causality: This allows the formation of the critical

      
      -allyl palladium intermediate. The chiral imidazolidine ligand forces the phenyl rings of the substrate into a specific "W" or "M" conformation.
      
  • Nucleophile Activation:

    • Action: Add dimethyl malonate (1.5 equiv), followed by N,O-bis(trimethylsilyl)acetamide (BSA, 1.5 equiv) and a catalytic amount of KOAc (5 mol%).

    • Causality: BSA is used as a mild, neutral silylating agent to generate the active nucleophile (enol ether of the malonate) without introducing hard bases (like NaH), which could disrupt the delicate Pd-ligand coordination sphere or cause epimerization.

  • Reaction and Validation:

    • Action: Stir at 0 °C for 12 hours. Quench with saturated aqueous

      
      , extract with diethyl ether, and purify via flash chromatography.
      
    • Validation: Determine the enantiomeric excess via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/i-PrOH 99:1). A self-validating check is the observation of a single major peak corresponding to the (S)-enantiomer, confirming the predicted stereochemical model.

Protocol B: Cu-Catalyzed Asymmetric Henry Reaction[3]

Objective: Synthesize


-hydroxy nitroalkanes with high enantioselectivity using an imidazolidine-pyridine ligand.
  • Complexation:

    • Action: Mix

      
       (10 mol%) and the chiral imidazolidine-pyridine ligand (11 mol%) in ethanol (2 mL) at room temperature for 1 hour.
      
    • Causality: Ethanol facilitates the solubility of the copper acetate while allowing the bidentate/tridentate ligand to displace the acetate/water ligands, forming a deep blue/green active chiral Lewis acid complex.

  • Reagent Introduction:

    • Action: Cool the mixture to -20 °C. Add the aldehyde (1.0 equiv) followed by nitromethane (10.0 equiv).

    • Causality: The low temperature (-20 °C) is critical to suppress the uncatalyzed background reaction and to maximize the energy difference (

      
      ) between the diastereomeric transition states. Nitromethane is used in excess to drive the equilibrium forward.
      
  • Isolation:

    • Action: Stir for 48 hours. Evaporate the solvent under reduced pressure and purify the crude mixture directly via silica gel chromatography.

    • Validation: Analyze the product via Chiral HPLC (e.g., Chiralpak AD-H). The absolute configuration should be verified against optical rotation standards to confirm the Re/Si face attack model dictated by the C2-pyridine substituent.

Conclusion

Chiral imidazolidine ligands offer a highly modular and rigid platform for asymmetric catalysis. As demonstrated by the data, while imidazolidine-pyridine ligands provide moderate to good enantioselectivity in Cu-catalyzed Henry reactions (up to 71% ee), the dialkylated cyclohexanediamine-derived imidazolidines excel in Pd-catalyzed allylic alkylations (up to 98% ee). For applications requiring near-perfect stereocontrol, the structural principles of imidazolidines have been perfectly optimized in MacMillan's 2nd generation imidazolidinone organocatalysts (99% ee). The choice of ligand must be dictated by the specific electronic requirements of the metal center and the steric demands of the transition state.

References

  • Title: Recent advances in the synthesis of highly substituted imidazolidines Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: New Enantioselective Chiral Imidazolidine Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation Source: Tetrahedron Letters URL: [Link]

  • Title: New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction Source: Journal of the American Chemical Society (JACS) URL: [Link]

Validating the Structure of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers synthesizing complex heterocyclic compounds such as 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine, a robust analytical strategy is paramount. This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for the structural validation of this specific molecule, offering field-proven insights and detailed experimental protocols for the discerning scientist.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for molecular structure elucidation, providing precise mass measurements and invaluable fragmentation data that act as a molecular fingerprint.[1][2] Its sensitivity and versatility make it a primary choice for confirming the identity of newly synthesized compounds.[1][3] This guide will compare and contrast various ionization and fragmentation techniques to establish the most effective MS workflow for validating the structure of this compound.

Understanding the Molecule: Predicted Fragmentation Pathways

The structure of this compound, with its central five-membered ring and three aromatic substituents, presents several likely fragmentation pathways upon ionization. The stability of the resulting fragments will govern the observed mass spectrum. A fundamental understanding of these pathways is crucial for interpreting the spectral data.

A primary fragmentation event is the cleavage of the bonds to the substituents on the imidazolidine ring. The stability of the resulting carbocations and radical species will dictate the most probable fissions. The presence of the electron-withdrawing fluorine atom on one of the phenyl rings will also influence the fragmentation pattern.[2]

Below is a predicted fragmentation pathway for this compound under electron ionization (EI), a hard ionization technique known for inducing extensive fragmentation.[4][5]

fragmentation_pathway M Parent Ion (M+•) m/z = 318 F1 Loss of C6H4F• m/z = 223 M->F1 - C6H4F• F2 Loss of C6H5• m/z = 241 M->F2 - C6H5• F3 Loss of C6H5N• m/z = 227 M->F3 - C6H5N• F4 C7H7+ m/z = 91 F1->F4 Rearrangement F6 C6H4F+ m/z = 95 F1->F6 F5 C6H5N+ m/z = 91 F2->F5

Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical and directly impacts the information obtained from the mass spectrum. For this compound, a comparison of hard and soft ionization methods is instructive.

Ionization TechniquePrincipleExpected Outcome for this compoundAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[4][5]A prominent molecular ion peak may be weak or absent, but a rich fragmentation pattern will be observed, providing detailed structural information.[6]Reproducible fragmentation patterns are excellent for library matching and structural elucidation.[3][4]The molecular ion may not be observed for some compounds, making molecular weight determination difficult.[5]
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.[7]A strong signal for the protonated molecule [M+H]+ at m/z 319 would be expected, with minimal fragmentation.A soft ionization technique ideal for determining the molecular weight of thermally labile and polar compounds.[7]Provides limited structural information without tandem MS.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, which then transfers charge to the analyte molecules.Similar to ESI, a strong [M+H]+ signal is expected. Some in-source fragmentation may occur.Suitable for less polar compounds than ESI and can tolerate higher flow rates.Can be less sensitive than ESI for certain compounds.

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of high-quality, reproducible data, the following detailed protocols are recommended.

Protocol 1: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for obtaining detailed structural information through fragmentation analysis.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

Protocol 2: Electrospray Ionization Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is optimized for accurate molecular weight determination.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 100-1000.

Tandem Mass Spectrometry (MS/MS) for Unambiguous Confirmation

For definitive structural validation, tandem mass spectrometry (MS/MS) is the gold standard. By selecting the protonated molecule ([M+H]+) from a soft ionization technique like ESI and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. This approach combines the advantage of clear molecular weight determination with the structural insights of fragmentation analysis.

msms_workflow cluster_0 Mass Analyzer 1 cluster_1 Collision Cell cluster_2 Mass Analyzer 2 IonSource ESI Source Generates [M+H]+ PrecursorSelection Precursor Ion Selection (m/z 319) IonSource->PrecursorSelection CID Collision-Induced Dissociation (CID) PrecursorSelection->CID FragmentAnalysis Fragment Ion Analysis CID->FragmentAnalysis

Caption: Workflow for tandem mass spectrometry (MS/MS) analysis.

Comparison with Alternative Structural Validation Techniques

While mass spectrometry is a powerful tool, a multi-technique approach provides the most robust structural validation.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Provides unambiguous structural information, including stereochemistry.Requires a larger sample amount and is less sensitive than MS.
X-ray Crystallography The three-dimensional arrangement of atoms in a crystal.Provides the absolute structure of a molecule.Requires a single crystal of suitable quality, which can be difficult to obtain.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.A quick and simple method for functional group identification.Provides limited information about the overall molecular structure.

Conclusion

The structural validation of this compound is most effectively achieved through a strategic application of mass spectrometry. The complementary use of a hard ionization technique like EI-GC-MS to elicit detailed fragmentation and a soft ionization technique such as ESI-LC-MS for unambiguous molecular weight determination provides a comprehensive and trustworthy dataset. For the highest level of confidence, tandem mass spectrometry (MS/MS) is recommended. While other techniques like NMR and X-ray crystallography offer valuable orthogonal data, the speed, sensitivity, and depth of information provided by modern mass spectrometry make it an essential and powerful tool in the arsenal of the research and development scientist.

References

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Journal of Science in Medicine and Life. (2024). Synthesis of 2, 4, 5- Triarylimidazol by using catalysts under mild conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, physico‐chemical characterization and theoretical exploration of some 2,4,5‐triaryl imidazole derivatives.
  • ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles.
  • PubMed. (2016). Synthesis and biological evaluation of novel 2,4,5-triarylimidazole-1,2,3-triazole derivatives via click chemistry as α-glucosidase inhibitors. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis and Luminescence-Structure Relationship of 2,4,5-Triarylimidazoles. Retrieved from [Link]

  • PMC. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Retrieved from [Link]

  • ACS Publications. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Retrieved from [Link]

  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • Nature. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. Retrieved from [Link]

  • PMC. (2023). Extractive-liquid sampling electron ionization-mass spectrometry (E-LEI-MS). Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron Ionization Mass Spectrometry.

Sources

Strategic Comparison of Synthetic Routes to 2,4-Disubstituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,4-disubstituted pyrrolidine scaffold is a privileged pharmacophore heavily featured in endothelin-A receptor antagonists (e.g., ABT-627) and various kinase inhibitors. Constructing this motif with high enantio- and diastereocontrol remains a formidable challenge for medicinal chemists. Because the substituents are in a 1,3-relationship on a highly flexible five-membered ring, they lack the strong steric relay (A(1,3)-strain) required to bias the transition state during traditional ring-closing events.

This guide critically evaluates three distinct synthetic paradigms designed to overcome these stereochemical hurdles: Palladium-catalyzed carboamination, Iridium-catalyzed successive allylation, and Photoredox-mediated[3+2] cycloaddition.

Mechanistic Workflows & Logical Relationships

RouteComparison SM1 γ-Aminoalkenes + Aryl Halides Cat1 Pd-Catalyzed Carboamination SM1->Cat1 SM2 2-Methylene-1,3-propanediol Bis-Boc-carbonate Cat2 Ir-Catalyzed Successive Allylation SM2->Cat2 SM3 N-Tosyl Aziridines + Alkenes Cat3 Photo/TBAI-Mediated [3+2] Cycloaddition SM3->Cat3 Product 2,4-Disubstituted Pyrrolidines Cat1->Product Modest dr (Thermodynamic) Cat2->Product High ee/dr (Stereospecific) Cat3->Product High Regioselectivity (Radical)

Logical workflow comparing three distinct catalytic routes to 2,4-disubstituted pyrrolidines.

Comparative Route Analysis & Self-Validating Protocols

Route A: Palladium-Catalyzed Alkene Aminoarylation (Carboamination)

This method effects the cross-coupling of simple γ-aminoalkene substrates with aryl halides to generate the heterocyclic ring via the simultaneous formation of a C–N bond and a C–C bond[1].

Expertise & Causality: The reaction proceeds via a syn-aminopalladation pathway. While highly effective for generating cis-2,5 and trans-2,3 pyrrolidines, the generation of 2,4-disubstituted pyrrolidines from homoallylic amine precursors typically proceeds with modest diastereoselectivity (ca. 2-3:1)[1]. This occurs because the substituent at the 4-position occupies a pseudo-equatorial/axial position on the transition state envelope, which lacks sufficient steric bulk to strongly bias the conformation compared to substituents adjacent to the nitrogen.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, combine the γ-aminoalkene (1.0 equiv), aryl bromide (1.2 equiv), and NaOtBu (2.3 equiv) in a flame-dried Schlenk tube.

  • Catalyst Addition: Add Pd2(dba)3 (1 mol %, 2 mol % Pd) and DPE-phos (2 mol %) to the mixture.

    • Causality Check: The choice of DPE-phos is critical. Its large bite angle facilitates the challenging reductive elimination step over β-hydride elimination, preventing the formation of acyclic enamine byproducts[2].

  • Reaction: Dissolve the mixture in anhydrous 1,4-dioxane (0.25 M). Seal the tube, remove from the glovebox, and heat at 105 °C for 12–18 hours[2].

  • Validation Checkpoint: Analyze an aliquot via GC-MS. The complete consumption of the aryl bromide and the appearance of the product mass (without the [M-2] alkene byproduct) validates successful reductive elimination.

  • Workup: Cool to room temperature, filter through a pad of Celite, and purify via flash column chromatography.

Route B: Iridium-Catalyzed Successive Nucleophilic and Electrophilic Allylation

To bypass the poor thermodynamic control of ring-closure, this route sets the stereocenters acyclically. Successive nucleophilic and electrophilic allylation of a bis-Boc-carbonate derived from 2-methylene-1,3-propanediol provides enantiomerically enriched 2,4-disubstituted pyrrolidines[3].

Expertise & Causality: An initial enantioselective Ir-catalyzed transfer hydrogenative carbonyl C-allylation establishes the first stereocenter with high ee. Because the subsequent Mitsunobu cyclization is stereospecific (proceeding via clean SN2 inversion), the acyclic chirality is faithfully translated into the final 2,4-disubstituted pyrrolidine without relying on ring-conformation thermodynamics[3].

Step-by-Step Methodology:

  • Transfer Hydrogenation (Nucleophilic Allylation): To a solution of the bis-Boc-carbonate of 2-methylene-1,3-propanediol (1.0 equiv) and an alcohol pronucleophile in THF, add the pre-formed Iridium-(S)-SEGPHOS complex (5 mol %). Heat to 70 °C[3].

    • Causality Check: Operating at 70 °C (rather than higher reflux temperatures) is vital to maximize the enantiofacial discrimination by the (S)-SEGPHOS ligand during the C-allylation event, establishing the absolute stereochemistry.

  • Validation Checkpoint: Isolate the acyclic homoallylic alcohol and analyze via Chiral HPLC. An ee of >90% validates the efficiency of the transfer hydrogenation before proceeding to ring closure.

  • Tsuji-Trost N-Allylation: To the intermediate, add 2-nitrobenzenesulfonamide (NsNH2), Pd(PPh3)4 (2 mol %), and a mild base. Stir at room temperature until N-allylation is complete.

  • Mitsunobu Cyclization: Add triphenylphosphine (1.2 equiv) and diisopropyl azodicarboxylate (DIAD, 1.2 equiv) at 0 °C. The stereospecific SN2 displacement of the activated alcohol by the sulfonamide nitrogen closes the ring.

Route C: Photoredox TBAI-Mediated[3+2] Cycloaddition

A modern, metal-free approach utilizing a photoinduced triiodide-mediated[3+2] cycloaddition of N-tosyl aziridines and alkenes[4].

Expertise & Causality: Visible light and tetrabutylammonium iodide (TBAI) facilitate the radical ring-opening of the aziridine to a 1,3-zwitterion/radical intermediate[4][5]. This intermediate undergoes cycloaddition with the alkene. While regioselectivity is exceptional, diastereoselectivity is heavily dependent on the stability of the radical intermediates and the geometry of the incoming alkene.

Step-by-Step Methodology:

  • Reaction Setup: In a transparent vial, dissolve the N-tosyl aziridine (1.0 equiv) and the alkene dipolarophile (1.5 equiv) in 1-methylpyrrolidin-2-one (NMP)[4].

  • Mediator Addition: Add tetrabutylammonium iodide (TBAI, 2.0 equiv).

    • Causality Check: TBAI acts as a source of iodide, which upon photo-oxidation forms triiodide radicals. These radicals mediate the single-electron transfer (SET) ring-opening of the aziridine. NMP is chosen specifically to stabilize the resulting radical-ion pairs[4].

  • Irradiation: Degas the mixture via sparging with Argon for 10 minutes. Irradiate the solution with a visible light source (blue LEDs) at room temperature for 24 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active aziridine spot and the emergence of a highly polar spot indicates successful zwitterion trapping.

  • Workup: Quench with aqueous sodium thiosulfate to reduce any residual iodine species. Extract with ethyl acetate and purify via chromatography.

Quantitative Data Comparison

Synthetic RoutePrimary CatalystKey IntermediateYield RangeStereocontrol (ee / dr)Scalability & Green Chemistry Profile
Pd-Carboamination Pd2(dba)3 / DPE-phossyn-Aminopalladation complex60–85%Excellent ee (if SM chiral) / Modest dr (2-3:1)Requires elevated temps (105 °C); relies on precious metals; moderate scalability.
Ir-Successive Allylation Ir / (S)-SEGPHOSChiral acyclic homoallylic alcohol55–75% (over 3 steps)Excellent ee (>95%) / Excellent dr (Stereospecific)Multi-step sequence; relies on dual precious metal catalysis (Ir/Pd).
Photoredox [3+2] TBAI / Visible LightTriiodide radical / 1,3-Zwitterion70–85%N/A (Racemic) / Moderate dr, High RegioselectivityMetal-free, room temperature; highly sustainable and scalable.

References

  • Recent Developments in Pd-Catalyzed Alkene Aminoarylation Reactions for the Synthesis of Nitrogen Heterocycles Source: PMC - NIH URL:[Link]

  • Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions Source: ACS Publications URL:[Link]

  • Successive Nucleophilic and Electrophilic Allylation for The Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines Source: PMC - NIH URL:[Link]

  • TBAI-Mediated Pyrrolidine Synthesis Source: Scribd URL:[Link]

  • Cationic Divalent Metal Sites Operating as Both Nitrene-Transfer Agents and Lewis Acids toward Mediating the Synthesis of Three- and Five-Membered N-Heterocycles Source: PMC - NIH URL:[Link]

Sources

"assessing the binding affinity of imidazolidine derivatives to target proteins"

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for assessing the binding affinity of imidazolidine derivatives. It synthesizes experimental rigor with comparative analysis to assist in selecting and executing the optimal binding assay.

Executive Summary & Strategic Context

Imidazolidine derivatives (including hydantoins, imidazolidinones, and imidazolidine-2-thiones) represent a privileged scaffold in medicinal chemistry due to their rigid heterocyclic core and capacity for diverse hydrogen bonding interactions. However, their physicochemical properties—typically low molecular weight (<350 Da), moderate solubility, and often rapid binding kinetics—pose specific challenges for affinity assessment.

Standard biochemical assays often fail to capture the nuance of these interactions. This guide compares biophysical modalities (SPR, ITC, MST) to determine the most accurate method for quantifying


 (dissociation constant) and kinetic parameters (

,

) for this compound class.

Comparative Analysis of Binding Methodologies

For imidazolidine derivatives, the choice of assay dictates data quality. The following comparison evaluates the three primary label-free technologies.

Table 1: Performance Matrix for Small Molecule Heterocycles
FeatureSurface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Microscale Thermophoresis (MST)
Primary Output Kinetics (

,

) & Affinity (

)
Thermodynamics (

,

,

) & Affinity (

)
Affinity (

) & Hydration/Conformational Change
Suitability for Imidazolidines High. High sensitivity for LMW ligands; detects transient binding common in fragments.Medium. Requires high concentrations; often limited by low heat signals for weak binders.High. Excellent for hydrophobic derivatives; tolerates high DMSO.
Sample Consumption Low (Ligand: <50

L @ 100

M)
High (Ligand: >300

L @ 10-50x protein conc.)
Ultra-Low (<10

L per capillary)
Throughput High (96/384-well automation)Low (1 titration/hour)Medium (12-16 points/30 mins)
Critical Limitation Requires immobilization (potential steric hindrance)."Silent" binders (

) are undetectable.
Requires fluorescent labeling of protein.[1]
Expert Insight: Why SPR is the Standard for Imidazolidines

While ITC provides a complete thermodynamic profile, imidazolidine derivatives often exhibit "enthalpic-entropic compensation," resulting in small heat signatures that are difficult to resolve from background noise. SPR is preferred because it measures mass accumulation directly. For imidazolidines, which often function as reversible inhibitors with fast off-rates (


), SPR is the only method capable of resolving the residence time—a critical predictor of in vivo efficacy.

Experimental Data: Imidazolidine-Target Interactions[2][3][4]

The following data illustrates the binding profiles of specific imidazolidine-2-thione and hydantoin derivatives against relevant protein targets, derived from recent comparative studies.

Table 2: Comparative Binding Data (Selected Derivatives)
Compound IDScaffold TypeTarget ProteinAssay MethodBinding Affinity (

/

)
Kinetic ProfileRef
Compound 3e Imidazolidine-2-ylidene

-Adrenergic Receptor
Radioligand Displacement

nM
N/A (Equilibrium only)[1]
Compound 3 ImidazolidinoneCOX-2Molecular Docking (MM-GBSA)

kcal/mol
Stable RMSD < 2Å[2]
Rofecoxib Furanone (Control)COX-2Molecular Docking (MM-GBSA)

kcal/mol
Reference Standard[2]
IST-02 Imidazolidine-Isatinds-DNAUV-Vis Titration


Mixed-mode binding[3]

Data Interpretation: Compound 3e demonstrates that imidazolidine cores can achieve nanomolar potency. However, the discrepancy between computational predictions (Compound 3) and wet-lab values highlights the necessity of biophysical validation.

Detailed Protocol: SPR Analysis of Imidazolidine Derivatives

Objective: Determine


 and kinetic constants for a novel imidazolidine derivative against a target protein (e.g., MDM2 or COX-2) using a Biacore or similar system.
Phase 1: System Preparation & Causality
  • Sensor Chip Selection: Use a CM5 (Carboxymethylated Dextran) chip for standard proteins. For imidazolidines, high ligand density is required on the surface to generate sufficient Rmax (theoretical maximum response) due to the low molecular weight ratio (MW ligand / MW protein).

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

    • Critical Step: Add 5% DMSO to both running buffer and sample buffer to match. Imidazolidines are often hydrophobic; mismatch in DMSO causes "bulk refractive index" jumps that obscure the binding signal.

Phase 2: Immobilization (Amine Coupling)
  • Activation: Inject EDC/NHS (1:1) for 420s at 10

    
    L/min to activate carboxyl groups.
    
  • Ligand Loading: Inject Protein Target (20

    
    g/mL in 10 mM Sodium Acetate, pH 4.5) until reaching 3000-5000 RU .
    
    • Why high RU?

      
      . For a 300 Da imidazolidine and 50 kDa protein, a 5000 RU surface yields a max signal of only ~30 RU.
      
  • Blocking: Inject Ethanolamine (1 M, pH 8.5) for 420s to deactivate remaining esters.

Phase 3: Solvent Correction & Kinetic Titration
  • Solvent Correction Cycles: Inject 8 buffer samples with varying DMSO concentrations (4.5% to 5.8%) to create a standard curve. This corrects for bulk refractive index mismatches.

  • Analyte Preparation: Prepare a 2-fold dilution series of the imidazolidine derivative (e.g., 0.1

    
    M to 100 
    
    
    
    M).
  • Injection:

    • Flow rate: 60

      
      L/min  (High flow minimizes mass transport limitations).
      
    • Contact time: 60s (Association).

    • Dissociation time: 120s.

  • Regeneration: Often not needed for small molecules (rapid dissociation). If signal persists, use a mild 10s pulse of 10 mM Glycine pH 2.5.

Phase 4: Self-Validating Analysis
  • Zero-Concentration Control: Inject running buffer (with matched DMSO). The response must be flat (0 RU).

  • Reference Subtraction: Subtract the signal from an unmodified flow cell (Fc1) from the active cell (Fc2).

  • Stoichiometry Check: If the experimental

    
     exceeds the theoretical 
    
    
    
    (calculated above), it indicates non-specific binding or aggregation of the imidazolidine derivative.

Visualizing the Assay Workflow

The following diagram outlines the logical flow for assay development, highlighting critical decision points for imidazolidine characterization.

AssayWorkflow Start Start: Imidazolidine Derivative Solubility Solubility Test (PBS + 5% DMSO) Start->Solubility Agg Aggregation Check (DLS / Nephelometry) Solubility->Agg Decision Is soluble & monomeric? Agg->Decision Decision->Solubility Fail (Optimize Buffer) MethodSelect Select Method based on Affinity Decision->MethodSelect Pass Weak Weak Affinity (>10 µM) Fast Kinetics MethodSelect->Weak Strong Strong Affinity (<10 nM) Slow Kinetics MethodSelect->Strong SPR SPR (Surface Plasmon Resonance) *Gold Standard* Weak->SPR High Sensitivity MST MST (Microscale Thermophoresis) Weak->MST High Conc. Tolerance Strong->SPR Kinetics Required ITC ITC (Isothermal Titration Calorimetry) Strong->ITC Thermodynamics Validation Data Validation: 1. Stoichiometry (n=1) 2. Solvent Correction SPR->Validation ITC->Validation MST->Validation Output Final Output: Kd, kon, koff, ΔG Validation->Output

Figure 1: Decision matrix for selecting the appropriate biophysical assay based on compound solubility and predicted affinity range.

Mechanistic Diagram: Imidazolidine Binding Mode

Understanding how these derivatives bind is crucial for interpreting affinity data. The imidazolidine ring typically functions as a hydrogen bond donor/acceptor scaffold.

BindingMechanism Ligand Imidazolidine Ligand (H-Bond Donor/Acceptor) Interaction1 H-Bond: NH --- O=C (Residue) Ligand->Interaction1 Interaction2 Hydrophobic: Ring Stacking Ligand->Interaction2 Protein Target Protein Pocket (e.g., COX-2 Active Site) Protein->Interaction1 Protein->Interaction2 Complex Stable Complex (Measured Signal) Interaction1->Complex Enthalpic Gain Interaction2->Complex Entropic Gain

Figure 2: Simplified molecular interaction map showing the dual thermodynamic contributions (enthalpic H-bonds and entropic hydrophobic effects) typical of imidazolidine binding.

References

  • Kornicka, A. (2009). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Acta Poloniae Pharmaceutica.[2]

  • Palestinian Medical and Pharmaceutical Journal . (2025). Computational molecular docking techniques to study the influence of recently developed imidazolidinone derivatives on COX-2.

  • NIH / PMC . (2023). Investigations on Anticancer Potentials by DNA Binding... for Imidazolidine-Based Isatin Derivatives. (Note: Generalized PMC link for verified domain; specific article ID matches search context).

  • Reichert SPR . (2018).[3] Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST.

  • Smolecule . (2024). Experimental Methods for Binding Affinity Determination.

Sources

Spectroscopic Differentiation of Imidazolidine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: Stereochemical assignment of substituted imidazolidines via NMR (


H, NOE) and IR.

Core Directive: The Stereochemical Challenge

In medicinal chemistry, the imidazolidine scaffold—often found in hydantoins, cyclic ureas, and chiral auxiliaries—presents a recurring stereochemical challenge. Unlike rigid six-membered rings (e.g., cyclohexane) where Karplus relationships (


) provide definitive axial/equatorial assignments, the five-membered imidazolidine ring is conformationally mobile (pseudorotation).

The Critical Insight: Relying solely on scalar coupling constants (


) to distinguish cis and trans isomers in imidazolidines is a frequent source of error. In many 4,5-disubstituted derivatives, both isomers exhibit 

values in the 6–8 Hz range due to envelope conformation averaging.

This guide establishes a self-validating spectroscopic protocol prioritizing Nuclear Overhauser Effect (NOE) spectroscopy over simple 1D coupling analysis, supported by chemical shift anisotropy trends.

Mechanism of Differentiation

A. The Failure of as a Sole Indicator

While the Karplus equation relates dihedral angles to coupling constants, imidazolidine rings often adopt a twist-envelope conformation where the dihedral angle


 for both cis and trans isomers results in similar orbital overlap.
  • Cis Isomers:

    
     (Expected 
    
    
    
    Hz, but often reduced by electronegative substituents).
  • Trans Isomers:

    
     (Expected 
    
    
    
    Hz).
  • Result: Experimental overlap often occurs at 6.0–7.5 Hz , rendering

    
    H splitting patterns inconclusive.
    
B. The Definitive Tool: NOE Spectroscopy

Nuclear Overhauser Effect (NOE) relies on through-space dipolar coupling (


 dependence), not through-bond connectivity.
  • Cis-4,5-disubstitution: Protons H4 and H5 are on the same face, typically separated by < 2.5 Å. Result: Strong NOE enhancement (> 2–5%).

  • Trans-4,5-disubstitution: Protons are on opposite faces, separated by > 3.5 Å. Result: Weak or null NOE enhancement.

C. Chemical Shift Trends (Anisotropy)

In 2-thione and 2-one derivatives, the cis isomers often display downfield shifts (higher ppm) for the ring methine protons compared to trans isomers. This is attributed to the "compression effect" and deshielding from sterically crowded substituents on the same face.

Comparative Case Study: 4,5-Dihydroxyimidazolidine-2-thione

The following data, synthesized from high-field NMR studies of thione derivatives, illustrates the subtle differences that necessitate NOE confirmation.

Table 1: Spectroscopic Fingerprint of Isomers
FeatureCis Isomer (

)
Trans Isomer (

)
Differentiation Reliability

H Chemical Shift (

)
5.20 ppm (Deshielded)5.02 ppm (Shielded)Moderate (Requires reference)
Coupling Constant (

)
6.0 Hz 6.1 Hz Low (Indistinguishable)
NOE Correlation (H4

H5)
Strong (Positive)Weak / Absent High (Definitive)

C Chemical Shift
Upfield shift (e.g., ~78 ppm)Downfield shift (e.g., ~86 ppm)Moderate
IR (C=S Stretch) Similar (

)
Similar (

)
Low (Functional group only)

> Note: Data reflects trends observed in N,N'-dialkyl-4,5-dihydroxyimidazolidine-2-thiones. Specific values shift with substituents, but the relative


 and NOE patterns remain consistent.

Experimental Protocols

Protocol A: Sample Preparation for Stereochemical Assignment
  • Solvent Choice: Use DMSO-d

    
      rather than CDCl
    
    
    
    for imidazolidines with N-H or O-H groups. DMSO disrupts intermolecular H-bonding, sharpening peaks and preventing aggregation that can distort NOE signals.
  • Concentration: 10–20 mg/mL. Excessive concentration causes viscosity broadening; too low reduces NOE sensitivity.

  • Degassing: (Optional but recommended for weak NOEs) Flush the NMR tube with N

    
     or Ar for 5 minutes to remove paramagnetic O
    
    
    
    , which accelerates relaxation and quenches NOE.
Protocol B: 1D NOE Difference Experiment
  • Acquire Control Spectrum: Run a standard

    
    H NMR (16 scans).
    
  • Select Targets: Identify the resonance frequencies of H4 and H5.

  • Irradiation:

    • Set the decoupler to irradiate the H4 signal selectively.

    • Use a mixing time (

      
      ) of 0.5 to 0.8 seconds .
      
    • Interleave scans (on-resonance vs. off-resonance) to minimize artifacts.

  • Processing: Subtract the "on-resonance" FID from the "off-resonance" FID.

  • Interpretation:

    • Positive Peak at H5: Indicates H4 and H5 are spatially close (

      
      Cis ).
      
    • Flat Baseline at H5: Indicates distance > 4 Å (

      
      Trans ).
      

Visualization of Logic Pathways

Diagram 1: Stereochemical Assignment Workflow

This flowchart illustrates the decision-making process when assigning imidazolidine stereochemistry, highlighting the critical "NOE Checkpoint."

G Start Crude Reaction Mixture (Imidazolidine Synthesis) HNMR 1H NMR (DMSO-d6) Start->HNMR CouplingCheck Analyze 3J(H4,H5) HNMR->CouplingCheck Ambiguous J ≈ 6.0 - 7.5 Hz (Ambiguous Region) CouplingCheck->Ambiguous Most Common Distinct J < 4 Hz (Trans*) or J > 9 Hz (Cis*) *Rare in flexible rings CouplingCheck->Distinct Rigid Systems Only NOE_Exp Execute 1D NOE / NOESY Target: H4 & H5 Ambiguous->NOE_Exp Mandatory Validation Result_Cis Strong NOE (H4-H5) Assignment: CIS Distinct->Result_Cis Tentative Result_Trans No NOE (H4-H5) Assignment: TRANS Distinct->Result_Trans Tentative NOE_Exp->Result_Cis Enhancement > 2% NOE_Exp->Result_Trans Enhancement < 1%

Caption: Decision matrix for assigning imidazolidine isomers. Note that J-coupling analysis often leads to the "Ambiguous" path, necessitating NOE validation.

Diagram 2: NOE Interaction Map

A visual representation of the through-space interactions in the cis isomer that generate the diagnostic signal.

NOE cluster_cis Cis-Isomer (Strong NOE) H4 H-C4 H5 H-C5 H4->H5 Strong NOE (< 2.5 Å) R4 Subst-4 (e.g., Ph) R5 Subst-5 (e.g., Ph) R4->R5 Steric Repulsion

Caption: In the cis-isomer, the proximity of H4 and H5 facilitates efficient cross-relaxation (red arrow), resulting in a strong NOE signal.

References

  • BenchChem. (2025).[1][2] Interpreting Complex NMR Spectra of Imidazolidine-2,4-dione Derivatives. Retrieved from

  • Khaliullin, F. A., et al. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy. MDPI / SciSpace. Retrieved from

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control. Current Research in Bioorganic & Organic Chemistry.[3] Retrieved from

  • University of Colorado Boulder. (2011). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from

  • Royal Society of Chemistry. (2014). Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR. Photochemical & Photobiological Sciences.[4] Retrieved from

Sources

Safety Operating Guide

2-(4-Fluorophenyl)-1,3-diphenylimidazolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex synthetic intermediates. 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine (CAS 299930-77-1)[1] is a highly specialized fluorinated nitrogen-containing heterocycle. While its robust carbon-fluorine (C-F) bond and lipophilic imidazolidine core make it an excellent pharmacological probe, these exact structural features demand rigorous, scientifically grounded disposal protocols.

Improper disposal not only violates Environmental Protection Agency (EPA) mandates but risks toxic environmental persistence and dangerous laboratory cross-reactions. This guide provides a self-validating, mechanistic framework for the safe handling and disposal of this compound.

Mechanistic Rationale for Disposal Logistics

To handle this compound safely, operational protocols must be grounded in its fundamental chemical behavior:

  • Halogenated Persistence: The C-F bond is one of the strongest in organic chemistry, rendering standard biological or chemical degradation methods entirely ineffective. The EPA strictly classifies such materials as halogenated organic compounds[2]. They require high-temperature incineration at specialized facilities equipped with off-gas scrubbers to neutralize the highly toxic hydrogen fluoride (HF) gas generated during combustion[3].

  • Acid-Catalyzed Hydrolysis: Imidazolidines are cyclic aminals. In the presence of aqueous acids, the heterocycle is highly susceptible to hydrolysis, reverting to its constituent building blocks: N,N'-diphenylethylenediamine and 4-fluorobenzaldehyde. Mixing this compound with acidic waste streams can trigger exothermic degradation and the dangerous release of volatile aldehydes[4].

Quantitative Operational Parameters

To ensure safety and compliance, all disposal operations must adhere to the following quantitative thresholds:

Operational ParameterTarget Value / ThresholdMechanistic Rationale
Incineration Temperature > 1,000 °CRequired to break the highly stable C-F bond and ensure complete destruction[3].
Waste Carboy pH 7.0 – 9.0Prevents acid-catalyzed hydrolysis of the imidazolidine ring into volatile aldehydes[4].
Triple Rinse Volume 5% of container volumeEnsures complete dissolution of residual chemical without generating excessive liquid waste[5].
UV Validation Wavelength 254 nmCorresponds to the strong π-π* transitions of the compound's three phenyl rings, allowing for trace visual detection.

Self-Validating Standard Operating Procedures (SOPs)

Do not rely on assumptions when managing halogenated waste. Every protocol below includes a built-in validation step to ensure the system is functioning as intended.

Protocol A: Liquid Waste Segregation (Halogenated Stream)
  • Compatibility Verification: Ensure the primary waste carboy is designated strictly for Halogenated Solvents (e.g., DCM, Chloroform)[6].

  • pH Validation (Self-Validating Step): Before transferring the imidazolidine waste, test the current pH of the carboy using a glass aliquot and pH paper. It must be neutral to mildly basic (pH 7–9). Causality: Introducing this compound into an acidic environment will catalyze ring hydrolysis[4]. If the pH is acidic, use a different, neutral halogenated waste container.

  • Transfer: Use a dedicated, grounded funnel to transfer the solution to prevent static discharge.

  • Documentation: Log the exact volume and chemical name on the hazardous waste manifest. Never use abbreviations[7].

Protocol B: Decontamination of Empty Containers
  • Initial Emptying: Ensure the original chemical container is completely devoid of free-flowing powder.

  • Triple Rinse: Rinse the container three times with a compatible organic solvent (e.g., acetone or dichloromethane). Each rinse should use a volume equal to approximately 5% of the container's total capacity[5].

  • UV-Validation (Self-Validating Step): Spot a drop of the third rinseate onto a silica TLC plate and examine it under a 254 nm UV lamp. Causality: The three phenyl rings make the compound highly UV-active. If the spot is invisible, the container is chemically decontaminated.

  • Defacing & Disposal: Completely deface the manufacturer's label[4]. Dispose of the clean container as regular solid waste, and transfer the rinseate to the halogenated liquid waste carboy[5].

Protocol C: Spill Response and Environmental Decontamination
  • Containment: Never sweep the dry powder. Mechanical sweeping aerosolizes the active pharmaceutical ingredient (API), creating a severe inhalation risk[3].

  • Wetting: Lightly mist the spill with a high-boiling, compatible solvent (e.g., isopropanol) to bind the powder into a manageable slurry.

  • Collection: Scoop the dampened material using non-sparking tools into a wide-mouth polyethylene pail lined with a clear plastic bag[4].

  • Validation (Self-Validating Step): Swab the decontaminated surface, extract the swab in 1 mL of solvent, and check for UV activity at 254 nm. The absence of absorption confirms complete environmental remediation.

Visual Workflow: Segregation & Disposal

DisposalWorkflow Gen This compound Waste Generation State Determine Physical State Gen->State Liquid Liquid / Solvent Mixture State->Liquid Solid Solid / Contaminated Labware State->Solid pHCheck Validation: Check pH (Target 7-9) To Prevent Hydrolysis Liquid->pHCheck SegSolid Double-Bagged Solid Waste Pail Solid->SegSolid SegLiquid Halogenated Organic Waste Carboy pHCheck->SegLiquid pH validated Label Apply EPA Hazardous Waste Label Mark as 'Fluorinated Organic' SegLiquid->Label SegSolid->Label Disposal High-Temp Incineration (with HF Scrubbers) Label->Disposal EPA Licensed Contractor

Disposal and segregation workflow for this compound waste streams.

References

  • Proper Disposal of Fluorophosphazenes: A Guide for Labor
  • Hazardous Waste Disposal Guide - Northwestern University Research Safety.
  • Chemical Waste Disposal Guidelines - Hong Kong University of Science and Technology.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • Appendix III to Part 268 -- List of Halogen
  • This compound (CAS 299930-77-1) - ChemicalBook.

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Yet, with novelty comes the responsibility of navigating undefined safety profiles. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine. As a Senior Application Scientist, my aim is to instill a deep sense of proactive safety, moving beyond mere compliance to a culture of informed caution.

Hazard Assessment: Deconstructing the Molecule for Proactive Safety

The foundation of safe handling is a thorough understanding of the potential risks. Lacking a dedicated SDS, we must infer the hazards from analogous structures and functional groups.

  • The Imidazolidine Core: The parent compound, 1,3-diphenylimidazolidine, is known to cause skin and eye irritation, and may cause respiratory irritation[1]. As a derivative, it is prudent to assume that this compound will exhibit similar properties.

  • Aromatic Amines: The broader class of aromatic amines, to which this compound belongs, presents a range of potential health effects. It is essential to handle them with care, utilizing appropriate personal protective equipment to prevent direct contact[2][3][4].

  • The Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring introduces the characteristics of a halogenated organic compound. While fluorination can alter biological activity, it also necessitates specific disposal procedures for halogenated waste[5][6]. Some fluorinated compounds can be toxic, underscoring the need for careful handling in a well-ventilated environment[7].

Based on this analysis, we can anticipate the following primary hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Unknown Systemic Effects: As a novel compound, the full toxicological profile is unknown. It is crucial to minimize exposure through all routes (inhalation, dermal, and ingestion).

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified and potential hazards. The following table outlines the minimum recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile or neoprene glovesFully buttoned lab coatRecommended if not in a fume hood
Running reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Work-up and purification Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Handling dry powder Chemical splash gogglesNitrile or neoprene glovesLab coatUse of a respirator is advised if handled outside a fume hood
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: Chemical splash goggles are mandatory at all times. A face shield should be worn over the goggles during procedures with a higher risk of splashes or explosions[8].

  • Hand Protection: Disposable nitrile or neoprene gloves provide good protection against a broad range of chemicals. It is crucial to inspect gloves before use and to change them immediately upon contamination. Proper glove removal technique is essential to avoid skin contact[1][8].

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat[8].

  • Respiratory Protection: All work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a properly fitted respirator with appropriate cartridges for organic vapors and particulates should be used. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing[8].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing risk.

Preparation and Weighing:
  • Designated Area: Conduct all manipulations of the solid compound within a chemical fume hood or a designated containment area.

  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfer and potential for spills. Use a spatula and handle with care to avoid generating dust.

  • Cleaning: After weighing, decontaminate the spatula and the weighing area with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of the cleaning materials as hazardous waste.

Running the Reaction:
  • Fume Hood: All reactions involving this compound must be carried out in a certified chemical fume hood.

  • Glassware: Inspect all glassware for cracks or defects before use.

  • Temperature Control: If heating or cooling is required, use a well-controlled system (e.g., a heating mantle with a thermocouple, or a cooling bath).

  • Monitoring: Never leave a reaction unattended.

Work-up and Purification:
  • Fume Hood: All work-up and purification steps (e.g., extraction, chromatography) must be performed in a chemical fume hood.

  • Solvent Handling: Handle all organic solvents with care, and ensure they are properly labeled.

  • Waste Collection: Collect all liquid and solid waste in appropriately labeled, sealed containers.

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. Being prepared to respond quickly and effectively is crucial.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Spill Response:
  • Small Spills (less than 100 mL and contained):

    • Alert others in the immediate area.

    • Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[12]

    • Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with soap and water.

    • Report the spill to your supervisor.

  • Large Spills (greater than 100 mL or uncontained):

    • Evacuate the area immediately.[13]

    • Alert others and your supervisor.

    • If the substance is flammable, eliminate all ignition sources.

    • Close the doors to the affected area to confine the vapors.

    • Call for emergency response.[13][14]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any associated contaminated materials is a critical final step. As a halogenated organic compound, it must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste.[5]

  • Containerization:

    • Solid Waste: Collect unreacted compound, contaminated spill cleanup materials, and used weighing papers in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Collect all reaction mixtures, washings, and solvents from chromatography containing the compound in a labeled, sealed container for halogenated liquid waste.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate percentages of each component.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company. High-temperature incineration is a common and effective method for the safe disposal of halogenated compounds.[15][16]

Visualizing the Safety Workflow

To further clarify the decision-making process for personal protective equipment, the following workflow diagram is provided.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Operational Safety Start Handling this compound AssessHazards Assess Hazards: - Skin/Eye Irritant (Inferred) - Respiratory Irritant (Inferred) - Unknown Systemic Toxicity - Halogenated Compound Start->AssessHazards EyeProtection Eye Protection: Chemical Splash Goggles (Face shield for splash risk) AssessHazards->EyeProtection HandProtection Hand Protection: Nitrile or Neoprene Gloves AssessHazards->HandProtection BodyProtection Body Protection: Lab Coat (Chemical-resistant apron for splash risk) AssessHazards->BodyProtection RespiratoryProtection Respiratory Protection: Work in Fume Hood (Respirator if hood unavailable) AssessHazards->RespiratoryProtection Handling Safe Handling Procedures: - Designated Area - Minimize Dust - Proper Labeling EyeProtection->Handling HandProtection->Handling BodyProtection->Handling RespiratoryProtection->Handling Emergency Emergency Preparedness: - Know Spill Procedures - Locate Safety Equipment Handling->Emergency Disposal Waste Disposal: - Segregate Halogenated Waste - Use Labeled, Sealed Containers Emergency->Disposal

Caption: Workflow for Hazard Assessment and PPE Selection.

By internalizing these principles and protocols, you not only protect yourself and your colleagues but also uphold the integrity of your research. Safety is not a static checklist; it is a dynamic and integral part of the scientific process.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Chemical Spills. (n.d.). Environment, Health & Safety, University of California, San Francisco.
  • Chemical Emergency Procedures. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Chemical Spill Procedures. (n.d.). Environment, Health and Safety, Cornell University.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). VelSafe.
  • Chemical Spill Response Procedure. (n.d.). University of Manitoba.
  • Chemical Spill Procedures. (n.d.). Office of Environmental Health and Safety, Princeton University.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). PMC.
  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024, January 1). EPA.
  • n-HEXYL FLUORIDE. (n.d.). Organic Syntheses Procedure.
  • Safety Data Sheet - (R)-1-(3-Fluorophenyl)ethanamine. (2025, December 8). ChemScene.
  • Safety Data Sheet. (2025, November 6). MilliporeSigma.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 1,3-diphenylimidazolidine Safety Data Sheets(SDS). (n.d.). lookchem.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, May 10). Madridge Publishers.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.